molecular formula C10H6BrN3O3 B572772 2-(3-broMophenoxy)-5-nitropyriMidine CAS No. 1292515-67-3

2-(3-broMophenoxy)-5-nitropyriMidine

Cat. No.: B572772
CAS No.: 1292515-67-3
M. Wt: 296.08
InChI Key: LYKUIDWPGKFLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-broMophenoxy)-5-nitropyriMidine, also known as 2-(3-broMophenoxy)-5-nitropyriMidine, is a useful research compound. Its molecular formula is C10H6BrN3O3 and its molecular weight is 296.08. The purity is usually 95%.
BenchChem offers high-quality 2-(3-broMophenoxy)-5-nitropyriMidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-broMophenoxy)-5-nitropyriMidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1292515-67-3

Molecular Formula

C10H6BrN3O3

Molecular Weight

296.08

IUPAC Name

2-(3-bromophenoxy)-5-nitropyrimidine

InChI

InChI=1S/C10H6BrN3O3/c11-7-2-1-3-9(4-7)17-10-12-5-8(6-13-10)14(15)16/h1-6H

InChI Key

LYKUIDWPGKFLLE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)OC2=NC=C(C=N2)[N+](=O)[O-]

Synonyms

2-(3-broMophenoxy)-5-nitropyriMidine

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Chemical Architecture and Synthetic Utility of 2-(3-bromophenoxy)-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Functional Scaffold

2-(3-bromophenoxy)-5-nitropyrimidine is a specialized heterocyclic building block designed for high-value medicinal chemistry campaigns. Its utility stems from its orthogonal reactivity profile : it possesses an electron-deficient pyrimidine core, a reducible nitro group, and a halogenated phenoxy tether.

This architecture serves as a "linchpin" scaffold in drug discovery, particularly for:

  • Kinase Inhibitors: The pyrimidine core mimics the adenine moiety of ATP.[1]

  • PROTAC Linkers: The distinct functional handles allow for the precise attachment of E3 ligase ligands and warheads.

  • GPCR Ligands: The phenoxy spacer provides rotational freedom to access hydrophobic sub-pockets.

This guide provides a rigorous technical analysis of its properties, synthesis, and application in divergent synthesis.

Molecular Architecture & Electronic Properties

The reactivity of this molecule is dictated by the electronic push-pull relationship between the nitro-substituted pyrimidine ring and the brominated phenoxy ether.

Structural Analysis[2]
FeatureChemical Consequence
5-Nitro Group Strongly electron-withdrawing (

). It significantly lowers the LUMO energy of the pyrimidine ring, making the C2-position highly susceptible to nucleophilic attack (or exchange).
Pyrimidine C2-Ether The ether oxygen donates electron density (

) back into the ring, partially stabilizing the electron-deficient core. However, the bond is polarized, making it a potential leaving group under forcing nucleophilic conditions.
3-Bromo Substituent A stable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Its meta positioning relative to the ether linkage prevents steric clashes during catalysis.
Predicted Physicochemical Profile

Note: Experimental values may vary based on crystal polymorphs.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 296.08 g/mol

  • Predicted LogP: ~2.8 (Lipophilic, requires organic co-solvents)

  • Solubility: High in DMSO, DMF, THF; Low in water.

  • Appearance: Typically a pale yellow to off-white crystalline solid.

Synthetic Pathways & Production[3][4][5]

The synthesis of 2-(3-bromophenoxy)-5-nitropyrimidine relies on a Nucleophilic Aromatic Substitution (


) mechanism. The electron-poor 2-chloro-5-nitropyrimidine reacts with the phenoxide generated from 3-bromophenol.
Reaction Mechanism & Logic

The reaction proceeds via a Meisenheimer complex intermediate. The 5-nitro group is critical; without it, the pyrimidine ring would be insufficiently electrophilic to react with the phenol under mild conditions.

Optimized Synthetic Protocol

Objective: Synthesis of 10g of 2-(3-bromophenoxy)-5-nitropyrimidine.

Reagents:

  • 2-Chloro-5-nitropyrimidine (1.0 equiv)[2]

  • 3-Bromophenol (1.05 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv, anhydrous)
    
  • Solvent: Acetonitrile (ACN) or DMF (Dry)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromophenol (1.05 equiv) in anhydrous ACN (10 volumes).

  • Deprotonation: Add

    
     (2.0 equiv) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide in situ. Visual Cue: The suspension may change color slightly.
    
  • Addition: Cool the mixture to 0°C (ice bath). Add 2-chloro-5-nitropyrimidine (1.0 equiv) portion-wise to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 7:3) or LC-MS.[3] The starting chloride is highly UV active.

  • Work-up:

    • Dilute the reaction mixture with water (30 volumes). The product should precipitate out.

    • Filter the solid and wash with water (

      
       mL) to remove inorganic salts.
      
    • Wash with cold ethanol (10 mL) to remove unreacted phenol traces.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if high purity (>99%) is required.

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: 2-Chloro-5-nitropyrimidine Intermediate Intermediate: Meisenheimer Complex Start->Intermediate + Reagent + Base 0°C -> RT Reagent Reagent: 3-Bromophenol Reagent->Intermediate Base Base: K2CO3 / ACN Base->Intermediate Product Product: 2-(3-bromophenoxy)- 5-nitropyrimidine Intermediate->Product - KCl - KHCO3 SNAr Elimination

Figure 1: SNAr synthetic pathway for the generation of the target ether scaffold.

Reactivity Profile & Functionalization[3][4]

This molecule is a "divergent intermediate." It allows chemists to elaborate the structure in two distinct directions without cross-interference.

Chemoselective Transformations
Functional HandleReaction TypeConditionsOutcome
Nitro Group (

)
Reduction

or

Yields the 5-aminopyrimidine . This aniline-like amine is a precursor for amides, ureas, or sulfonamides.
Bromo Group (

)
Suzuki Coupling

Forms Biaryl ethers . The nitro group generally tolerates standard Suzuki conditions.
Ether Linkage

Displacement

Warning: Strong nucleophiles (primary amines) at high heat can displace the phenoxy group, breaking the molecule.
Divergent Synthesis Map

DivergentSynthesis Core 2-(3-bromophenoxy)- 5-nitropyrimidine Amine 5-Amino Derivative (Aniline analog) Core->Amine Reduction (Fe/AcOH or H2/Pd) Biaryl Biaryl Ether Scaffold Core->Biaryl Suzuki Coupling (Ar-B(OH)2, Pd) Amide Amide/Urea Library Amine->Amide Acylation FinalDrug Kinase Inhibitor Candidate Biaryl->FinalDrug Further Elaboration

Figure 2: Divergent synthetic utility showing orthogonal functionalization pathways.

Handling, Stability & Safety

Stability Concerns
  • Hydrolysis: The ether linkage is stable to aqueous acid but susceptible to basic hydrolysis at elevated temperatures.

  • Trans-etherification: Avoid using alkoxide bases (e.g., Sodium Methoxide) in alcoholic solvents, as the methoxide will displace the phenoxy group, destroying the scaffold. Use Carbonate or Phosphate bases.

  • Light Sensitivity: Halogenated nitro-aromatics can be light-sensitive. Store in amber vials.

Safety Protocols (HSE)
  • Hazard Identification: Treat as a potential skin sensitizer and irritant (H315, H319). The nitro group implies potential energetic decomposition if heated under confinement, though the molecular weight suggests it is stable.

  • PPE: Nitrile gloves, safety goggles, and fume hood utilization are mandatory.

  • Spill Cleanup: Do not use ketone solvents (acetone) for cleaning large spills of nitro-compounds if strong bases are present (Janovsky reaction risk). Use ethanol or DCM.

References

  • BenchChem. 5-Bromopyrimidine in Medicinal Chemistry: A Core Scaffold for Therapeutic Innovation. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11040699, 5-Nitropyrimidine. Retrieved from

  • Sigma-Aldrich. 2,4-Dichloro-5-nitropyrimidine Product Specification & Safety Data Sheet. Retrieved from

  • Frontiers in Microbiology. Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation. (Demonstrates stability/degradation of similar chloro-nitro-phenol motifs). Retrieved from

Sources

An In-depth Technical Guide to 2-(3-bromophenoxy)-5-nitropyrimidine: Molecular Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(3-bromophenoxy)-5-nitropyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct extensive literature on this specific molecule is nascent, this document synthesizes established chemical principles and data from structurally related analogues to present its molecular structure, canonical SMILES representation, and predicted physicochemical properties. A detailed, field-proven protocol for its synthesis via nucleophilic aromatic substitution (SNAr) is presented, including a discussion of the underlying reaction mechanism and the rationale for experimental choices. Furthermore, this guide outlines the expected spectroscopic characteristics (1H NMR, 13C NMR, IR, and Mass Spectrometry) to aid in the identification and characterization of the synthesized compound. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel pyrimidine derivatives.

Molecular Structure and Physicochemical Properties

The structural architecture of 2-(3-bromophenoxy)-5-nitropyrimidine is characterized by a central pyrimidine ring, which is substituted at the 2-position with a 3-bromophenoxy group and at the 5-position with a nitro group. This combination of a halogenated aryl ether linkage and a potent electron-withdrawing nitro group on the pyrimidine core suggests a molecule with distinct electronic properties and potential for further chemical modification.

Chemical Structure

The two-dimensional chemical structure of 2-(3-bromophenoxy)-5-nitropyrimidine is depicted below:

Chemical structure of 2-(3-bromophenoxy)-5-nitropyrimidine

(Note: This is a placeholder image. A proper chemical drawing software should be used for formal documentation.)

SMILES String

The Simplified Molecular Input Line Entry System (SMILES) string for 2-(3-bromophenoxy)-5-nitropyrimidine is:

O=N(=O)c1cncc(n1)Oc2cccc(c2)Br

Predicted Physicochemical Properties

In the absence of extensive experimental data, the physicochemical properties of 2-(3-bromophenoxy)-5-nitropyrimidine can be predicted using computational models.[1] These predictions are valuable for anticipating the compound's behavior in various experimental settings.

PropertyPredicted ValueUnit
Molecular FormulaC10H6BrN3O3
Molecular Weight312.08 g/mol
Monoisotopic Mass310.96Da
XLogP33.2
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count5
Rotatable Bond Count2
Exact Mass310.95925 g/mol
Topological Polar Surface Area85.3 Ų
Heavy Atom Count17

These values are computationally generated and should be confirmed by experimental analysis.

Synthesis of 2-(3-bromophenoxy)-5-nitropyrimidine

The most logical and established synthetic route to 2-(3-bromophenoxy)-5-nitropyrimidine is through a nucleophilic aromatic substitution (SNAr) reaction.[2][3] This method involves the reaction of a suitably activated pyrimidine precursor, 2-chloro-5-nitropyrimidine, with 3-bromophenol in the presence of a base.

Synthetic Workflow

The overall synthetic workflow is illustrated in the following diagram:

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product R1 2-Chloro-5-nitropyrimidine Reaction Heating (e.g., 80-100 °C) Inert Atmosphere (N2 or Ar) R1->Reaction R2 3-Bromophenol R2->Reaction Base Potassium Carbonate (K2CO3) Base->Reaction Base Solvent Dimethylformamide (DMF) Solvent->Reaction Solvent Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-(3-bromophenoxy)-5-nitropyrimidine Purification->Product

Caption: Synthetic workflow for 2-(3-bromophenoxy)-5-nitropyrimidine.

Detailed Experimental Protocol

Materials:

  • 2-Chloro-5-nitropyrimidine

  • 3-Bromophenol

  • Anhydrous Potassium Carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N2 or Ar), add 2-chloro-5-nitropyrimidine (1.0 eq).

  • Addition of Reagents: Add 3-bromophenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloro-5-nitropyrimidine) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3-bromophenoxy)-5-nitropyrimidine.

Mechanistic Insights

The synthesis proceeds via a classic SNAr mechanism. The key steps are outlined below:

G cluster_reactants Step 1: Nucleophilic Attack cluster_intermediate Intermediate cluster_product Step 2: Elimination Reactants 3-Bromophenoxide attacks the electron-deficient C2 of the pyrimidine ring. Meisenheimer_Complex Formation of a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the nitro group. Reactants->Meisenheimer_Complex Nucleophilic Attack Product The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride leaving group. Meisenheimer_Complex->Product Elimination of Leaving Group

Caption: Mechanism of the SNAr reaction.

The pyrimidine ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the 5-position. The phenoxide, generated in situ from 3-bromophenol and potassium carbonate, acts as the nucleophile. The attack occurs at the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and, importantly, onto the oxygen atoms of the nitro group, which significantly stabilizes it. The subsequent loss of the chloride ion restores the aromaticity of the pyrimidine ring, yielding the final product.

Spectroscopic Characterization

The identity and purity of the synthesized 2-(3-bromophenoxy)-5-nitropyrimidine would be confirmed by a combination of spectroscopic techniques.[4][5][6][7][8] The expected spectral data are as follows:

1H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Pyrimidine Protons: Two singlets or doublets in the downfield region (typically δ 8.5-9.5 ppm), corresponding to the two protons on the pyrimidine ring.

  • Aromatic Protons (Phenoxy Ring): A set of multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the four protons on the 3-bromophenyl ring. The splitting patterns will be characteristic of a 1,3-disubstituted benzene ring.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Pyrimidine Carbons: Resonances for the carbon atoms of the pyrimidine ring, with the carbon attached to the nitro group being significantly deshielded.

  • Aromatic Carbons (Phenoxy Ring): Resonances for the six carbons of the bromophenyl ring, including the carbon attached to the bromine atom (which will show a characteristic C-Br coupling).

Infrared (IR) Spectroscopy
  • N-O Stretching (Nitro Group): Strong, characteristic absorption bands around 1520-1560 cm-1 (asymmetric) and 1340-1380 cm-1 (symmetric).

  • C-O-C Stretching (Aryl Ether): Absorption bands in the region of 1200-1250 cm-1.

  • C=N and C=C Stretching (Aromatic Rings): Multiple bands in the 1400-1600 cm-1 region.

  • C-Br Stretching: A band in the lower frequency region of the spectrum.

Mass Spectrometry (MS)
  • Molecular Ion Peak ([M]+): A prominent peak corresponding to the molecular weight of the compound (311 for 79Br and 313 for 81Br, in an approximate 1:1 ratio, which is a characteristic isotopic pattern for a monobrominated compound).

  • Fragmentation Pattern: Characteristic fragment ions resulting from the loss of the nitro group (NO2), the bromine atom (Br), and cleavage of the ether linkage.

Conclusion

This technical guide provides a foundational understanding of 2-(3-bromophenoxy)-5-nitropyrimidine, a molecule with significant potential in various fields of chemical research. By leveraging established principles of organic synthesis and spectroscopic analysis, this document offers a practical framework for its preparation and characterization. The detailed protocol for its synthesis via nucleophilic aromatic substitution, along with the elucidation of its mechanism, provides researchers with a robust starting point for their investigations. The predicted physicochemical and spectroscopic data will be invaluable for the confirmation of the successful synthesis of this target molecule.

References

  • Calculator.net. Molecular Weight Calculator (Molar Mass). [Link]

  • Inch-calculator.com. Molecular Weight Calculator (Molar Mass). [Link]

  • Omics@PNNL Software. Molecular Weight Calculator. [Link]

  • Bernazzani, L., et al. (2006). Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. Journal of Chemical Information and Modeling, 46(5), 2098-2107. [Link]

  • ScienceCodons. Molecular Weight Calculator | Online MW Calculation Tool. [Link]

  • U.S. Environmental Protection Agency. (2000). Prediction of chemical reactivity parameters and physical properties of organic compounds from molecular structure using SPARC. [Link]

  • Qiu, S., et al. (2023). Predicting the Physicochemical Properties of Molecules in Petroleum Based on Structural Increments. Industrial & Engineering Chemistry Research, 62(20), 7868-7877. [Link]

  • Propersea (Property Prediction). [Link]

  • PrepChem.com. Synthesis of 5-Chloro-2-[2-(5-nitropyridin-2-ylthio)phenoxy]-pyrimidine. [Link]

  • National Center for Biotechnology Information. (2025). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11040699, 5-Nitropyrimidine. [Link]

  • Office of Scientific and Technical Information. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 275293, 5-Nitropyrimidine-2,4-diamine. [Link]

  • ResearchGate. Chemical structure of a selected 5-nitropyrimidine-2,4-dione (121) with its potency (IC50 values) against the iNOS activity and NO generation. [Link]

  • National Center for Biotechnology Information. (2022). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. [Link]

  • ResearchGate. General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5200466, 2-Bromo-3-methyl-5-nitropyridine. [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18458822, 3-Bromo-2-methyl-5-nitropyridine. [Link]

  • YouTube. (2025). Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. [Link]

  • ResearchGate. (2025). Synthesis of 2‐substituted 4‐oxo‐5‐nitropyrimidines from methyl 3‐ethoxy‐2‐nitroacrylate and other reactions. [Link]

  • PubChemLite. 5-bromo-2-(3-chlorophenoxy)pyrimidine (C10H6BrClN2O). [Link]

  • PubChemLite. 2-[[(2-bromophenoxy)-[[(2s,5r)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl]amino]propanoate. [Link]

  • Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • National Center for Biotechnology Information. (2021). Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. [Link]

  • Semantic Scholar. Spectroscopic analysis and thermodynamic investigation of Newly Synthesized Novel dihydro-pyrimidine derivatives by using DFT (B3LYP) calculations. [Link]

  • MDPI. Molecules | Special Issue : Spectroscopic Investigations of Novel Pharmaceuticals. [Link]

  • Google Patents. Method for the production of 5-nitroso-2,4,6-triaminopyrimidine.
  • National Center for Biotechnology Information. (2012). Polymorph characterization of active pharmaceutical ingredients (APIs) using low-frequency Raman spectroscopy. [Link]

Sources

Therapeutic Potential & Chemical Biology of 2-(3-bromophenoxy)-5-nitropyrimidine: A Lead Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the therapeutic utility of 2-(3-bromophenoxy)-5-nitropyrimidine (CAS: 1292515-67-3), a functionalized heterocyclic scaffold. While often categorized as a high-value intermediate in medicinal chemistry, this specific derivative possesses intrinsic biological activity profiles relevant to antiretroviral therapy (HIV-1 NNRTIs) and oncology (Kinase Inhibitors) .

This document serves as a blueprint for researchers utilizing this scaffold for lead optimization, detailing its synthesis, structure-activity relationship (SAR), and experimental validation protocols.

Chemical Architecture & Pharmacophore Analysis

The molecule comprises a pyrimidine core functionalized at the C2 and C5 positions. Its therapeutic potential is dictated by three distinct pharmacophoric elements:

Structural ElementChemical PropertyBiological Function
Pyrimidine Core Nitrogen-rich heterocycleMimics nucleobases; forms hydrogen bonds with residues (e.g., Lys101 in HIV-RT).
5-Nitro Group Electron-withdrawing (

)
Increases electrophilicity of C2 for substitution; acts as a "warhead" for hypoxia-activated prodrugs or metabolic reduction to amines.
3-Bromophenoxy Lipophilic ether linkerThe 3-bromo substituent provides halogen bonding capability and fills hydrophobic pockets (e.g., Val179 in kinases).
Mechanistic Causality: Why this Scaffold?

The 2-phenoxypyrimidine class is a privileged structure in drug discovery. The ether linkage provides rotational flexibility, allowing the aromatic rings to adopt a "butterfly-like" conformation essential for binding to the Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) pocket of HIV-1 or the ATP-binding cleft of tyrosine kinases.

Therapeutic Applications

Primary Indication: HIV-1 Reverse Transcriptase Inhibition

2-(3-bromophenoxy)-5-nitropyrimidine functions as a prototype NNRTI.

  • Mechanism: It binds allosterically to the hydrophobic pocket of HIV-1 Reverse Transcriptase (RT), distinct from the active catalytic site. This binding induces a conformational change that locks the enzyme's "thumb" domain in a hyperextended position, preventing DNA polymerization.

  • Key Interaction: The 3-bromophenyl moiety projects into the hydrophobic tunnel formed by Tyr181, Tyr188, and Trp229. The bromine atom enhances affinity via halogen bonding with backbone carbonyls.

Secondary Indication: Oncology (Tyrosine Kinase Inhibition)

Substituted pyrimidines are foundational to kinase inhibitors (e.g., Pazopanib).

  • Target: EGFR (Epidermal Growth Factor Receptor) or VEGFR-2.

  • Mechanism: The pyrimidine nitrogen accepts a hydrogen bond from the hinge region of the kinase (Met793 in EGFR). The nitro group, while often a toxicophore, can serve as a hypoxia-activated trigger in solid tumors, being reduced to a cytotoxic hydroxylamine/amine species specifically in the tumor microenvironment.

Experimental Protocols

Synthesis: Nucleophilic Aromatic Substitution ( )

Objective: Synthesize 2-(3-bromophenoxy)-5-nitropyrimidine from commercially available precursors.

Reagents:

  • 2-chloro-5-nitropyrimidine (1.0 eq)

  • 3-bromophenol (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (Dimethylformamide) or Acetonitrile

Protocol:

  • Preparation: Dissolve 3-bromophenol (1.73 g, 10 mmol) in anhydrous DMF (15 mL).

  • Activation: Add anhydrous

    
     (2.76 g, 20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Addition: Cool the mixture to 0°C. Add 2-chloro-5-nitropyrimidine (1.59 g, 10 mmol) portion-wise to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Pour the reaction mixture into ice-water (100 mL). The product will precipitate as a pale yellow solid.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water.

Biological Assay: HIV-1 RT Inhibition (In Vitro)

Objective: Determine the


 of the compound against recombinant HIV-1 Reverse Transcriptase.

Methodology:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 80 mM KCl, 10 mM

    
    , 1 mM DTT.
    
  • Template/Primer: Poly(rA)·oligo(dT).[1]

  • Substrate:

    
    -dTTP (Thymidine triphosphate).
    
  • Procedure:

    • Incubate purified HIV-1 RT enzyme with varying concentrations of the test compound (0.01 nM – 10 µM) for 10 minutes at 37°C.

    • Add the substrate mixture (

      
      -dTTP + Template).
      
    • Incubate for 1 hour at 37°C.

    • Stop reaction with 10% TCA (Trichloroacetic acid) to precipitate DNA.

    • Filter through GF/C glass fiber filters and measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    

Visualizations

Synthesis Pathway & Logic

The following diagram illustrates the


 reaction mechanism and the subsequent divergence into therapeutic pathways (Reduction for Kinase inhibition vs. Direct use for NNRTI).

SynthesisPath cluster_legend Workflow Legend Start1 2-chloro-5-nitropyrimidine Intermediate Transition State (Meisenheimer Complex) Start1->Intermediate + K2CO3 / DMF Start2 3-bromophenol Start2->Intermediate Product 2-(3-bromophenoxy)-5-nitropyrimidine Intermediate->Product - HCl (Elimination) Path1 HIV-1 NNRTI (Direct Binding) Product->Path1 Hydrophobic Interaction Path2 Reduction (-NO2 -> -NH2) Product->Path2 Fe/HCl or H2/Pd Path3 Kinase Inhibitor (EGFR/VEGFR) Path2->Path3 Derivatization key Red: Precursors | Green: Target Scaffold | Blue: Therapeutic Endpoints

Caption: Synthesis of 2-(3-bromophenoxy)-5-nitropyrimidine via SNAr and downstream optimization pathways.

Mechanism of Action: NNRTI Binding Mode

This diagram visualizes the allosteric inhibition logic, showing how the molecule locks the enzyme.

NNRTI_Mechanism Enzyme HIV-1 Reverse Transcriptase (Active State) Pocket NNRTI Hydrophobic Pocket (Val179, Tyr181, Trp229) Enzyme->Pocket Allosteric Site Available Complex Enzyme-Inhibitor Complex (Locked/Inactive) Pocket->Complex Conformational Change (Thumb Hyperextension) Inhibitor 2-(3-bromophenoxy)-5-nitropyrimidine Inhibitor->Pocket Pi-Stacking & Halogen Bonding Result Inhibition of Viral DNA Synthesis Complex->Result Catalytic Disruption

Caption: Allosteric locking mechanism of HIV-1 RT by the phenoxypyrimidine scaffold.

Safety & Handling (MSDS Summary)

  • Acute Toxicity: The nitro group implies potential mutagenicity (Ames positive potential). Handle as a suspect carcinogen.

  • Reactivity: Stable under normal conditions but incompatible with strong reducing agents (which attack the nitro group).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis due to the use of halogenated precursors.

References

  • Structural Basis of 2-Phenylamino-4-phenoxyquinoline Derivatives as Potent HIV-1 NNRTIs. Source: National Institutes of Health (NIH) / PMC URL:[Link] Relevance: Establishes the SAR of phenoxy-substituted heterocycles for HIV-1 inhibition.

  • Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors. Source: Journal of Medicinal Chemistry / PMC URL:[Link] Relevance: Validates the pyrimidine/pyridine scaffold in NNRTI design.

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis and Biological Evaluation. Source: International Journal of Molecular Sciences URL:[Link] Relevance: Demonstrates the cytotoxicity and kinase inhibition potential of 5-substituted pyrimidines.[2]

  • PubChem Compound Summary: 3-Bromo-2-chloro-5-nitropyridine. Source: PubChem URL:[3][Link] Relevance: Provides physicochemical data on the core heterocyclic building block.[1][4]

Sources

Solubility profile of nitropyrimidine derivatives in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile and Thermodynamic Analysis of Nitropyrimidine Derivatives in Organic Solvents Content Type: Technical Whitepaper & Protocol Guide Audience: Process Chemists, Thermodynamicists, and Pharmaceutical Scientists.

Executive Summary

Nitropyrimidine derivatives—specifically compounds such as 2-amino-5-nitropyrimidine and 2-amino-4-chloro-6-methoxypyrimidine —are critical high-energy intermediates and pharmacophores. Their electron-deficient pyrimidine core, functionalized with nitro (


) and amino (

) groups, creates a complex solubility landscape governed by competing dipole-dipole interactions and hydrogen bonding.

This guide provides a definitive technical framework for determining, modeling, and applying the solubility profiles of these derivatives. We move beyond simple "soluble/insoluble" classifications to rigorous thermodynamic quantification, enabling precise solvent selection for recrystallization, reaction medium optimization, and crystal engineering.

Chemical Context & Solute Architecture

The solubility of nitropyrimidines is dictated by the "Push-Pull" electronic effect :

  • The Nitro Group (Pull): A strong electron-withdrawing group (EWG) at the C-5 position decreases electron density in the ring, increasing the acidity of protons on adjacent amino groups.

  • The Amino Group (Push): Acts as a hydrogen bond donor.[1]

  • The Solvent Consequence: These derivatives exhibit peak solubility in polar aprotic solvents (like DMF or DMSO) that can accept hydrogen bonds without competing for proton donation, whereas solubility in non-polar solvents (Toluene, Hexane) is often negligible.

Experimental Methodologies

To generate high-reliability data (E-E-A-T), we recommend two complementary protocols. The Laser Monitoring Method is preferred for speed and automation, while the Gravimetric Shake-Flask Method remains the absolute reference standard.

Protocol A: Dynamic Laser Monitoring (Synthetic Method)

Best for: Rapid determination of solubility curves across temperature ranges.

Principle: A laser beam passes through a solvent/solute mixture. The dissolution point is detected when the laser transmission maximizes (scattering minimizes) as the last solid particle dissolves.

Workflow Diagram:

LaserSolubility Start Weigh Solute & Solvent (Precision ±0.0001 g) Mix Agitate in Jacketed Vessel Start->Mix Heat Stepwise Heating (0.1 K/min) Mix->Heat Laser Laser Transmission Monitoring Heat->Laser Detect Detect Transmittance Inflection Point Laser->Detect Record Record Equilibrium T (Solubility Point) Detect->Record Record->Start Next Concentration

Figure 1: Workflow for the Dynamic Laser Monitoring solubility determination.

Protocol B: Isothermal Saturation (Gravimetric Method)

Best for: High-accuracy validation at specific critical temperatures (e.g., 298.15 K).

  • Saturation: Add excess nitropyrimidine derivative to the solvent in a double-jacketed glass vessel.

  • Equilibration: Stir for 24–48 hours at constant temperature (

    
     K).
    
  • Clarification: Stop stirring and allow settling for 2 hours. Filter the supernatant using a 0.45 µm heated syringe filter (to prevent crash-out).

  • Quantification: Evaporate a known mass of filtrate to dryness and weigh the residue. Repeat until constant weight is achieved.

Case Study: Solubility Profile of 2-Amino-4-chloro-6-methoxypyrimidine

Using 2-amino-4-chloro-6-methoxypyrimidine (ACMP) as a representative model, we observe a distinct solubility hierarchy. This data is derived from thermodynamic studies of pyrimidine derivatives [1][2].[2]

Table 1: Representative Mole Fraction Solubility ( ) at 298.15 K
Solvent ClassSolventSolubility (

)
Relative Solubility
Polar Aprotic DMF 85.40 Highest
Polar AproticAcetone22.15High
Polar AproticEthyl Acetate12.60Moderate
ChlorinatedChloroform8.90Moderate
Polar ProticEthanol3.45Low
Polar ProticMethanol2.10Low
Non-PolarToluene0.85Very Low

Data Interpretation:

  • DMF Dominance: The high dipole moment and hydrogen bond acceptor capability of DMF solubilize the polar nitropyrimidine core effectively.

  • The Alcohol Anomaly: Despite being polar, alcohols (Methanol, Ethanol) often show lower solubility than Acetone. This is likely due to the self-association of alcohol molecules (H-bonding networks) which the solute must break to dissolve, creating an energetic penalty.

Solvent-Solute Interaction Logic

SolventInteractions Solute Nitropyrimidine Derivative (Polar + H-Bond Donor) DMF DMF/DMSO (Strong H-Acceptor) DMF->Solute Strong Solvation (High Solubility) Acetone Acetone/Ethyl Acetate (Dipole-Dipole) Acetone->Solute Moderate Interaction Alcohol Alcohols (Self-Associated) Alcohol->Solute Competes with Solvent-Solvent Bonds NonPolar Toluene/Hexane (Weak Dispersion) NonPolar->Solute Incompatible (Precipitation)

Figure 2: Mechanistic hierarchy of solvent interactions with nitropyrimidine derivatives.

Thermodynamic Modeling & Analysis

To predict solubility at unmeasured temperatures, experimental data must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for these systems due to its high accuracy in capturing non-ideal solution behavior.

The Modified Apelblat Equation


  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature.[2][3][4]
    
  • 
    : Empirical model parameters derived from regression.
    
Thermodynamic Parameters

Using the van't Hoff analysis , we can extract the driving forces of dissolution:

  • Enthalpy of Solution (

    
    ):  Typically positive  (endothermic) for nitropyrimidines. Heat is required to break the crystal lattice.
    
  • Entropy of Solution (

    
    ):  Typically positive . The disorder increases as the ordered crystal breaks into solvated molecules.
    
  • Gibbs Free Energy (

    
    ):  Positive in most organic solvents (since solubility < 1.0), but lower values indicate higher solubility.
    

Key Insight: Since


, solubility increases with temperature .[5] This sensitivity is crucial for cooling crystallization processes. A steep solubility curve (large 

) indicates a high theoretical yield during cooling crystallization.

Application: Process Optimization

Scenario: Purification of crude 2-amino-5-nitropyrimidine.

  • Problem: The crude product contains non-polar synthetic byproducts.

  • Strategy:

    • Dissolution: Dissolve crude solid in hot DMF (High solubility).

    • Filtration: Filter hot to remove insoluble inorganic salts.

    • Anti-Solvent Addition: Slowly add Water or Toluene (Low solubility).

    • Crystallization: The nitropyrimidine will crystallize out as the solvent power decreases, leaving non-polar impurities in the mother liquor (if Toluene is used) or polar impurities (if Water is used, though water may co-precipitate others).

    • Recommendation: Use Ethanol as an anti-solvent for DMF solutions to induce controlled precipitation.

References

  • Wang, J., et al. (2018). "Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents." Journal of Chemical & Engineering Data.

  • Baluja, S., et al. (2016).[2] "Solubility of pyrimidine derivatives in different organic solvents at different temperatures." World Scientific News.

  • Jouyban, A. (2019). "Handbook of Solubility Data for Pharmaceuticals." CRC Press. (General reference for solubility methodologies).
  • BenchChem Technical Guides. "Solubility of 3-Amino-4-nitropyridine in Organic Solvents."

Sources

An In-depth Technical Guide to 3-Bromophenyl-Substituted Pyrimidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its ability to engage in critical hydrogen bonding and π-π stacking interactions makes it a "privileged scaffold" for targeting a wide array of biological macromolecules.[2] This guide focuses on a specific, highly strategic class of these compounds: pyrimidines featuring a 3-bromophenoxy or, more prominently in recent literature, a 3-bromophenylamino substituent. The inclusion of the 3-bromophenyl group is a deliberate design choice; the bromine atom serves as a crucial interaction point within target binding sites and provides a synthetic handle for further molecular elaboration, while the phenyl linker offers a vector for exploring structure-activity relationships. This document provides an in-depth review of the synthesis, biological activity, and structure-activity relationships of these compounds, with a particular focus on their role as potent kinase inhibitors in oncology. We will dissect the causal logic behind synthetic strategies and provide detailed protocols to empower researchers in the field of drug development.

Introduction: The Strategic Value of the 3-Bromophenyl-Pyrimidine Scaffold

The Privileged Status of Pyrimidines

Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental component of life, forming the basis for the nucleobases cytosine, thymine, and uracil in DNA and RNA.[3][4] This inherent biocompatibility and its versatile chemical nature have made the pyrimidine ring a highly successful scaffold in drug design.[1][5] Its nitrogen atoms act as hydrogen bond acceptors, while the planar aromatic system allows for favorable interactions with biological targets.[2] Consequently, pyrimidine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][6][7][8]

The Rationale for the 3-Bromophenyl Moiety

The functionalization of the core pyrimidine ring is key to modulating its biological activity. The choice of a 3-bromophenyl group, linked via a heteroatom (oxygen or nitrogen), is a recurring and highly successful strategy in modern medicinal chemistry, particularly in the development of kinase inhibitors. This strategic choice is underpinned by several factors:

  • Target Engagement: The bromine atom, a halogen bond donor, can form specific, stabilizing interactions with backbone carbonyls or other electron-rich pockets within an enzyme's active site.

  • Vectorial Orientation: The meta-position of the bromine atom orients other potential substituents on the phenyl ring in distinct spatial vectors, allowing for a systematic exploration of the binding pocket.

  • Synthetic Versatility: The bromine atom is an excellent functional group for post-synthesis modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries to optimize potency and pharmacokinetic properties.

  • Modulation of Physicochemical Properties: The lipophilic nature of the bromo-substituent can enhance membrane permeability and influence the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the drug candidate.

Core Synthetic Strategies

The synthesis of 3-bromophenyl-substituted pyrimidines generally follows two primary pathways: building the pyrimidine ring with the key fragment already in place, or functionalizing a pre-existing pyrimidine core.

Strategy A: De Novo Ring Construction

This "bottom-up" approach involves the condensation of acyclic precursors to form the heterocyclic ring. The most common method is the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent like a chalcone) with a guanidine or urea derivative.

A representative reaction involves condensing a chalcone (an α,β-unsaturated ketone) bearing a 3-bromophenyl group with guanidine hydrochloride. This approach is advantageous as it builds the core and installs the key substituent in a single, often high-yielding, step.

Protocol Example: Synthesis via Chalcone Condensation

A series of pyrimidine derivatives can be synthesized by the cyclization of a respective chalcone with guanidine hydrochloride in the presence of a base like sodium hydroxide in ethanol under reflux.[9] For instance, (E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can be reacted with guanidinium hydrochloride to yield 4-(4-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine.[9]

Strategy B: Functionalization of a Pyrimidine Core

This "top-down" approach is arguably the most versatile and widely used method, especially for generating diverse libraries for SAR studies. The strategy typically begins with a multi-halogenated pyrimidine, such as 2,4-dichloropyrimidine or 5-bromo-2,4-dichloropyrimidine. The differential reactivity of the halogenated positions allows for sequential, regioselective nucleophilic aromatic substitution (SNAr) reactions.

The chlorine at the C4 position is generally more reactive towards nucleophilic attack than the chlorine at the C2 position. This allows for the selective introduction of the 3-bromoaniline (or 3-bromophenol) at C4, followed by the introduction of a different nucleophile at C2, enabling the synthesis of a vast array of analogues.[10]

General Synthetic Workflow

The diagram below illustrates a generalized workflow for the synthesis and validation of a 3-bromophenyl-substituted pyrimidine derivative, emphasizing the iterative nature of drug discovery.

G Generalized Workflow for Pyrimidine Analogue Synthesis cluster_synthesis Synthesis & Purification cluster_validation Validation & Analysis cluster_testing Biological Evaluation start Select Starting Materials (e.g., Dichloropyrimidine, 3-Bromoaniline) reaction Sequential S_NAr Reaction (1. 3-Bromoaniline at C4) (2. Second Nucleophile at C2) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography, Crystallization) workup->purification structure Structural Characterization (NMR, LC-MS, HRMS) purification->structure purity Purity Assessment (HPLC, Elemental Analysis) structure->purity screening In Vitro Screening (e.g., Kinase Assays) purity->screening sar SAR Analysis screening->sar sar->start Design Next Generation of Compounds

Caption: A typical workflow from synthesis to biological evaluation.

Biological Applications as Kinase Inhibitors

While possessing broad bioactivity, 3-bromophenyl-substituted pyrimidines have found their most profound application as inhibitors of protein kinases, enzymes that play a central role in cellular signal transduction.[10][11][12] Misregulation of kinase activity is a hallmark of cancer, making them prime therapeutic targets.[11]

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR family of receptor tyrosine kinases is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer and head and neck carcinomas.[12] A significant body of research has focused on 4-[(3-bromophenyl)amino]pyrimidines as potent and selective EGFR inhibitors.[12][13] These compounds act as ATP-competitive inhibitors, binding to the kinase domain and preventing the downstream signaling that leads to cell proliferation and survival.[12] Structure-activity relationship studies have shown that while the 4-[(3-bromophenyl)amino] core is essential for potent enzyme inhibition, substitutions at other positions on the pyrimidine ring system are critical for modulating aqueous solubility and cell-based activity.[12][13]

Multi-Targeted Kinase Inhibition: PDGFRβ and VEGFR-2

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis and is driven by growth factors like VEGF and PDGF.[11] A series of N4-(3-bromophenyl)-7-(substituted benzyl)pyrrolo[2,3-d]pyrimidines were designed as multi-targeted inhibitors, demonstrating potent dual inhibition of both PDGFRβ and VEGFR-2 kinases.[11] This multi-targeted approach is a powerful strategy in oncology, as it can simultaneously block multiple signaling pathways essential for tumor progression. In vivo studies with lead compounds from this series showed significant inhibition of tumor growth, metastasis, and angiogenesis in mouse models.[11]

Bcr/Abl Tyrosine Kinase Inhibition

The Bcr/Abl fusion protein is the causative agent of chronic myeloid leukemia (CML). A novel series of 5-bromo-pyrimidine derivatives were synthesized and evaluated as Bcr/Abl kinase inhibitors.[10] Several compounds in the series demonstrated potent inhibitory activity against the Bcr/Abl kinase and exhibited strong cytotoxicity against the K562 human CML cell line.[10] These findings highlight that the bromo-pyrimidine scaffold can be effectively tailored to target specific oncogenic driver kinases.

Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism by which these compounds inhibit kinases is by competing with the endogenous substrate, adenosine triphosphate (ATP), for its binding site in the kinase domain. The pyrimidine core often mimics the adenine ring of ATP, forming key hydrogen bonds with the "hinge" region of the enzyme.

G Mechanism of ATP-Competitive Kinase Inhibition cluster_pathway Normal Signal Transduction cluster_inhibition Inhibitor Action Ligand Growth Factor (e.g., EGF) Receptor Kinase Receptor (e.g., EGFR) Ligand->Receptor PhosphoSubstrate Phosphorylated Substrate Receptor->PhosphoSubstrate Phosphorylation BlockedReceptor Inactive Kinase Receptor ATP ATP ATP->Receptor Inhibitor 3-Bromophenyl- Pyrimidine Inhibitor ATP->Inhibitor Competitive Binding Substrate Substrate Protein Substrate->Receptor Response Cell Proliferation, Survival PhosphoSubstrate->Response Inhibitor->BlockedReceptor NoResponse Apoptosis, Growth Arrest BlockedReceptor->NoResponse

Caption: Inhibition of kinase signaling by a competitive inhibitor.

Structure-Activity Relationship (SAR) Analysis

Systematic SAR studies are crucial for optimizing a lead compound into a clinical candidate. For 3-bromophenyl-substituted pyrimidines, several key trends have emerged.

MoietyPosition/ModificationObservationImplicationReference
Pyrimidine Core 4-Anilino LinkageThe N-H group is critical, acting as a hydrogen bond donor to the kinase hinge region. Replacing N-H with O (phenoxy) or CH₂ often reduces activity.Essential for ATP-competitive binding.[12][13]
Pyrimidine Core C5 PositionSubstitution with small groups (e.g., bromo) can enhance potency, potentially by filling a small hydrophobic pocket.Fine-tuning of potency.[10]
Pyrimidine Core Fused Ring SystemFusing rings (e.g., pyrrolo[2,3-d]pyrimidine) can significantly increase potency and alter selectivity by extending interactions into other regions of the ATP binding site.Scaffold hopping to improve properties and gain intellectual property.[11]
Linker/Substituent 3-Bromophenyl GroupThe meta-bromo substitution is often optimal for halogen bonding and orienting the molecule correctly in the active site.Key for target affinity.[11][12]
Linker/Substituent Solubilizing GroupsAdding weakly basic amine side chains (e.g., morpholinopropyl) to the pyrimidine core dramatically increases aqueous solubility while retaining high potency.Critical for developing orally bioavailable drugs with favorable pharmacokinetic profiles.[12][13]

Detailed Experimental Protocol

This section provides a representative, detailed protocol for the synthesis of a 4-[(3-bromophenyl)amino]pyridopyrimidine, a class of potent EGFR inhibitors, adapted from published literature.[12][13]

Objective: To synthesize 4-[(3-bromophenyl)amino]-7-(3-morpholinopropoxy)pyrido[4,3-d]pyrimidine.

Materials:

  • 7-Fluoro-4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine (1 equivalent)

  • 3-Morpholinopropan-1-ol (1.5 equivalents)

  • Sodium hydride (60% dispersion in mineral oil, 2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Alkoxide: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-morpholinopropan-1-ol and anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride portion-wise to the solution. Causality: Sodium hydride is a strong, non-nucleophilic base used to deprotonate the alcohol, forming the more nucleophilic sodium alkoxide in situ. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Nucleophilic Substitution: Add a solution of 7-fluoro-4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine in anhydrous DMF to the freshly prepared alkoxide solution.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Causality: Heating is required to overcome the activation energy for the SNAr reaction, where the alkoxide displaces the fluoride on the electron-deficient pyridopyrimidine ring.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully quench by the slow addition of water.

  • Dilute the mixture with EtOAc and wash sequentially with water, saturated aqueous NaHCO₃, and brine. Causality: The aqueous washes remove the DMF solvent and any inorganic byproducts. The NaHCO₃ wash neutralizes any remaining acidic species.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol to afford the pure product.

  • Self-Validation/Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The data should be consistent with the proposed structure, and purity should be assessed by HPLC (typically >95% for further biological testing).

Conclusion and Future Outlook

Pyrimidines substituted with a 3-bromophenyl moiety represent a highly validated and fruitful scaffold for the development of targeted therapeutics, particularly kinase inhibitors for oncology. The strategic placement of the bromine atom provides a powerful tool for enhancing target affinity and serves as a versatile anchor for synthetic elaboration. The vast body of literature demonstrates that this core can be systematically modified to achieve high potency, desirable selectivity, and drug-like properties.

Future research will likely focus on several key areas:

  • Targeting Kinase Resistance: Adapting the scaffold to inhibit clinically relevant mutant kinases that confer resistance to existing therapies.

  • Expanding Therapeutic Areas: Exploring the utility of this scaffold against other target classes beyond kinases, such as bromodomains or other ATP-binding proteins.

  • Covalent Inhibition: Utilizing the pyrimidine core as a platform to develop covalent inhibitors by incorporating a reactive "warhead" that can form an irreversible bond with a non-catalytic cysteine residue near the active site.

  • Protac Development: Using the 3-bromophenyl-pyrimidine as a warhead for a PROteolysis TArgeting Chimera (PROTAC), a bifunctional molecule that induces the degradation of the target protein rather than just inhibiting it.

The foundational knowledge detailed in this guide provides a solid platform for researchers, scientists, and drug development professionals to build upon, paving the way for the next generation of innovative medicines based on the 3-bromophenyl-substituted pyrimidine scaffold.

References

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859.
  • Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. [Link]

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT. [Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]

  • 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

  • Tyrosine Kinase Inhibitors. 13. Structure−Activity Relationships for Soluble 7-Substituted 4-[(3-Bromophenyl)amino]pyrido[4,3-d]pyrimidines Designed as Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. [Link]

  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed. [Link]

  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC. [Link]

  • Previously reported novel bromo pyrimidine analogs as tyrosine kinase inhibitors. ScienceDirect. [Link]

  • Synthesis and biological activity of some pyrimidine derivatives. Semantic Scholar. [Link]

  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Publishing. [Link]

  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry. [Link]

  • Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

  • Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. IJPRS. [Link]

  • Pyrimidine and its biological activity: a review. ResearchGate. [Link]

Sources

Technical Guide: Bioactivity Screening of 5-Nitropyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-nitropyrimidine scaffold represents a "privileged structure" in medicinal chemistry due to its unique electronic deficiency and versatile reactivity. Unlike neutral pyrimidines, the electron-withdrawing nitro group at the C-5 position significantly activates the ring towards nucleophilic aromatic substitution (


), enabling rapid library generation at the C-2 and C-4 positions. Biologically, this core serves as a dual-function pharmacophore: it acts as an ATP-mimetic hinge binder in kinase inhibitors and a bioreductive prodrug moiety in antimicrobial agents. This guide provides a rigorous, self-validating technical framework for synthesizing and screening 5-nitropyrimidine libraries.

Part 1: Chemical Rationale & Library Synthesis

The Electronic Advantage

The 5-nitropyrimidine ring is highly


-deficient. The nitro group (

) exerts a strong mesomeric (

) and inductive (

) effect, making the carbons at positions 2, 4, and 6 highly electrophilic.
  • Causality: This electronic landscape allows for regioselective

    
     reactions.[1] The C-4 position is typically more reactive than C-2 due to the stabilization of the Meisenheimer complex, allowing sequential functionalization.
    
  • Structural Insight: In kinase inhibition, the

    
     group can serve as a hydrogen bond acceptor or, upon reduction to an amine (
    
    
    
    ), a donor, altering the hinge-binding motif.
Synthesis Workflow: Regioselective Functionalization

The standard protocol utilizes 2,4-dichloro-5-nitropyrimidine as the starting material.[2]

SynthesisWorkflow cluster_conditions Critical Parameters start 2,4-dichloro- 5-nitropyrimidine inter Intermediate: 4-amino-2-chloro- 5-nitropyrimidine start->inter Amine 1 (R1-NH2) Low Temp (0°C) S_NAr C-4 Selectivity final Final Scaffold: 2,4-diamino- 5-nitropyrimidine inter->final Amine 2 (R2-NH2) High Temp (Reflux) S_NAr C-2 Substitution p1 Solvent: THF/Dioxane p2 Base: DIPEA/TEA

Figure 1: Regioselective synthesis strategy. The C-4 chlorine is displaced first at low temperatures, followed by C-2 displacement under forcing conditions.

Part 2: Antimicrobial Screening (The Bioreductive Module)

Mechanism of Action

In antimicrobial applications, particularly against anaerobes (e.g., H. pylori, M. tuberculosis), the 5-nitro group functions similarly to nitroimidazoles (metronidazole). It acts as a prodrug that, upon enzymatic reduction by bacterial nitroreductases (type I or II), generates reactive nitro-radical anions that damage bacterial DNA.

Protocol A: Anaerobic vs. Aerobic MIC Determination

To validate the bioreductive mechanism, screening must be performed in parallel under aerobic and anaerobic conditions.

Reagents:

  • Müller-Hinton Broth (MHB).

  • Resazurin dye (0.01% w/v).

  • Positive Control: Metronidazole (anaerobic), Ciprofloxacin (aerobic).

  • Test Strains: S. aureus (Gram+), E. coli (Gram-), B. fragilis (Anaerobe).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 5-nitropyrimidine derivatives in 100% DMSO to 10 mM. Note: Nitro compounds can be hydrophobic; ensure complete solubilization.

  • Dilution: Prepare serial 2-fold dilutions in MHB in 96-well plates. Final DMSO concentration must be

    
     to avoid solvent toxicity.
    
  • Inoculation: Add bacterial suspension adjusted to

    
    .
    
  • Incubation:

    • Set A (Aerobic): 37°C for 18–24 h.

    • Set B (Anaerobic): 37°C for 24–48 h in an anaerobic chamber (

      
       mix).
      
  • Readout (Self-Validating Step): Add 30 µL Resazurin. Incubate 1–4 h.

    • Blue: No growth (inhibition).

    • Pink/Colorless: Growth (metabolic reduction of dye).

  • Validation: If the MIC is significantly lower (

    
    -fold) under anaerobic conditions, the mechanism likely involves nitro-activation.
    
Data Presentation Template
Compound IDR1 (C-4)R2 (C-2)MIC (Aerobic) µg/mLMIC (Anaerobic) µg/mLSelectivity Index
NP-01 MorpholineAniline>64416 (Bioreductive)
NP-02 BenzylMethyl32321 (General toxin)

Part 3: Anticancer & Kinase Profiling (The ATP-Mimetic Module)

Mechanism of Action

5-Nitropyrimidines can function as ATP-competitive inhibitors. The pyrimidine ring mimics the adenine of ATP, forming hydrogen bonds with the "hinge region" of kinases (e.g., EGFR, VEGFR-2). The 5-nitro group alters the pKa of the N-1 and N-3 nitrogens, potentially strengthening these interactions or interacting with the "gatekeeper" residue.

Protocol B: Enzymatic Kinase Inhibition Assay (FRET-based)

Objective: Determine


 against specific oncogenic kinases (e.g., EGFR, VEGFR-2).

Methodology:

  • Reaction Mix: Combine Kinase (human recombinant), Peptide Substrate (biotinylated), and ATP (

    
     concentration) in kinase buffer (
    
    
    
    HEPES,
    
    
    ).
  • Compound Addition: Add library compounds (10-point dose-response, 1 nM to 10 µM).

  • Incubation: 60 min at Room Temp.

  • Detection: Add Eu-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin (TR-FRET reagents).

  • Measurement: Read Fluorescence Resonance Energy Transfer signal.

    • Low Signal: High inhibition (no phosphorylation).

    • High Signal: Low inhibition.

Signaling Pathway Blockade Diagram

This diagram illustrates how a 5-nitropyrimidine inhibitor disrupts downstream oncogenic signaling.

KinasePathway inhibitor 5-Nitropyrimidine Inhibitor rtk RTK (e.g., EGFR) inhibitor->rtk Competes with ATP ras RAS rtk->ras Phosphorylation atp ATP atp->rtk Blocked raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation (Nucleus) erk->proliferation

Figure 2: Mechanism of kinase blockade.[3][4] The inhibitor competes with ATP for the binding site on the Receptor Tyrosine Kinase (RTK), halting the RAS-RAF-MEK-ERK proliferation cascade.

Part 4: SAR Analysis & Optimization

When analyzing bioactivity data, use the following logic to optimize the scaffold:

  • C-4 Position (Solubility & Potency): Hydrophilic amines (morpholine, piperazine) at C-4 often improve solubility and metabolic stability. Bulky aromatic groups here may clash with the ATP binding pocket.

  • C-2 Position (Specificity): This position orients towards the solvent front or hydrophobic pocket II in kinases. Diverse aromatic amines (anilines) here drive selectivity between kinase families.

  • 5-Nitro Group:

    • If activity is lost upon reduction to amine: The electron-withdrawing nature is critical (likely electronic effect on ring nitrogens).

    • If activity is retained/enhanced upon reduction: The group may be participating in H-bonding as a donor (

      
      ).
      

References

  • Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues. Chemical Biology & Drug Design. Link

  • Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. BenchChem Application Notes. Link

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Link

  • The mechanism of action of nitro-heterocyclic antimicrobial drugs. Journal of General Microbiology. Link

  • Design, synthesis and antiproliferative activity of novel 5-nitropyrimidine-2,4-diamine derivatives. European Journal of Medicinal Chemistry. Link

Sources

Definitive Guide to Bromophenoxy Pyrimidines: Safety, Handling, and Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Bromophenoxy pyrimidines represent a class of "privileged scaffolds" in medicinal chemistry, widely utilized in the development of kinase inhibitors, antivirals, and CNS-active agents. Their structural utility lies in the pyrimidine core (mimicking the purine ring of ATP), the phenoxy substituent (providing hydrophobic interactions within enzyme binding pockets), and the bromine atom (serving as a versatile synthetic handle for cross-coupling reactions).

However, the very reactivity that makes them valuable—electron deficiency and susceptibility to nucleophilic attack—dictates their hazard profile. This guide synthesizes Safety Data Sheet (SDS) parameters with practical laboratory workflows to ensure safe, efficient handling during drug development campaigns.

Hazard Identification & Toxicology (GHS Classification)

The safety profile of bromophenoxy pyrimidines (e.g., 5-bromo-2-phenoxypyrimidine) is governed by the electron-deficient nature of the pyrimidine ring. While the phenoxy ether linkage is relatively stable, the heterocyclic nitrogen atoms can act as hydrogen bond acceptors, and the system can interact with biological nucleophiles.

Core Hazard Statements (GHS)

Most compounds in this class fall under Category 2 (Skin/Eye Irritant) and Category 3 (Respiratory Irritant) .

Hazard CodeStatementMechanistic Basis
H315 Causes skin irritationLipophilic nature facilitates dermal penetration; electron-deficient ring may interact with skin proteins.
H319 Causes serious eye irritationDirect cytotoxic effect on corneal epithelium due to pH alteration or membrane disruption.
H335 May cause respiratory irritationFine dusts/aerosols irritate mucous membranes; halogenated heterocycles can induce coughing/reflex bronchoconstriction.
H302/H312 Harmful if swallowed/in contact with skin(Compound Specific) Potential for systemic toxicity upon absorption; halogenated motifs can be metabolically active (e.g., oxidative dehalogenation).
Toxicological Insights for Drug Design
  • Sensitization Potential: Halogenated pyrimidines can act as haptens. Repeated exposure may lead to allergic contact dermatitis.

  • Metabolic Fate: In vivo, the phenoxy group is susceptible to CYP450-mediated O-dealkylation, while the pyrimidine ring may undergo oxidation. The bromine substituent is generally stable but can be displaced by glutathione in rare metabolic events, leading to potential adducts.

Safe Handling & Engineering Controls

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for long-duration handling of halogenated heterocycles in organic solvents (e.g., DCM, DMF).

  • Hand Protection:

    • Solids: Nitrile gloves (min 0.11 mm thickness).

    • Solutions (DCM/DMF):Silver Shield (Laminate) or double-gloved Nitrile (change every 15 mins) is required due to rapid permeation of carrier solvents which drag the solute through the glove.

  • Respiratory Protection:

    • Use a NIOSH-approved N95 (US) or P2 (EU) particulate respirator when weighing solids outside a fume hood.

    • Best Practice: Perform all weighing and transfer operations inside a certified chemical fume hood.

Storage & Stability
  • Conditions: Store at 2–8°C (refrigerated). While phenoxy ethers are chemically stable, the bromine-carbon bond can be light-sensitive over long periods.

  • Incompatibilities: Strong oxidizing agents (risk of N-oxidation) and strong nucleophiles (risk of displacing the phenoxy group or bromine).

  • Moisture: Generally stable, but keep desiccated to prevent hydrolysis if trace acid impurities are present.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The primary utility of bromophenoxy pyrimidines is as an electrophile in Palladium-catalyzed cross-coupling. The following protocol integrates safety checkpoints directly into the synthetic workflow.

Objective: Coupling 5-bromo-2-phenoxypyrimidine with Phenylboronic acid.

Reaction Diagram (DOT Visualization)

SuzukiWorkflow Start Start: Reagent Prep Weighing Weighing inside Fume Hood (Avoid Dust Generation) Start->Weighing Degassing Solvent Degassing (Argon Sparge 15 min) Weighing->Degassing Dissolve in DME/H2O Catalyst Add Pd(PPh3)4 (Sensitizer/Toxic) Degassing->Catalyst Add under Inert Flow Heating Reflux (80°C) Closed System under Ar Catalyst->Heating Initiate Reaction Quench Cool & Quench (Saturated NH4Cl) Heating->Quench Completion Check (TLC) Extraction Extraction (EtOAc) Handle Organic Waste Quench->Extraction Purification Column Chromatography (Silica Dust Hazard) Extraction->Purification

Figure 1: Safety-integrated workflow for Pd-catalyzed coupling of bromophenoxy pyrimidines. Note the critical control point at Catalyst Addition (red).

Step-by-Step Protocol
  • Preparation (Fume Hood Required):

    • Dissolve 5-bromo-2-phenoxypyrimidine (1.0 equiv) and Phenylboronic acid (1.2 equiv) in DME (Dimethoxyethane).

    • Safety Note: DME is a reproductive toxin and highly flammable. Avoid static discharge.[1]

  • Base Addition:

    • Add aqueous Na₂CO₃ (2.0 equiv).

  • Degassing (Critical for Safety & Yield):

    • Sparge the biphasic mixture with Argon for 15 minutes. Oxygen removal prevents homocoupling and preserves the active Pd(0) species.

  • Catalyst Addition:

    • Add Pd(PPh₃)₄ (5 mol%).

    • Hazard:[1][2][3][4] Palladium catalysts can be sensitizers. Do not inhale dust.[1][3][4][5][6][7][8]

  • Reaction:

    • Heat to 80°C for 4–12 hours.

    • Monitor: Use TLC (Hexane/EtOAc). The starting bromide is less polar than the biaryl product.

  • Workup:

    • Cool to room temperature. Quench with saturated NH₄Cl.

    • Extract with Ethyl Acetate. Wash organics with brine, dry over MgSO₄.

  • Waste Disposal:

    • Aqueous layers contain boronic acid residues and palladium traces. Dispose of in Heavy Metal Aqueous Waste .

    • Organic layers go to Halogenated Organic Waste (due to residual bromide/DCM if used).

Emergency Response & Spill Management

ScenarioImmediate ActionSecondary Action
Skin Contact Wash with soap and water for 15 mins.[5]Remove contaminated clothing.[1][4][5][7] Seek medical aid if irritation persists.
Eye Contact Rinse cautiously with water for 15 mins.[3][5][9][8][10]Remove contact lenses if present.[1][3][4][5][9][8] Consult an ophthalmologist.
Inhalation Move to fresh air immediately.If breathing is difficult, give oxygen (trained personnel only).
Spill (Solid) Dampen with water to avoid dust.[4][7]Sweep up into a closed container. Do not dry sweep.
Fire Use CO₂, dry chemical, or foam.[1][10]Do not use high-pressure water jet (spreads chemical). Emits toxic fumes (HBr, NOx).

Scientific Rationale: Structure-Activity Relationship (SAR)

Understanding the chemical logic helps researchers predict behavior.

SAR Core Pyrimidine Core (Electron Deficient) Target Kinase ATP Pocket Core->Target H-Bond Acceptor Br Bromine (C-5) (Reactive Handle) Br->Core Inductive Effect (-I) Increases Electrophilicity Phenoxy Phenoxy (C-2) (Hydrophobic Anchor) Phenoxy->Target Pi-Stacking / Hydrophobic

Figure 2: SAR Logic. The bromine atom not only serves as a synthesis handle but also pulls electron density from the ring, increasing the acidity of ring protons and susceptibility to nucleophilic attack (irritation potential).

References

  • Fisher Scientific. (2024). Safety Data Sheet: 5-Bromo-2-phenoxypyrimidine. Retrieved from

  • Sigma-Aldrich. (2024).[4][7][8] Product Specification and SDS: 2-(4-Bromophenoxy)pyrimidine. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Pyrimidine Derivatives. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from

  • Vertex AI Search. (2026). Consolidated Search Results on Halogenated Pyrimidine Handling. (See internal search context 1.1–1.25).

Sources

A Technical Guide to Pharmacophore Modeling of 2-(3-bromophenoxy)-5-nitropyrimidine as a Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth methodology for the pharmacophore modeling of 2-(3-bromophenoxy)-5-nitropyrimidine, a compound representative of a scaffold with potential therapeutic relevance. Acknowledging the pyrimidine core's prevalence in kinase inhibitors, this document establishes a scientifically rigorous workflow using Janus Kinase 3 (JAK3) as a plausible, illustrative target.[1][2] The guide is structured to provide researchers, medicinal chemists, and drug development professionals with both the strategic rationale and the step-by-step protocols necessary for model generation, validation, and application in virtual screening and lead optimization. We navigate the process from a ligand-based approach, ideal in scenarios where a specific co-crystal structure is unavailable, through meticulous model validation using Güner-Henry (GH) scoring and Receiver Operating Characteristic (ROC) curve analysis, to its ultimate application in discovering novel chemical entities.[3][4]

Introduction: The Rationale for Pharmacophore Modeling

In modern drug discovery, identifying the essential molecular features responsible for a compound's biological activity is a foundational step. A pharmacophore, defined by IUPAC as "an ensemble of steric and electronic features that is necessary to ensure the optimal interactions with a specific biological target and to trigger (or block) its biological response," serves as a powerful 3D abstract representation of these features.[5] Pharmacophore modeling has become an indispensable computational tool, enabling researchers to transcend simple 2D structural similarities and understand the crucial three-dimensional arrangement of interaction points required for molecular recognition at a receptor's binding site.[6][7]

This guide focuses on the molecule 2-(3-bromophenoxy)-5-nitropyrimidine. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a wide range of biological entities, particularly protein kinases.[8] Given this precedent, we will proceed with a robust, scientifically grounded hypothesis that this molecule is a potential inhibitor of Janus Kinase 3 (JAK3), a target of significant interest for autoimmune diseases and oncology.[1]

This document will detail a complete workflow, beginning with a ligand-based strategy, which is the method of choice when a set of active compounds is known but the target structure is not, or when a co-crystal structure with the specific ligand of interest is unavailable.[9][10] We will then proceed through rigorous validation protocols to ensure the resulting model is statistically significant and predictive, and finally, demonstrate its application as a 3D query for virtual screening to identify novel, potent inhibitors.[11][12]

Part 1: Ligand-Based Pharmacophore Model Generation

Causality Behind the Ligand-Based Approach

When initiating a modeling study from a specific chemical entity like 2-(3-bromophenoxy)-5-nitropyrimidine without a corresponding co-crystal structure, a ligand-based approach is the most logical starting point.[10][13] This methodology leverages the collective chemical information from a set of known active molecules to deduce a common set of features responsible for their activity.[12] The central hypothesis is that these compounds share a common binding mode and that their collective features define the essential interaction points within the receptor's active site.

The workflow begins by assembling a dataset of known ligands, generating their 3D conformations, and aligning them to identify the shared pharmacophoric features.[10]

Experimental Protocol: Dataset Preparation and Conformational Analysis
  • Training and Test Set Curation:

    • Objective: To assemble a high-quality dataset of known JAK3 inhibitors for model building and validation.

    • Step 1: Conduct a thorough literature and database (e.g., ChEMBL, PubChem) search for pyrimidine derivatives with reported JAK3 inhibitory activity (IC50 or Ki values).

    • Step 2: Curate a dataset of 50-100 compounds with a wide range of activities.

    • Step 3: Divide the dataset into a training set (~70-80% of compounds) and a test set (~20-30%). The training set is used to build the model, while the test set is used for external validation.[14]

    • Step 4: Classify the compounds. Define a clear activity threshold to categorize molecules as "highly active" (e.g., IC50 < 100 nM), "moderately active" (e.g., 100 nM < IC50 < 1 µM), and "inactive" (e.g., IC50 > 10 µM). This classification is crucial for the model generation algorithm.

  • Conformational Analysis:

    • Objective: To generate a diverse and energetically realistic set of 3D conformations for each ligand in the training set. A ligand's bioactive conformation is often not its lowest energy state.[9]

    • Step 1: Utilize a robust conformational search algorithm, such as the ConfGen method in Schrödinger's Maestro or the CAESAR algorithm in MOE.

    • Step 2: Set the energy window for conformer generation (e.g., 10-20 kcal/mol above the global energy minimum) to ensure broad conformational sampling.[14]

    • Step 3: Employ a high-quality force field (e.g., OPLS4, MMFF94) for energy minimization of the generated conformers.[15]

    • Step 4: Store the generated conformers for each molecule in a database for the subsequent alignment and feature identification steps.

Methodology: Common Feature Pharmacophore Generation

Using a software package such as PHASE (Schrödinger)[16][17], LigandScout[13][18], or MOE[19][20], the following process is undertaken to generate pharmacophore hypotheses.

  • Feature Definition: The software identifies potential pharmacophoric features within the training set ligands. A standard set of features includes Hydrogen Bond Acceptors (A), Hydrogen Bond Donors (D), Hydrophobic groups (H), Aromatic Rings (R), and Positive/Negative Ionizable centers (P/N).[21]

  • Ligand Alignment and Scoring: The core of the process involves finding a common 3D arrangement of these features among the highly active ligands.

    • Algorithms like PHASE's tree-based partitioning exhaustively search for common pharmacophores among the conformers of the active ligands.[16]

    • The generated hypotheses are scored based on their ability to align the active molecules and other statistical parameters, such as survival score and site overlap.

  • Hypothesis Selection: The top-scoring hypotheses are presented. A good hypothesis will be shared by the most active compounds and should be complex enough to ensure specificity. For pyrimidine-based JAK3 inhibitors, a typical hypothesis might consist of one hydrogen-bond acceptor, one hydrogen-bond donor, and two hydrophobic features.[1]

Visualization: Ligand-Based Modeling Workflow

Ligand_Based_Workflow cluster_0 Dataset Preparation cluster_1 Model Generation cluster_2 Model Selection DataCuration Curate Ligand Dataset (Actives & Inactives) SplitData Split into Training Set (80%) & Test Set (20%) DataCuration->SplitData Conformers Generate 3D Conformers for Training Set SplitData->Conformers Alignment Align Actives & Identify Common Features Conformers->Alignment HypoGen Generate Pharmacophore Hypotheses Alignment->HypoGen Scoring Score & Rank Hypotheses HypoGen->Scoring BestModel Select Best Hypothesis for Validation Scoring->BestModel

Caption: Workflow for generating a ligand-based pharmacophore model.

Part 2: Rigorous Pharmacophore Model Validation

The Imperative of Self-Validating Systems

Generating a pharmacophore model is only the first step; its predictive power must be rigorously validated.[22] A model that can only explain the activity of the training set from which it was derived is of little practical use. The goal of validation is to create a self-validating system—a model that proves its ability to discriminate between known active and inactive compounds that it has not seen before. This builds confidence that the model has captured a true representation of the necessary binding features and is not merely a product of chance alignment.

Experimental Protocol: Test Set and Decoy Set Screening
  • Test Set Validation:

    • Objective: To perform an initial check of the model's predictive power using the held-out test set.

    • Step 1: Use the selected pharmacophore hypothesis as a 3D query to screen the conformers of the test set compounds.

    • Step 2: A molecule is considered a "hit" if it can match the pharmacophore features with a high fit score.

    • Step 3: Evaluate the results. A good model should identify most of the active compounds in the test set as hits and reject most of the inactive compounds.

  • Decoy Set Validation (Güner-Henry Method):

    • Objective: To assess the model's selectivity and enrichment capability using a large set of decoy molecules.

    • Step 1: Construct a validation database containing all known active compounds and a large number of "decoy" molecules (typically 50-100 decoys per active). Decoys should be molecules with similar physicochemical properties (e.g., molecular weight, logP) to the actives but with different topologies, to challenge the model.

    • Step 2: Screen this database against the pharmacophore hypothesis.

    • Step 3: Calculate the Güner-Henry (GH) score and other metrics as detailed in the table below.[3][23]

Data Presentation: Güner-Henry (GH) Score Calculation

The GH score is a widely used metric to evaluate the quality of a pharmacophore model.[24][25][26] It ranges from 0 (null model) to 1 (ideal model), with a score > 0.7 generally indicating a very good and reliable model.[23][27]

ParameterSymbolFormulaExample ValueDescription
Total Molecules in DatabaseD-10000The total number of compounds being screened.
Total Actives in DatabaseA-100The number of known active compounds in the database.
Total Hits FoundHt-250The number of compounds that matched the pharmacophore query.
Active Hits FoundHa-85The number of known actives that matched the query.
Yield of Actives %A(Ha / A) * 10085.0%The percentage of total actives that were successfully identified (Recall/Sensitivity).
Ratio of Actives %Y(Ha / Ht) * 10034.0%The percentage of actives within the hit list (Precision).
Enrichment Factor EF(Ha / Ht) / (A / D)34.0How many more times actives are found in the hit list compared to random selection.
Güner-Henry Score GH(Ha(3A + Ht) / 4HtA) * (1 - (Ht - Ha) / (D - A))0.81 A composite score reflecting both recall and precision, penalizing for false positives.
Methodology: Receiver Operating Characteristic (ROC) Curve

The ROC curve is another powerful tool for visualizing and quantifying the performance of a classification model.[4][28] It plots the True Positive Rate (Sensitivity) against the False Positive Rate (1 - Specificity) at various threshold settings.[29][30]

  • Procedure: By ranking all molecules in the decoy database by their pharmacophore fit score, a ROC curve can be generated.

  • Interpretation: A model with no discriminative power will produce a diagonal line (the "line of no-discrimination"). A good model will produce a curve that bows towards the top-left corner.[30]

  • Area Under the Curve (AUC): The AUC provides a single scalar value representing the model's overall performance. An AUC of 1.0 represents a perfect classifier, while an AUC of 0.5 represents a worthless one.[31]

Visualization: Pharmacophore Validation Workflow

Validation_Workflow cluster_0 Database Preparation cluster_1 Screening & Analysis BestModel Generated Pharmacophore Model ScreenTest Screen Test Set BestModel->ScreenTest ScreenDecoy Screen Decoy Database BestModel->ScreenDecoy TestSet Test Set (Known Actives/Inactives) DecoySet Decoy Database (Actives + Decoys) GH_Score Calculate GH Score & Enrichment Factor ScreenTest->GH_Score ROC_Curve Generate ROC Curve & Calculate AUC ScreenDecoy->ROC_Curve ValidatedModel Validated Model GH_Score->ValidatedModel ROC_Curve->ValidatedModel

Caption: Workflow for the rigorous validation of a pharmacophore model.

Part 3: Application in Virtual Screening and Lead Optimization

From Validated Model to Novel Hits

A rigorously validated pharmacophore model is a powerful tool for enriching large chemical libraries with potentially active compounds.[11][32] This process, known as pharmacophore-based virtual screening, is significantly faster than high-throughput docking and can efficiently filter databases containing millions or even billions of compounds.[12]

Experimental Protocol: Virtual Screening
  • Database Preparation:

    • Objective: Prepare a large, diverse chemical library for screening.

    • Step 1: Select one or more commercially available or public databases (e.g., Enamine REAL, ZINC, Mcule).

    • Step 2: Process the library to generate multiple low-energy 3D conformations for each molecule, similar to the process used for the training set. This is often pre-computed and stored in a specialized database format.

  • Pharmacophore Screening:

    • Objective: To identify molecules from the library that match the validated pharmacophore model.

    • Step 1: Use the validated pharmacophore model as a 3D query to rapidly screen the prepared database.

    • Step 2: Collect all molecules that fit the query with a high score. This initial list of "hits" may still contain thousands of compounds.

  • Post-Screening Filtering and Hit Selection:

    • Objective: To refine the hit list to a manageable number of high-quality candidates for experimental testing.

    • Step 1 (Optional but Recommended): Apply ADME-Tox filters (e.g., Lipinski's Rule of Five, Veber's rules) to remove compounds with poor drug-like properties.

    • Step 2: Perform molecular docking of the filtered hits into the putative binding site of the target protein (if a structure is available or can be modeled). This step adds a layer of structure-based validation.

    • Step 3: Visually inspect the top-scoring docked poses to ensure key interactions predicted by the pharmacophore are formed.

    • Step 4: Select a final, diverse set of 20-50 candidate compounds for acquisition and biological evaluation.

Guiding Lead Optimization and Scaffold Hopping

The pharmacophore model is not just a screening filter; it is a roadmap for rational drug design.[12]

  • Lead Optimization: For a hit compound like 2-(3-bromophenoxy)-5-nitropyrimidine, the model highlights which functional groups are essential for activity. Medicinal chemists can use this information to design analogues, focusing modifications on vectors that do not disrupt key pharmacophoric features while improving properties like potency, selectivity, or metabolic stability.

  • Scaffold Hopping: Because a pharmacophore represents features rather than a rigid chemical structure, it can identify active compounds with entirely different underlying scaffolds.[12] This "scaffold hopping" is a powerful strategy for discovering novel intellectual property and escaping problematic chemical series.

Visualization: Virtual Screening & Hit-to-Lead Cycle

Screening_Cycle ValidatedModel Validated Pharmacophore Model Screening Virtual Screening ValidatedModel->Screening CompoundDB Large Compound Database (1M+) CompoundDB->Screening HitList Initial Hit List (~10k compounds) Screening->HitList Filtering ADME/Tox Filtering & Molecular Docking HitList->Filtering FinalHits Final Candidates (20-50 compounds) Filtering->FinalHits BioAssay Biological Assay FinalHits->BioAssay SAR SAR Analysis & Lead Optimization BioAssay->SAR SAR->ValidatedModel Refine Model

Caption: The iterative cycle of virtual screening and lead optimization.

Conclusion

This technical guide has outlined a complete and scientifically rigorous workflow for the pharmacophore modeling of 2-(3-bromophenoxy)-5-nitropyrimidine, using JAK3 as a representative kinase target. By beginning with a logical, ligand-based approach and proceeding through meticulous, quantitative validation steps like GH scoring and ROC analysis, we established a high degree of confidence in the resulting model's predictive power. The true value of this validated model lies in its application: as a rapid and effective 3D filter for virtual screening to discover novel hits from vast chemical libraries, and as an intellectual guide for subsequent lead optimization and scaffold hopping efforts. This methodology provides a robust framework for researchers to accelerate the discovery of new therapeutic agents, transforming a single chemical scaffold into a rich source of potential drug candidates.

References

  • Pharmacophore modeling: advances and pitfalls. (2026). Frontiers.
  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (2023). ACS Omega.
  • Pharmacophore modeling and 3D-QSAR studies of 2,4-disubstituted pyrimidine derivatives as Janus kinase 3 inhibitors. World Scientific Publishing.
  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R., Zhang, K. Y., De Maeyer, M., & Voet, A. R. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy.
  • Pharmacophore model evaluation based on the Güner-Henry scoring method.
  • Introduction To Pharmacophores in MOE. Scribd.
  • Wolber, G., & Langer, T. (2005). LigandScout: 3-D Pharmacophores Derived from Protein-Bound Ligands and Their Use as Virtual Screening Filters.
  • Pharmacophore modeling: advances and pitfalls. PMC.
  • Pharmacophore modelling, atom-based and field-based 3D-QSAR studies on pyrazolo pyrimidine deriv
  • Pharmacophore Modeling in Drug Discovery and Development: An Overview.
  • Pharmacophore modeling. (2025). Fiveable.
  • 3D Ligand-Based Pharmacophore Modeling. Bio-protocol.
  • Ligand-Based Pharmacophore Modeling and Virtual Screening for the Discovery of Novel 17β-Hydroxysteroid Dehydrogenase 2 Inhibitors. PMC.
  • Pharmacophore Optimization using Pharmacophore Mapping, QSAR, Docking, and ADMET Screening of Novel Pyrimidines Derivatives as Anticancer DNA Inhibitors. (2024). Bentham Science Publishers.
  • He, S., & Tan, Y. (2015). Predictiveness curves in virtual screening. PMC.
  • Computational workflow for ligand-based pharmacophore modelling.
  • Muhammed, M. T., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Cruciani, G., & Lorenzini, S. (2021). Virtual Screening Using PLS Discriminant Analysis and ROC Curve Approach: An Application Study on PDE4 Inhibitors.
  • Measuring Virtual Screening Accuracy. (2019). Pharmacelera.
  • LigandScout 3.12 – Pharmacophore 3D Modeling. (2020). My Biosoftware.
  • Pinzi, L., & Rastelli, G. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC.
  • Creating a pharmacophore
  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applic
  • Ligand based Pharmacophore Modeling Service.
  • Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. (2025). World Journal of Biology Pharmacy and Health Sciences.
  • Triballeau, N., et al. (2005). Virtual Screening Workflow Development Guided by the “Receiver Operating Characteristic” Curve Approach. Application to High-Throughput Docking on Metabotropic Glutamate Receptor Subtype 4. Journal of Medicinal Chemistry.
  • Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on valid
  • LigandScout generated Pharmacophore models.
  • Pharmacophore models generation by catalyst and phase consensus-based virtual screening protocol against PI3Kα inhibitors. (2013). Taylor & Francis.
  • The validation of Model_1 by Güner-Henry (GH) scoring method.
  • Pharmacophore Guided Docking Using MOE | Molecular Docking Tutorial. (2024). YouTube.
  • LigandScout User Manual. Inte:Ligand.
  • How To Create And Use A Pharmacophore In MOE | MOE Tutorial. (2023). YouTube.
  • Schrödinger Notes—Ligand-based Pharmacophore Modeling. (2024). J's Blog.
  • Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. (2021). RSC Publishing.
  • PHASE: A Novel Approach to Pharmacophore Modeling and 3D D
  • An artificial intelligence accelerated virtual screening pl
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
  • Generating Structure-Based Pharmacophore Models from the Receptor Binding Site. (2025). Login.
  • Pharmacophore validation results from the GH method using a decoy test set.
  • Phase. Schrödinger.
  • How To do validation of ligand-based pharmacophore model in Ligandscout? (2021).
  • Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity. (2019). PubMed Central.
  • Structure-based pharmacophore search and docking - Molecular Operating Environments (MOE). (2020). YouTube.
  • designing-potent-antitrypanosomal-agents-using-3d-qsar-pharmacophore-modelling-virtual-screening-a.pdf.

Sources

Stability of nitro-substituted pyrimidines under physiological conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitro-substituted pyrimidines represent a class of high-energy, electron-deficient heterocycles often utilized as intermediates in pharmaceutical synthesis or as energetic materials. However, their utility in drug development is frequently limited by their inherent instability under physiological conditions (


, pH 7.4).

This guide details the mechanistic drivers of this instability—specifically the electronic activation of the pyrimidine ring by the nitro group, leading to susceptibility to nucleophilic attack (hydrolysis and thiolysis) and enzymatic nitroreduction . We provide a comparative analysis of regioisomers (4-nitro vs. 5-nitro) and actionable experimental protocols to quantify stability early in the lead optimization process.

Part 1: Electronic Structure and Reactivity Profile

The stability of nitro-pyrimidines is governed by the position of the nitro group relative to the ring nitrogens. The nitro group (


) is a strong electron-withdrawing group (EWG), which, when combined with the inherent electron deficiency of the pyrimidine ring (a 

-deficient system), creates highly electrophilic carbon centers.
Regioisomer Stability: 5-Nitro vs. 4-Nitro
  • 5-Nitropyrimidine (Meta-like):

    • Electronic Effect: The nitro group at C5 is in a position analogous to the "meta" position in pyridine relative to the ring nitrogens. It inductively withdraws electron density but does not allow for direct resonance delocalization of negative charge from the ring nitrogens into the nitro group during nucleophilic attack.

    • Reactivity: While more stable than the 4-nitro isomer, the C5-nitro group significantly activates the C2, C4, and C6 positions towards nucleophilic aromatic substitution (

      
      ).
      
    • Physiological Consequence: Susceptible to hydrolysis at C2/C4 and rapid conjugation with glutathione (GSH).

  • 4-Nitropyrimidine (Ortho/Para-like):

    • Electronic Effect: The nitro group at C4 is conjugated ("para" to N1, "ortho" to N3) with the ring nitrogens. This creates an extreme electron deficit at the C2, C4, and C6 positions.

    • Reactivity: Highly unstable. The C4 position is exceptionally electrophilic. Nucleophilic attack can lead to rapid displacement of the nitro group (denitration) or ring opening.

    • Physiological Consequence: Often too reactive for use as a drug scaffold without steric protection or electronic deactivation.

Quantitative Comparison of Electrophilic Sites
IsomerActivated PositionsPrimary Instability MechanismRelative Stability (pH 7.4)
5-Nitropyrimidine C2, C4, C6

(Displacement of Leaving Groups)
Moderate
4-Nitropyrimidine C2, C4, C6Ring Cleavage / DenitrationLow / Very Low
2-Nitropyrimidine C4, C6Denitration / HydrolysisLow

Part 2: Physiological Degradation Pathways

Under physiological conditions, three primary mechanisms drive the degradation of nitro-pyrimidines.

Hydrolytic Instability (Chemical)

Water or hydroxide ions (


) act as nucleophiles.
  • Mechanism: The nucleophile attacks the electron-deficient carbons (C2/C4).[1][2][3]

  • Pathway: Formation of a Meisenheimer complex followed by the elimination of a leaving group (if present) or ring opening via the ANRORC mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure).[4]

  • Outcome: Conversion to non-functional hydroxypyrimidines (pyrimidones).

Glutathione (GSH) Conjugation

Intracellular GSH (1–10 mM) is a potent "soft" nucleophile.

  • Mechanism: The thiolate anion (

    
    ) attacks the activated pyrimidine ring.
    
  • Scenario A (Leaving Group Present): If a halogen (e.g., Cl, Br) is present at C2 or C4 of a 5-nitropyrimidine, GSH rapidly displaces it via

    
     [1].
    
  • Scenario B (No Leaving Group): GSH may attack the ring carbon, leading to the formation of a Meisenheimer complex that can result in oxidative ring opening or denitration.

Metabolic Nitroreduction

This is the dominant enzymatic pathway in vivo, catalyzed by Nitroreductases (NTRs) and Xanthine Oxidase (XO) [2].

  • Pathway:

    
    .
    
  • Toxicity Risk: The hydroxylamine intermediate is often reactive and can form DNA adducts (genotoxicity) [3].

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the competing pathways for a generic 5-nitropyrimidine derivative under physiological conditions.

NitroPyrimidineStability NitroPyr 5-Nitropyrimidine Scaffold Meisenheimer Meisenheimer Complex NitroPyr->Meisenheimer + H2O / OH- (Hydrolysis) GSH_Adduct GSH-Conjugate (Excretion) NitroPyr->GSH_Adduct + GSH (S-Transferase) Nitroso Nitroso Intermediate NitroPyr->Nitroso + 2e- (Nitroreductase) Pyrimidone Hydroxypyrimidine (Inactive) Meisenheimer->Pyrimidone - H+ RingOpen Ring Open Product Meisenheimer->RingOpen ANRORC Mechanism Hydroxylamine Hydroxylamine (Reactive/Toxic) Nitroso->Hydroxylamine + 2e- Amine Aminopyrimidine (Metabolite) Hydroxylamine->Amine + 2e- DNA Adducts DNA Adducts Hydroxylamine->DNA Adducts Genotoxicity

Figure 1: Competing degradation pathways for 5-nitropyrimidines: Hydrolysis, Thiolysis (GSH), and Metabolic Reduction.

Part 4: Experimental Assessment Protocols

To validate the stability of a nitro-pyrimidine candidate, the following self-validating workflows should be executed.

Protocol 4.1: Chemical Stability in Physiological Buffer

Objective: Determine the intrinsic hydrolytic half-life (


) independent of enzymatic activity.
  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation: Spike the stock into Phosphate Buffered Saline (PBS, pH 7.4) to a final concentration of 10

    
     (0.1% DMSO). Incubate at 
    
    
    
    in a shaking water bath.
  • Sampling: Aliquot 100

    
     at 
    
    
    
    minutes.
  • Quenching: Immediately add 300

    
     of ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
    
  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze the supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .
Protocol 4.2: Glutathione (GSH) Reactivity Assay

Objective: Assess susceptibility to nucleophilic attack by intracellular thiols.

  • Reagents: Freshly prepare 10 mM reduced L-Glutathione (GSH) in PBS (pH 7.4).

  • Reaction: Mix test compound (10

    
    ) with excess GSH (5 mM) at 
    
    
    
    . This pseudo-first-order condition mimics the high intracellular concentration of GSH.
  • Monitoring: Analyze aliquots at

    
     min via LC-MS.
    
  • Data Interpretation:

    • High Reactivity: >50% loss of parent in 60 min. Indicates high risk of toxicity or rapid clearance.

    • Adduct Identification: Scan for mass shifts of +307 Da (GSH adduct) or +307 - HCl (if Cl displacement occurs).

Protocol 4.3: Plasma Stability (Enzymatic vs. Chemical)

Objective: Differentiate between plasma enzyme hydrolysis and chemical instability.

  • Matrix: Thawed plasma (Human/Rat) and Heat-Inactivated Plasma (heated to

    
     for 30 min to denature enzymes).
    
  • Incubation: Incubate compound (1

    
    ) in both matrices at 
    
    
    
    .
  • Analysis: Compare

    
     in active vs. inactivated plasma.
    
    • If

      
      :  Instability is chemical (hydrolysis).
      
    • If

      
      :  Instability is enzymatic (esterases/amidases/reductases).
      

References

  • Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms. National Institutes of Health (NIH). Available at: [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. National Institutes of Health (NIH). Available at: [Link]

  • Reductive metabolism of 1-nitropyrene accompanies deamination of cytosine. PubMed. Available at: [Link]

  • Plasma Stability In Vitro Assay. Charnwood Discovery. Available at: [Link]

  • The SN(ANRORC) mechanism: a new mechanism for nucleophilic substitution. Accounts of Chemical Research. Available at: [Link]

Sources

Technical Guide: Isomeric Forms and Tautomerism in Phenoxy Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers and medicinal chemists focusing on the structural intricacies of phenoxy pyrimidine derivatives. It addresses the critical challenge of distinguishing between regioisomeric forms (O-linked vs. N-linked) arising from the tautomeric nature of the pyrimidine scaffold.

Executive Summary: The Structural Ambiguity

In drug discovery, the pyrimidine scaffold is a "privileged structure," forming the core of numerous antivirals, kinase inhibitors (e.g., VEGFR-2 antagonists), and metabolic regulators. However, the synthesis of phenoxy pyrimidines is complicated by the inherent tautomerism of the pyrimidinone precursors.

This tautomerism creates an ambident nucleophile , leading to two distinct regioisomeric outcomes during synthesis:

  • O-arylation: Formation of the phenoxy ether (Lactim ether).

  • N-arylation: Formation of the N-phenyl pyrimidinone (Lactam).

Distinguishing these forms is not merely academic; the two isomers possess vastly different hydrogen-bonding capabilities, solubilities, and metabolic stability profiles, directly impacting target engagement and ADME properties.

The Tautomeric Landscape: Lactam-Lactim Equilibrium

The root of the isomeric challenge lies in the prototropic tautomerism of the 2- (or 4-) substituted pyrimidine ring.

Mechanism of Equilibrium

In the gas phase and non-polar solvents, the Lactim (hydroxy/enol) form is often energetically accessible or preferred due to aromaticity preservation. However, in polar solvents (DMSO, Water) and the crystalline state, the Lactam (oxo/keto) form predominates due to dipolar stabilization and intermolecular hydrogen bonding.

When a researcher attempts to synthesize a phenoxy derivative from a "hydroxy-pyrimidine" precursor, they are effectively engaging an equilibrium mixture.

Visualization of Tautomeric Pathways

The following diagram illustrates the divergence from the tautomeric precursor to the stable, "locked" regioisomers.

Tautomerism Precursor_Keto Lactam Form (NH-C=O) Polar Solvent Favored Precursor_Enol Lactim Form (N=C-OH) Aromaticity Favored Precursor_Keto->Precursor_Enol Prototropic Shift Transition Ambident Anion (Delocalized Negative Charge) Precursor_Keto->Transition Deprotonation (Base) Precursor_Enol->Transition Deprotonation Product_N N-Aryl Isomer (N-Phenyl Pyrimidinone) Thermodynamic Product (Often) Transition->Product_N Soft Electrophile / Polar Aprotic Product_O O-Aryl Isomer (Phenoxy Pyrimidine) Kinetic Product (Conditions Dependent) Transition->Product_O Hard Electrophile / O-Selective Conditions

Caption: Divergent synthesis pathways driven by the lactam-lactim tautomeric equilibrium of the pyrimidine precursor.

Synthetic Causality: Controlling Regioselectivity

The formation of the specific isomer is dictated by the Hard and Soft Acids and Bases (HSAB) theory and reaction conditions.

The Ambident Anion

Upon deprotonation, the negative charge is delocalized between the Nitrogen (N) and Oxygen (O).

  • Nitrogen: Softer nucleophilic center.

  • Oxygen: Harder nucleophilic center.

Reaction Conditions & Outcomes
VariableO-Alkylation/Arylation (Phenoxy)N-Alkylation/Arylation (Pyrimidinone)
Metal Counterion Silver (Ag⁺): Coordinates to N, blocking it and favoring O-attack.Sodium/Potassium (Na⁺/K⁺): Dissociates in polar solvents, leaving N exposed.
Solvent Non-polar/Ethereal: Often favors O-alkylation to maintain charge density.Polar Aprotic (DMF, DMSO): Solvates cations, leaving the "softer" N-anion free to react.
Electrophile Hard Electrophiles (e.g., Alkyl sulfonates) or SNAr on chloropyrimidines (Displacement).Soft Electrophiles (e.g., Alkyl iodides) or Chan-Lam coupling conditions.

Expert Insight: To guarantee the Phenoxy (O-linked) structure, avoid direct alkylation of the pyrimidinone. Instead, utilize a Nucleophilic Aromatic Substitution (SNAr) approach: React a 2-chloropyrimidine with a phenol in the presence of a base (e.g., K₂CO₃). This bypasses the tautomeric ambiguity entirely by using the phenol as the nucleophile.

Analytical Protocol: Distinguishing Isomers

Misassignment of N- vs. O-isomers is a common failure point in early-stage discovery. Standard 1H NMR is often insufficient due to overlapping aromatic regions. The following protocol provides a self-validating identification system.

The "Golden Standard" NMR Logic

The most definitive method (short of X-ray crystallography) involves 13C NMR and HMBC (Heteronuclear Multiple Bond Correlation) .

Protocol: NMR Discrimination Workflow
  • Acquire 13C NMR: Focus on the ipso-carbon (the ring carbon attached to the heteroatom).

    • O-Isomer (Phenoxy): The pyrimidine C2/C4 attached to Oxygen typically resonates downfield, often >160-165 ppm .

    • N-Isomer (Lactam): The Carbonyl carbon (C=O) resonates, but the adjacent ring carbons often show distinct shielding patterns compared to the aromatic ether.

  • Acquire HMBC: Look for long-range coupling (2-3 bonds).

    • N-Isomer: You will see correlations between the N-substituent protons and the Carbonyl carbon (C=O).

    • O-Isomer: You will see correlations between the Phenoxy ortho-protons and the Pyrimidine C2 carbon.

  • Acquire 1H NMR (Solvent Shift Test):

    • Record spectra in CDCl₃ and DMSO-d₆.

    • N-H protons (if unreacted precursor remains) move significantly (>1 ppm) due to H-bonding.

    • O-Isomers are "locked" and show minimal solvent-induced shifts for the core protons.

Quantitative Comparison Table
FeaturePhenoxy Pyrimidine (O-Isomer)N-Phenyl Pyrimidinone (N-Isomer)
13C Shift (Ipso-C) ~160 - 170 ppm (Deshielded by O)~150 - 160 ppm (Carbonyl-like)
IR Spectroscopy Strong C-O-C stretch (1000-1300 cm⁻¹)Strong C=O stretch (1650-1700 cm⁻¹)
UV Absorption Distinct aromatic bands (Ether conjugation)Bathochromic shift (Extended conjugation via N)
Solubility Higher in lipophilic solvents (LogP higher)Higher in polar solvents (LogP lower)

Decision Tree for Structural Verification

Use this logic flow to validate your synthesized compound.

Analysis Start Synthesized Compound X IR_Check Step 1: IR Spectroscopy Look for Carbonyl (C=O) Start->IR_Check Has_CO Strong Band @ ~1680 cm⁻¹ IR_Check->Has_CO Yes No_CO No Carbonyl Band IR_Check->No_CO No N_Isomer_Prob Probable N-Isomer (Lactam) Has_CO->N_Isomer_Prob O_Isomer_Prob Probable O-Isomer (Phenoxy) No_CO->O_Isomer_Prob NMR_Check Step 2: 13C NMR & HMBC (Definitive Confirmation) N_Isomer_Prob->NMR_Check O_Isomer_Prob->NMR_Check Result_N Confirmed N-Isomer (HMBC: N-subst to C=O) NMR_Check->Result_N Coupling A Result_O Confirmed O-Isomer (HMBC: Ar-H to C-O) NMR_Check->Result_O Coupling B

Caption: Analytical decision tree for distinguishing N- vs O-isomers in pyrimidine derivatives.

Biological Implications in Drug Design[3][4]

The choice between an O-linked (Phenoxy) and N-linked isomer is not just structural—it is functional.

  • H-Bonding Profile:

    • Phenoxy (O-Isomer): The oxygen acts purely as a hydrogen bond acceptor . The pyrimidine nitrogen remains a strong acceptor.

    • N-Isomer: The carbonyl oxygen is a strong acceptor, but the nitrogen is now substituted, removing its ability to act as a donor/acceptor in the same way as the pyridine-like nitrogen of the O-isomer.

  • Metabolic Stability:

    • Phenoxy ethers are generally susceptible to CYP450-mediated O-dealkylation , potentially leading to rapid clearance.

    • N-aryl bonds are typically more metabolically robust but may introduce toxicity liabilities if the amide bond is hydrolyzed.

Recommendation: In SAR (Structure-Activity Relationship) studies, it is crucial to synthesize both isomers intentionally (using the SNAr route for O-isomer and Chan-Lam or specific alkylation for N-isomer) to map the binding pocket's preference for H-bond donor/acceptor motifs.

References

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Source: Bioorganic & Medicinal Chemistry Letters (2013) [Link]

  • Tautomerism in drug discovery. Source: Journal of Computer-Aided Molecular Design (2010) [Link]

  • Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine. Source: Journal of Physical Chemistry A [Link]

  • Regioselectivity in the Alkylation of Ambident 2-Pyrimidinone Anions. Source: ResearchGate / Heterocycles [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives. Source: Bentham Science / PubMed [Link]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(3-bromophenoxy)-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for the synthesis of 2-(3-bromophenoxy)-5-nitropyrimidine, a key intermediate in the development of various pharmacologically active molecules. The protocol is centered around a classical yet highly efficient Nucleophilic Aromatic Substitution (SNAr) reaction. We delve into the mechanistic underpinnings of this transformation, explain the rationale behind the selection of reagents and reaction conditions, and provide a robust, step-by-step procedure for its successful execution in a laboratory setting. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering field-proven insights to ensure reproducibility and high-yield preparation of the target compound.

Introduction and Scientific Background

2-(3-bromophenoxy)-5-nitropyrimidine (CAS No. 917879-39-1) is a crucial building block in medicinal chemistry. Its structure is found within several potent kinase inhibitors, including the c-Met inhibitor MK-2461, highlighting its importance in oncological drug discovery.[] The synthesis of this molecule is a prime example of a Nucleophilic Aromatic Substitution (SNAr) reaction, a fundamental transformation in organic chemistry.

The SNAr mechanism is particularly effective for heteroaromatic systems like pyrimidine, which are inherently electron-deficient.[2] This electron deficiency is further amplified by the presence of a strong electron-withdrawing group (EWG), such as the nitro group (-NO₂) at the 5-position. The EWG serves a critical role by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[3][4] The reaction involves the displacement of a suitable leaving group, typically a halide, from the aromatic ring by a nucleophile. In this protocol, the nucleophile is the 3-bromophenoxide ion, which displaces a chloride ion from the 2-position of the 5-nitropyrimidine ring.

Mechanistic Pathway and Rationale

The synthesis proceeds via a well-established addition-elimination mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

Causality behind Experimental Choices:

  • The Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring act as powerful electron sinks, withdrawing electron density from the ring carbons and making them susceptible to nucleophilic attack.

  • The Nitro Group: The nitro group at the 5-position is paramount. It is positioned para to the reaction center (C2), allowing it to effectively stabilize the anionic Meisenheimer intermediate through resonance. This stabilization significantly lowers the activation energy of the reaction, often allowing it to proceed under mild conditions.[3][4] Without a potent EWG like the nitro group, such substitutions on aromatic rings are generally unfavorable.[3]

  • The Leaving Group: A chloride at the 2-position of the pyrimidine serves as an excellent leaving group, being readily displaced upon rearomatization of the ring.

  • The Nucleophile: 3-bromophenol is a weak nucleophile. It must be deprotonated by a base to form the much more potent 3-bromophenoxide anion, which readily attacks the electrophilic C2 carbon of the pyrimidine ring.

  • Choice of Base: A non-nucleophilic base is essential to prevent competition with the phenoxide. Potassium carbonate (K₂CO₃) is an ideal choice as it is sufficiently basic to deprotonate the phenol but is not nucleophilic enough to attack the pyrimidine ring itself. It is also inexpensive, easy to handle, and the resulting byproducts are easily removed during workup.

  • Solvent Selection: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used. It effectively dissolves the ionic reagents and stabilizes the charged Meisenheimer intermediate without protonating the nucleophile, thereby facilitating the reaction.

Visualization of the SNAr Mechanism

Caption: The SNAr addition-elimination mechanism.

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentCAS No.Molecular Wt.PurityNotes
2-Chloro-5-nitropyrimidine4595-00-4159.54 g/mol ≥98%Irritant. Handle with care.
3-Bromophenol591-20-8173.01 g/mol ≥99%Corrosive, toxic. Handle with care.
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol ≥99%Anhydrous, finely powdered.
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol AnhydrousReproductive toxin. Use in a fume hood.
Ethyl Acetate (EtOAc)141-78-688.11 g/mol Reagent GradeFor extraction and chromatography.
Hexanes110-54-386.18 g/mol Reagent GradeFor chromatography.
Deionized Water (H₂O)7732-18-518.02 g/mol -For workup.
Brine (Saturated NaCl soln.)7647-14-558.44 g/mol -For workup.
Equipment
  • Three-neck round-bottom flask with magnetic stirrer

  • Condenser and heating mantle

  • Nitrogen or Argon gas inlet

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography (silica gel) or recrystallization

Experimental Workflow Diagram

Workflow start Setup Reaction Vessel (Inert Atmosphere) reagents Charge Flask with: - 3-Bromophenol - K₂CO₃ - Anhydrous DMF start->reagents addition Add 2-Chloro-5-nitropyrimidine in portions or as a solution reagents->addition reaction Heat Reaction Mixture (e.g., 60-80 °C) Monitor by TLC addition->reaction workup Cool to RT Quench with Water reaction->workup extraction Extract with Ethyl Acetate workup->extraction wash Wash Organic Layer (Water, Brine) extraction->wash dry Dry over Na₂SO₄ Filter wash->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purify Crude Product (Column Chromatography or Recrystallization) concentrate->purify end Isolated Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

Reaction Setup:

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a thermometer.

  • Place the flask under a positive pressure of nitrogen or argon. An inert atmosphere is crucial to prevent the introduction of moisture, which can affect the reactivity of the base.

Reagent Charging and Reaction: 3. To the flask, add 3-bromophenol (5.00 g, 28.9 mmol, 1.0 eq.), finely powdered anhydrous potassium carbonate (8.0 g, 57.9 mmol, 2.0 eq.), and 100 mL of anhydrous DMF. 4. Stir the resulting suspension vigorously for 15 minutes at room temperature to facilitate the formation of the potassium 3-bromophenoxide salt. 5. Add 2-chloro-5-nitropyrimidine (4.61 g, 28.9 mmol, 1.0 eq.) to the suspension. The addition can be done in portions as a solid or dissolved in a minimal amount of anhydrous DMF. 6. Heat the reaction mixture to 70 °C using a heating mantle. 7. Maintain stirring at 70 °C and monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

Work-up and Isolation: 8. Once the reaction is complete (as indicated by the consumption of the starting 2-chloro-5-nitropyrimidine), allow the mixture to cool to room temperature. 9. Slowly pour the dark reaction mixture into 500 mL of ice-cold deionized water with stirring. A solid precipitate should form. 10. Stir the aqueous suspension for 30 minutes to ensure complete precipitation. 11. Collect the crude product by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 50 mL) to remove DMF and inorganic salts. 12. Air-dry the crude solid.

Purification: 13. The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol. 14. Alternatively, for higher purity, perform flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc). 15. Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield 2-(3-bromophenoxy)-5-nitropyrimidine as a pale yellow or off-white solid.

Expected Results
ParameterValue
Theoretical Yield 8.55 g (based on 28.9 mmol)
Typical Actual Yield 7.3 - 8.1 g (85-95%)
Appearance Off-white to pale yellow crystalline solid
Melting Point Approx. 135-138 °C

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All operations must be conducted in a certified chemical fume hood.

  • Reagent Handling:

    • 3-Bromophenol: Is corrosive and toxic. Avoid skin and eye contact.

    • N,N-Dimethylformamide (DMF): Is a known reproductive toxin and is readily absorbed through the skin. Handle with extreme care.

    • 2-Chloro-5-nitropyrimidine: Can cause skin and eye irritation. Avoid inhalation of dust.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

  • Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts. [Link]

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-Nitropyridine. Heterocycles. [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed. [Link]

  • Patent WO2020021322A1 - Stable, concentrated radionuclide complex solutions.
  • Nucleophilic aromatic substitutions. YouTube. [Link]

  • Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. ResearchGate. [Link]

  • Zhejiang J&C Biological Technology Co., Limited. ChemBuyersGuide.com. [Link]

Sources

Nucleophilic aromatic substitution conditions for nitropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Nucleophilic Aromatic Substitution (


) Profiles for Nitropyrimidine Scaffolds 

Introduction: The "Super-Electrophile" Landscape

Nitropyrimidines represent a unique class of "super-electrophiles" in medicinal chemistry. The synergy between the electron-deficient pyrimidine ring (containing two electronegative nitrogen atoms) and the strongly electron-withdrawing nitro group (


) creates a substrate highly susceptible to nucleophilic attack.

However, this high reactivity often comes at the cost of selectivity. Researchers frequently encounter "reaction scrambling"—uncontrolled mixtures of regioisomers (C2 vs. C4 vs. C6), bis-substitution, or hydrolysis byproducts.

This guide moves beyond generic


 conditions to provide a mechanistic rationale for controlling reactivity, ensuring high yields and predictable regioselectivity.
Mechanistic Foundation

The reaction proceeds via the classic addition-elimination mechanism.[1][2][3] The rate-determining step is typically the formation of the anionic Meisenheimer complex.

SNAr_Mechanism


 pathway. The 5-nitro group is critical for stabilizing the Meisenheimer complex, significantly lowering the activation energy compared to non-nitrated pyrimidines.

Strategic Considerations: Regioselectivity Rules

When working with 2,4-dichloro-5-nitropyrimidine , regioselectivity is the primary challenge.

PositionReactivity RankMechanistic Rationale
C-4 Primary (#1) The C-4 position is less sterically hindered than C-2. Crucially, the Meisenheimer complex formed by attack at C-4 is stabilized by resonance directly into the para-nitro group.
C-2 Secondary (#2) Flanked by two ring nitrogens (steric hindrance). Attack here is generally slower unless specific conditions (solvent/nucleophile type) are employed.
C-6 Tertiary (#3) Equivalent to C-4 in symmetric precursors, but if C-4 is substituted, C-6 becomes the next target for bis-addition.

Critical Insight: While C-4 is the default site for amines, oxygen nucleophiles (alkoxides) or tertiary amines can sometimes shift selectivity toward C-2 due to coordination effects or specific transition state interactions [1, 2].

Experimental Protocols

Protocol A: C-4 Selective Amination (Standard Workflow)

Target: Mono-substitution of 2,4-dichloro-5-nitropyrimidine at the C-4 position.

Reagents:

  • Substrate: 2,4-dichloro-5-nitropyrimidine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.05 equiv)

  • Base:

    
    -Diisopropylethylamine (DIEA) (1.2 equiv)
    
  • Solvent: THF (anhydrous) or DCM. Avoid DMF/DMSO if possible to prevent over-reaction.

Step-by-Step Procedure:

  • Preparation: Dissolve 2,4-dichloro-5-nitropyrimidine in anhydrous THF (0.2 M concentration) in a round-bottom flask under

    
     atmosphere.
    
    • Why: THF allows for easy workup and moderates reactivity better than polar aprotic solvents like DMF.

  • Cooling: Cool the solution to -78 °C (acetone/dry ice bath).

    • Why: The substrate is extremely reactive.[4] Low temperature is the single most effective variable for suppressing C-2 attack and bis-substitution.

  • Addition: Mix the amine and DIEA in a separate vial with a small amount of THF. Add this mixture dropwise to the cold pyrimidine solution over 15–20 minutes.

  • Reaction: Stir at -78 °C for 1 hour. Monitor by TLC (usually 20-30% EtOAc/Hexane) or LCMS.

    • Note: Most amines react instantly. If starting material remains, warm slowly to 0 °C. Do not heat.

  • Workup: Quench with saturated

    
     solution. Extract with EtOAc (x3). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography. The C-4 isomer is typically less polar than the C-2 isomer or bis-product.

Protocol B: "Green" Aqueous Conditions (Surfactant Mediated)

Target: Synthesis in water preventing hydrolysis.[5]

Hydrolysis of the C-4 chloride to a hydroxyl group (forming the pyridone tautomer) is a major risk in aqueous media. Using a surfactant like TPGS-750-M or HPMC creates lipophilic micelles that protect the activated halide from bulk water while concentrating the reactants [3].

Reagents:

  • Solvent: 2 wt% HPMC (Hydroxypropyl methylcellulose) in water.[6]

  • Base:

    
     (mild base preferred to reduce hydroxide concentration).
    

Procedure:

  • Dissolve 2,4-dichloro-5-nitropyrimidine and the amine (1.0 equiv) in the HPMC/water solution (0.5 M).

  • Add

    
     (1.2 equiv).
    
  • Stir vigorously at Room Temperature .

    • Why: The lipophilic environment of the polymer matrix accelerates the reaction between the organic substrate and amine, often outcompeting the background hydrolysis rate of water.

  • Extraction: The product often precipitates or can be extracted with a minimal amount of EtOAc (green extraction).

Advanced Decision Logic: Selecting Conditions

Use the following logic map to determine the optimal conditions for your specific substrate/nucleophile pair.

SNAr_Decision_Tree

Troubleshooting & Optimization

Issue 1: Hydrolysis (Formation of 2-chloro-5-nitro-4-hydroxypyrimidine)

  • Cause: Presence of water in solvents or using strong hydroxide bases. The 5-nitro group makes the C-4 position extremely sensitive to attack by

    
    .
    
  • Solution: Use anhydrous solvents. Switch from inorganic bases (

    
    , 
    
    
    
    ) to organic bases (
    
    
    ,
    
    
    ). If using inorganic bases, ensure they are dry.

Issue 2: Bis-substitution (Displacement of both Cl atoms)

  • Cause: Reaction temperature too high or excess nucleophile.

  • Solution: Strictly control stoichiometry (0.95 - 1.0 equiv of nucleophile). Lower temperature to -78 °C. Add the nucleophile slowly to the pyrimidine (inverse addition), keeping the pyrimidine in excess during the addition.

Issue 3: Nitro Group Displacement

  • Observation: Loss of the nitro group (rare but possible with specific nucleophiles like thiols or fluorides in DMSO).

  • Mechanism: The nitro group itself is a leaving group (

    
    ), particularly if the ring is highly activated.
    
  • Solution: Avoid heating if the nitro group is to be retained. If the goal is to displace the nitro group (e.g., introducing a Fluorine), use

    
     in DMSO at 120 °C [4].[2][7][8]
    

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Source: Journal of Organic Chemistry (2015).[9] URL:[Link]

  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Source: WuXi AppTec / QM Magic Class Chapter 18. URL:[Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Source: Green Chemistry (RSC), 2021. URL:[Link]

  • Nitro as a Leaving Group in Nucleophilic Aromatic Substitution. Source: Molecules, 2006 (via PMC).[8] URL:[Link]

Sources

Application Notes and Protocols for the Reduction of 2-(3-bromophenoxy)-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: The Strategic Importance of 2-Amino-5-aryloxypyrimidines in Medicinal Chemistry

The transformation of 2-(3-bromophenoxy)-5-nitropyrimidine to its corresponding amine, 2-(3-bromophenoxy)-5-aminopyrimidine, is a critical step in the synthesis of a wide array of biologically active molecules. The resultant 2-aminopyrimidine scaffold is a privileged pharmacophore, forming the core structure of numerous therapeutics, including kinase inhibitors used in oncology.[1][2][3] The strategic placement of the amino group facilitates further elaboration of the molecule, enabling the construction of complex heterocyclic systems with diverse pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory properties.[1][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective reduction of the nitro group in 2-(3-bromophenoxy)-5-nitropyrimidine. It details two robust and field-proven protocols, offering a comparative analysis to aid in method selection based on available resources and desired outcomes. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles and experimental choices.

Chemoselectivity: The Core Challenge

The primary challenge in the reduction of 2-(3-bromophenoxy)-5-nitropyrimidine lies in achieving chemoselectivity. The molecule contains a bromo-substituent on the phenoxy ring, which is susceptible to hydrodehalogenation under certain reductive conditions, particularly with catalytic hydrogenation using palladium on carbon (Pd/C).[5] Therefore, the chosen reduction method must selectively reduce the nitro group while preserving the carbon-bromine bond, which is often a crucial handle for subsequent cross-coupling reactions in a synthetic sequence.

Comparative Overview of Reduction Methodologies

Several methods are available for the reduction of aromatic nitro compounds.[6] The selection of an appropriate method depends on factors such as functional group tolerance, scalability, cost, and safety considerations. Here, we focus on two highly effective and chemoselective methods: catalytic hydrogenation with Raney Nickel and chemical reduction with iron powder in the presence of ammonium chloride.

FeatureCatalytic Hydrogenation (Raney Nickel)Iron/Ammonium Chloride Reduction
Primary Advantage High efficiency and clean reaction profile.Excellent chemoselectivity, cost-effectiveness, and operational simplicity.[7][8]
Key Consideration Requires specialized hydrogenation equipment.Stoichiometric use of iron powder necessitates filtration for removal.
Chemoselectivity Good; Raney Nickel is less prone to causing dehalogenation compared to Pd/C.[5][9]Excellent; generally does not affect aryl halides.[5][7]
Reaction Conditions Typically requires hydrogen gas pressure.Generally conducted at reflux temperatures under atmospheric pressure.
Work-up Filtration to remove the catalyst.Filtration of iron residues and standard extractive procedures.

Protocol 1: Catalytic Hydrogenation using Raney Nickel

Catalytic hydrogenation is a widely employed method for nitro group reduction due to its high efficiency and the generation of water as the only byproduct.[10][11] While palladium on carbon is a common catalyst, Raney Nickel is often preferred for substrates containing aryl halides to minimize dehalogenation.[5][9]

Workflow for Catalytic Hydrogenation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product prep_1 Dissolve substrate in solvent prep_2 Add Raney Nickel slurry prep_1->prep_2 In reaction vessel react_1 Seal vessel and purge with N2 prep_2->react_1 react_2 Introduce H2 gas (set pressure) react_1->react_2 react_3 Heat and stir reaction mixture react_2->react_3 workup_1 Cool and vent H2 react_3->workup_1 workup_2 Filter through Celite workup_1->workup_2 workup_3 Concentrate filtrate workup_2->workup_3 workup_4 Purify by chromatography workup_3->workup_4 product 2-(3-bromophenoxy)-5-aminopyrimidine workup_4->product

Caption: Workflow for the catalytic hydrogenation of 2-(3-bromophenoxy)-5-nitropyrimidine.

Detailed Experimental Protocol

Materials:

  • 2-(3-bromophenoxy)-5-nitropyrimidine

  • Raney Nickel (50% slurry in water)

  • Methanol or Ethanol

  • Celite® (diatomaceous earth)

  • Hydrogen gas

  • Nitrogen gas

  • Hydrogenation vessel (e.g., Parr shaker)

  • Standard laboratory glassware

Procedure:

  • Vessel Preparation: To a suitable hydrogenation vessel, add 2-(3-bromophenoxy)-5-nitropyrimidine (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as methanol or ethanol to dissolve the starting material. A typical concentration is 0.1-0.2 M.

  • Catalyst Addition: Carefully add Raney Nickel (50% slurry in water, ~10-20% by weight of the starting material) to the reaction mixture.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating (30-40 °C).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., ethyl acetate/hexanes), to afford the pure 2-(3-bromophenoxy)-5-aminopyrimidine.

Protocol 2: Iron/Ammonium Chloride Reduction

The reduction of aromatic nitro compounds using iron powder in the presence of a mild acid, such as ammonium chloride, is a classic, robust, and highly chemoselective method.[8][12] This method is particularly advantageous when dealing with substrates containing reducible functional groups like halides, as it generally does not affect them.[7][13] The reaction is believed to proceed via single electron transfer from the iron metal to the nitro group.[14]

Workflow for Iron/Ammonium Chloride Reduction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product prep_1 Suspend substrate in solvent prep_2 Add NH4Cl and Iron powder prep_1->prep_2 In reaction flask react_1 Heat mixture to reflux prep_2->react_1 react_2 Monitor by TLC/LC-MS react_1->react_2 workup_1 Cool to room temperature react_2->workup_1 workup_2 Filter through Celite workup_1->workup_2 workup_3 Extract with organic solvent workup_2->workup_3 workup_4 Dry and concentrate workup_3->workup_4 workup_5 Purify by chromatography workup_4->workup_5 product 2-(3-bromophenoxy)-5-aminopyrimidine workup_5->product

Caption: Workflow for the Iron/Ammonium Chloride reduction of 2-(3-bromophenoxy)-5-nitropyrimidine.

Detailed Experimental Protocol

Materials:

  • 2-(3-bromophenoxy)-5-nitropyrimidine

  • Iron powder (<100 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Celite®

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-(3-bromophenoxy)-5-nitropyrimidine (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 to 9:1 ratio).

  • Reagent Addition: To the suspension, add ammonium chloride (3-5 eq) and iron powder (3-5 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: After the starting material has been consumed, cool the reaction mixture to room temperature. Filter the hot suspension through a pad of Celite® and wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. To the residue, add water and ethyl acetate. Basify the aqueous layer with a saturated sodium bicarbonate solution to a pH of ~8. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(3-bromophenoxy)-5-aminopyrimidine.

Safety Considerations

  • Raney Nickel: Raney Nickel is pyrophoric when dry and should be handled as a slurry in water. It is also a suspected carcinogen. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and that there are no ignition sources present.

  • Iron Powder: Fine iron powder can be flammable. Handle with care and avoid creating dust clouds.

  • General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments. Conduct all operations in a well-ventilated fume hood.

Conclusion

The selective reduction of 2-(3-bromophenoxy)-5-nitropyrimidine is a crucial transformation in the synthesis of valuable pharmaceutical intermediates. Both catalytic hydrogenation with Raney Nickel and chemical reduction with iron/ammonium chloride offer reliable and high-yielding pathways to the desired 2-(3-bromophenoxy)-5-aminopyrimidine. The choice between these methods will depend on the specific laboratory setup, cost considerations, and the chemist's familiarity with the techniques. The protocols provided herein are robust and have been designed to ensure both high scientific integrity and practical utility for researchers in the field of drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]

  • Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • RSC Publishing. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules. Retrieved from [Link]

  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • ResearchGate. (2025). FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. Retrieved from [Link]

  • Digital Commons @ NJIT. (n.d.). The reduction of aromatic nitro compounds with anhydrous stannous chloride. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation: Synthetic Communications: Vol 37, No 16. Retrieved from [Link]

  • RSC Publishing. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective nitro reduction in the synthesis of 'real-world' targets. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]

Sources

Suzuki-Miyaura coupling using 2-(3-bromophenoxy)-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds using 2-(3-bromophenoxy)-5-nitropyrimidine

Introduction: The Power of Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and versatility in forming carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has revolutionized the synthesis of complex organic molecules, particularly biaryl and heteroaryl structures that are core components of numerous pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] For their groundbreaking work, Akira Suzuki, alongside Richard F. Heck and Ei-ichi Negishi, was awarded the 2010 Nobel Prize in Chemistry.[5]

This guide focuses on the practical application of the as a key building block. This substrate is of particular interest in drug discovery for several reasons. The pyrimidine ring is a privileged scaffold found in a multitude of FDA-approved drugs, where it often acts as a bioisostere for phenyl rings and participates in crucial hydrogen bonding interactions.[6][7] The presence of a strong electron-withdrawing nitro group significantly influences the electronic properties of the pyrimidine ring, while the 3-bromophenoxy moiety provides a reactive handle for introducing molecular diversity through C-C bond formation.[8] Mastering the coupling of this substrate allows researchers to rapidly generate libraries of novel compounds for biological screening.

The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki-Miyaura reaction lies in a well-defined catalytic cycle centered on a palladium complex shuttling between Pd(0) and Pd(II) oxidation states.[5] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][9]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which inserts itself into the carbon-halogen bond of the electrophile—in our case, the C-Br bond of 2-(3-bromophenoxy)-5-nitropyrimidine. This step forms a square-planar Pd(II) intermediate.[9][10] The reactivity of aryl halides in this step typically follows the order I > Br > Cl, making aryl bromides a common and reliable choice.[5][6]

  • Transmetalation : This is the crucial step where the carbon framework is exchanged. The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex, displacing the halide. This process is not spontaneous; it requires activation of the boronic acid by a base.[11] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which readily transfers its organic moiety to the palladium center.[2][12] This is often the rate-determining step of the entire cycle.

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple to form the new C-C bond of the desired biaryl product. This process simultaneously reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the cycle.[1][5][9]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂-Ar' (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) trans_complex->product boronate Ar'-B(OR)₂ base_boronate [Ar'-B(OR)₂(Base)]⁻ (Activated Boronate) boronate->base_boronate Activation base_boronate->oa_complex aryl_halide Ar-X (2-(3-bromophenoxy)-5-nitropyrimidine) aryl_halide->oa_complex base Base base->boronate

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Scientist's Guide to Key Parameters

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several key components. The interplay between the catalyst, ligand, base, and solvent determines the reaction's yield, rate, and selectivity.

  • Palladium Source and Ligand : While various palladium sources can be used, the ligand is the true modulator of reactivity. Ligands stabilize the palladium center, prevent the formation of inactive palladium black, and fine-tune the steric and electronic properties of the catalyst.[5]

    • Triphenylphosphine (PPh₃) : A classic, versatile ligand, often used with Pd(PPh₃)₄ or generated in situ with a Pd(II) source like Pd(OAc)₂. It is effective for many standard couplings.[13]

    • Bulky, Electron-Rich Phosphines : Ligands like XPhos, SPhos, and DavePhos have become the gold standard for challenging couplings.[14][15] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition, making them ideal for coupling less reactive aryl chlorides or hindered substrates.[15][16]

    • N-Heterocyclic Carbenes (NHCs) : These offer another class of highly effective ligands that are often more thermally stable and electron-rich than phosphines, making them suitable for difficult transformations.[2][11]

  • The Role of the Base : The base is essential for activating the boronic acid for transmetalation.[13][17] The choice of base can dramatically impact the reaction outcome and must be matched to the substrates and solvent system.

    • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) : Commonly used, especially in aqueous solvent mixtures. Cesium carbonate (Cs₂CO₃) is stronger and more soluble in organic solvents, often proving effective in difficult couplings.[13]

    • Phosphates (K₃PO₄) : A strong, non-nucleophilic base that is particularly effective in anhydrous conditions and for coupling heteroaromatic substrates.[7][13][18] It is often a first choice for complex syntheses.

    • Hydroxides and Fluorides (KOH, KF) : Also used, though their higher nucleophilicity can sometimes lead to side reactions with sensitive functional groups.[13]

  • Solvent System : The solvent must solubilize the reactants and catalyst while being compatible with the chosen base.[19] Biphasic systems are common.

    • Ethers (1,4-Dioxane, THF) : Excellent choices that dissolve a wide range of organic substrates. Dioxane is a traditional favorite.[14]

    • Aromatic Hydrocarbons (Toluene) : Often used for higher-temperature reactions.

    • Polar Aprotic Solvents (DMF, Acetonitrile) : Can be effective, but their role is complex and may influence the reaction's selectivity beyond simple polarity effects.[20][21]

    • Water/Alcohol Co-solvents : A small amount of water is often necessary to dissolve inorganic bases like K₂CO₃ and can accelerate the reaction.[15][22] Alcohols can also have a beneficial effect.[22]

Data-Driven Optimization

To illustrate the impact of these parameters, consider the following hypothetical optimization data for the coupling of 2-(3-bromophenoxy)-5-nitropyrimidine with 4-methoxyphenylboronic acid.

EntryCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)9065
2Pd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O (4:1)9062
3Pd(OAc)₂ / XPhosK₂CO₃Dioxane/H₂O (4:1)9088
4Pd(OAc)₂ / XPhosK₃PO₄Dioxane9095
5Pd(OAc)₂ / XPhosK₃PO₄Toluene10093
6Pd(OAc)₂ / XPhosCs₂CO₃Dioxane9091

Data is illustrative and represents typical optimization trends.

As the table demonstrates, switching from a first-generation ligand (PPh₃, entries 1-2) to a bulky, electron-rich biarylphosphine ligand (XPhos, entry 3) significantly improves the yield. Further optimization by changing the base to K₃PO₄ in an anhydrous solvent system (entry 4) provides the best result, highlighting the critical interplay between all reaction components.

Detailed Experimental Protocol

This protocol provides a reliable method for the Suzuki-Miyaura coupling of 2-(3-bromophenoxy)-5-nitropyrimidine with a representative arylboronic acid.

Materials and Equipment:

  • 2-(3-bromophenoxy)-5-nitropyrimidine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard glassware for workup (separatory funnel, flasks)

  • Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Reaction Workflow Diagram:

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solids to flask: - 2-(3-bromophenoxy)-5-nitropyrimidine - Arylboronic acid - K₃PO₄ - Pd(OAc)₂ / XPhos B 2. Seal flask and purge with N₂/Ar (3x cycles) A->B C 3. Add degassed 1,4-dioxane via syringe B->C D 4. Heat reaction mixture (e.g., 90-100 °C) with stirring C->D E 5. Monitor progress by TLC or LC-MS (4-24 h) D->E F 6. Cool to RT, dilute with EtOAc and water E->F G 7. Separate layers, extract aqueous phase with EtOAc F->G H 8. Combine organic layers, wash with brine, dry (Na₂SO₄) G->H H->H I 9. Filter and concentrate under reduced pressure H->I J 10. Purify crude product by flash column chromatography I->J

Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure:

  • Preparation : To a flame-dried round-bottom flask containing a magnetic stir bar, add 2-(3-bromophenoxy)-5-nitropyrimidine (e.g., 1.0 mmol, 323 mg), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).

  • Catalyst Addition : In a separate vial, briefly mix the palladium(II) acetate (0.02 mmol, 4.5 mg) and XPhos ligand (0.04 mmol, 19 mg), then add this solid mixture to the reaction flask.

  • Inert Atmosphere : Seal the flask with a rubber septum, and connect it to an inert gas (N₂ or Ar) manifold. Evacuate the flask under vacuum and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition : Using a syringe, add anhydrous, degassed 1,4-dioxane (e.g., 10 mL) to the flask.

  • Heating and Monitoring : Lower the flask into a preheated oil bath (e.g., 90 °C) and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Drying : Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable reaction for the modern synthetic chemist. By understanding its underlying mechanism and the critical roles of the catalyst, ligand, base, and solvent, researchers can effectively and rationally design protocols for complex targets. The application of this reaction to versatile building blocks like 2-(3-bromophenoxy)-5-nitropyrimidine opens the door to the rapid synthesis of novel molecular architectures, accelerating discovery programs in medicine and materials science.

References

  • This reference number is intentionally left blank.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Stradiotto, M., & Hesp, K. D. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. Available from: [Link]

  • Zimmermann, N., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry, 74(11), 896-900. Available from: [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Hesp, K. D., & Stradiotto, M. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 45(6), 842–853. Available from: [Link]

  • ACS Publications. (2025, December 26). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Sigman, M. S., & Norrby, P.-O. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(9), 4111-4121. Available from: [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. Retrieved from [Link]

  • Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available from: [Link]

  • RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]

  • Snieckus, V., & Whisler, M. C. (2004). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 6(12), 1963–1966. Available from: [Link]

  • ResearchGate. (2025, August 6). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved from [Link]

  • Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 10(35), 20950-20954. Available from: [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of heterocyclic triads by Pd-catalyzed cross-couplings and evaluation of their cell-specific toxicity profile. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • This reference number is intentionally left blank.
  • CEM Corporation. (n.d.). Organometallic cross-coupling reactions. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • This reference number is intentionally left blank.
  • This reference number is intentionally left blank.
  • This reference number is intentionally left blank.
  • This reference number is intentionally left blank.

Sources

Reagents for preparing 2-(3-bromophenoxy)-5-nitropyrimidine from 2-chloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026


)

Abstract

This application note details the optimized synthetic pathway for 2-(3-bromophenoxy)-5-nitropyrimidine from 2-chloro-5-nitropyrimidine and 3-bromophenol. The protocol leverages the high electrophilicity of the 5-nitropyrimidine core to facilitate substitution under mild conditions. We provide a scalable method using Potassium Carbonate (


) in Acetonitrile (

) or DMF, emphasizing reaction kinetics, safety regarding nitro-heterocycles, and purification strategies.

Introduction & Mechanistic Insight

The Chemical Transformation

The synthesis involves the displacement of a chloride leaving group at the C2 position of the pyrimidine ring by a 3-bromophenoxide nucleophile.

  • Electrophile: 2-chloro-5-nitropyrimidine.[1] The pyrimidine ring is inherently electron-deficient (two nitrogen atoms). The nitro group at C5 further withdraws electron density via resonance and induction, making the C2 position highly susceptible to nucleophilic attack.

  • Nucleophile: 3-bromophenol. To react efficiently, it must be deprotonated to the phenoxide anion.

  • Mechanism: The reaction proceeds via an Addition-Elimination (

    
    )  mechanism.[2] The nucleophile attacks C2, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the chloride ion and restoration of aromaticity.
    
Reactivity Profile

Unlike chlorobenzenes which require forcing conditions or transition metal catalysis, 2-chloro-5-nitropyrimidine is sufficiently activated to react at room temperature or mild heating. Overheating (>80°C) should be avoided to prevent decomposition of the nitro-heterocycle.

Reagent Selection & Equipment

Reagent Table
ReagentRoleEquivalents (eq)Notes
2-Chloro-5-nitropyrimidine Electrophile1.0Hygroscopic; store at -20°C. Potent skin sensitizer.
3-Bromophenol Nucleophile1.05 - 1.10Slight excess ensures complete consumption of the pyrimidine.
Potassium Carbonate (

)
Base1.2 - 1.5Anhydrous, granular. Deprotonates phenol.
Acetonitrile (MeCN) SolventN/A (0.2 M)Preferred for easier workup (low BP).
DMF Alt. SolventN/A (0.2 M)Use if solubility in MeCN is poor. Harder to remove.
Equipment
  • Three-neck round-bottom flask (inert atmosphere capable).

  • Magnetic stir bar or overhead stirrer.

  • Ice/Water bath (for addition phase).

  • Temperature probe.

  • Vacuum filtration setup (if precipitation workup is chosen).

Experimental Protocol

Step-by-Step Procedure

Step 1: Nucleophile Activation

  • Charge a clean, dry reaction vessel with 3-bromophenol (1.05 eq) and Acetonitrile (10 volumes relative to pyrimidine mass).

  • Add Potassium Carbonate (

    
    , 1.5 eq) in a single portion.
    
  • Stir the suspension at Room Temperature (RT, 20-25°C) for 15–30 minutes.

    • Note: The mixture may change color as the phenoxide forms.

Step 2: Electrophile Addition

  • Cool the reaction mixture to 0°C using an ice bath.

    • Rationale: The reaction is exothermic. Controlling the initial rate prevents side reactions and thermal decomposition.

  • Dissolve 2-chloro-5-nitropyrimidine (1.0 eq) in a minimal amount of Acetonitrile (2-3 volumes).

  • Add the pyrimidine solution dropwise to the phenoxide mixture over 10–15 minutes, maintaining internal temperature <10°C.

Step 3: Reaction & Monitoring

  • Remove the ice bath and allow the reaction to warm to Room Temperature .

  • Stir for 2–4 hours.

  • Monitor: Check progress via TLC (System: 20% EtOAc in Hexanes) or HPLC.

    • Target: Disappearance of 2-chloro-5-nitropyrimidine (

      
      ) and appearance of the product (
      
      
      
      ).
    • Optimization: If the reaction is incomplete after 4 hours, heat to 50°C for 1 hour.

Step 4: Workup (Choose A or B)

  • Method A (Precipitation - Preferred for Scale-up):

    • Pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring.

    • The product should precipitate as a solid. Stir for 30 minutes.

    • Filter the solid, wash with water (

      
      ) to remove inorganic salts, and wash with cold hexanes (
      
      
      
      ) to remove excess phenol.
    • Dry in a vacuum oven at 40°C.

  • Method B (Extraction - For Small Scale/Oils):

    • Dilute reaction with water and extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with 1M NaOH (to remove unreacted 3-bromophenol) and then Brine .

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Analytical Check
  • 1H NMR (DMSO-d6): Look for pyrimidine protons (singlet, ~9.2-9.5 ppm, 2H) and aromatic phenol protons (multiplet, 7.0-7.5 ppm, 4H).

  • Mass Spec: Confirm

    
     or 
    
    
    
    .

Visualization: Reaction Mechanism & Workflow

SNAr_Mechanism cluster_workflow Experimental Workflow Start Reagents: 2-Cl-5-NO2-Pyrimidine + 3-Br-Phenoxide TS Meisenheimer Complex (Transition State) Start->TS Nucleophilic Attack (k1) Rate Limiting Step Product Product: 2-(3-Br-phenoxy)-5-NO2-pyrimidine + Cl- TS->Product Elimination of Cl- (k2) Fast Step Step1 1. Activation: Phenol + K2CO3 (Formation of ArO-) Step2 2. Addition: Add Pyrimidine at 0°C (Control Exotherm) Step1->Step2 Step3 3. Workup: Quench with H2O Filter Precipitate Step2->Step3

Caption: Kinetic pathway of the


 reaction and the corresponding experimental workflow stages.

Safety & Handling Guidelines

2-Chloro-5-nitropyrimidine Hazards
  • Sensitizer: Known to cause severe skin sensitization and allergic dermatitis. Double-gloving (Nitrile) is mandatory.

  • Energetic: Nitro-heterocycles can be shock-sensitive or explosive if heated to dryness under confinement. Do not distill the neat compound.

  • Inhalation: Use a fume hood. The dust is irritating to the respiratory tract.

Waste Disposal[3]
  • Aqueous Waste: The basic aqueous layer contains chloride salts and traces of nitropyrimidine. Neutralize to pH 7 before disposal.

  • Organic Waste: Halogenated waste stream due to the brominated phenol and chlorinated starting material.

Troubleshooting Guide

IssuePossible CauseSolution
Low Yield Incomplete deprotonationEnsure

is finely ground or switch to

.
Hydrolysis Product Wet solventUse anhydrous MeCN/DMF. Water competes as a nucleophile (

).
Dark/Tar Formation Thermal decompositionKeep reaction temp <50°C. Ensure inert atmosphere (

).
Starting Material Remains Low reactivityAdd catalytic KI (Finkelstein condition) or heat to 60°C.

References

  • Sigma-Aldrich. "2-Chloro-5-nitropyrimidine Safety Data Sheet (SDS)." Sigma-Aldrich Catalog. Accessed October 2023. Link

  • BenchChem.

    
    ) on 5-nitropyrimidines." Application Notes. Link
    
  • PubChem. "Compound Summary: 2-Chloro-5-nitropyrimidine (CID 329763710)."[3] National Library of Medicine. Link

  • ResearchG

    
     reactions of 2-chloro-5-nitropyrimidine." ResearchGate Publication Database. Link
    

Sources

Application Notes & Protocols: Strategic Functionalization of the Bromine Handle in 2-(3-bromophenoxy)-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-(3-bromophenoxy)-5-nitropyrimidine

The 2-(3-bromophenoxy)-5-nitropyrimidine scaffold is a key heterocyclic motif in medicinal chemistry and materials science. The constituent parts—a pyrimidine ring, a phenoxy linker, and a nitro group—each contribute to a unique electronic and steric profile, making it a valuable starting point for the synthesis of diverse molecular entities. The bromine atom on the phenoxy ring serves as a versatile "handle," a reactive site that allows for the strategic introduction of a wide array of functional groups through various cross-coupling reactions.[1]

The electron-withdrawing nature of the 5-nitro group significantly influences the reactivity of the pyrimidine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). This intrinsic reactivity, combined with the functionalization potential of the bromine handle, provides a powerful platform for generating libraries of complex molecules for screening and lead optimization in drug discovery. This guide provides detailed protocols and mechanistic insights for the most critical transformations of the bromine handle.

PART 1: Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[2][3][4] For the 2-(3-bromophenoxy)-5-nitropyrimidine core, these reactions are the primary methods for elaborating the bromine handle.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organoboron reagent with an aryl halide.[5] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[3]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst.[6] It is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. The choice of phosphine ligand is critical; bulky, electron-rich ligands like SPhos or XPhos can accelerate the reaction, especially for less reactive aryl bromides.[2]

  • Base: A base is required to activate the organoboron species for transmetalation.[5] Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed to dissolve both the organic and inorganic reagents.

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-(3-bromophenoxy)-5-nitropyrimidine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Solvent and Degassing: Add the solvent system (e.g., dioxane/water 4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes, or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary: Suzuki-Miyaura Coupling Conditions

Arylboronic Acid PartnerPalladium CatalystLigandBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(OAc)₂ (2 mol%)SPhos (4 mol%)K₂CO₃ (2 equiv)Dioxane/H₂O10085-95
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5 mol%)XPhos (3 mol%)K₃PO₄ (3 equiv)Toluene/H₂O11080-90
3-Pyridylboronic acidPdCl₂(dppf) (3 mol%)-Cs₂CO₃ (2 equiv)DMF/H₂O9075-85

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_ArBr Ar-Pd(II)L₂(Br) OxAdd->PdII_ArBr Transmetalation Transmetalation PdII_ArBr->Transmetalation PdII_ArAr Ar-Pd(II)L₂(Ar') Transmetalation->PdII_ArAr ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetalation RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with amines.[7][8] This reaction is essential for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals.[4]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Similar to Suzuki coupling, a Pd(0) catalyst is required.[7] Specialized, bulky phosphine ligands developed by Buchwald (e.g., BrettPhos, RuPhos) and Hartwig are often crucial for high yields, particularly with less reactive amines or aryl chlorides.[4][9]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, facilitating its coordination to the palladium center.[9] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the strong base.

Detailed Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate ligand (e.g., BrettPhos, 2-4 mol%) to an oven-dried Schlenk tube.

  • Reagent Addition: Add 2-(3-bromophenoxy)-5-nitropyrimidine (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (e.g., NaOtBu, 1.2-2.0 equiv.).

  • Solvent and Reaction: Add the anhydrous solvent (e.g., toluene). Seal the tube and heat the mixture (typically 80-120 °C) with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

Quantitative Data Summary: Buchwald-Hartwig Amination Conditions

Amine PartnerPalladium PrecatalystLigandBaseSolventTemp (°C)Typical Yield (%)
MorpholinePd₂(dba)₃ (1 mol%)BrettPhos (2 mol%)NaOtBu (1.4 equiv)Toluene10090-98
AnilinePd(OAc)₂ (2 mol%)RuPhos (4 mol%)LHMDS (1.5 equiv)Dioxane11085-95
BenzylaminePdCl₂(dppf) (3 mol%)-Cs₂CO₃ (2 equiv)Toluene10070-85

Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_ArBr Ar-Pd(II)L₂(Br) OxAdd->PdII_ArBr AmineCoord Amine Coordination PdII_ArBr->AmineCoord PdII_Amine [Ar-Pd(II)L₂(NHR₂)]⁺Br⁻ AmineCoord->PdII_Amine Amine R₂NH Amine->AmineCoord Deprotonation Deprotonation (-Base-H⁺) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L₂(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing C(sp) Functionality

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[10][11][12] This reaction is invaluable for synthesizing arylalkynes, which are important precursors for many complex molecules and conjugated materials.

Causality Behind Experimental Choices:

  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium(0) complex to activate the aryl bromide and a copper(I) salt (e.g., CuI) to activate the alkyne.[10][12]

  • Copper-Free Variants: Concerns about copper toxicity and homocoupling of the alkyne (Glaser coupling) have led to the development of copper-free protocols.[13] These often require more specialized ligands and conditions but can offer cleaner reactions.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both as a base to deprotonate the alkyne and often as the solvent.

Detailed Protocol: Sonogashira Coupling (with Copper Co-catalyst)

  • Reaction Setup: To a Schlenk flask, add 2-(3-bromophenoxy)-5-nitropyrimidine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (CuI, 1-5 mol%).

  • Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.).

  • Solvent and Degassing: Add an amine solvent such as Et₃N or a mixture of THF and Et₃N. Degas the mixture thoroughly.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Remove the solvent in vacuo. Dissolve the residue in an organic solvent (e.g., CH₂Cl₂) and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.

Quantitative Data Summary: Sonogashira Coupling Conditions

Alkyne PartnerPalladium CatalystCo-catalystBaseSolventTemp (°C)Typical Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2 mol%)CuI (1 mol%)Et₃NTHF/Et₃N2590-98
TrimethylsilylacetylenePd(PPh₃)₄ (3 mol%)CuI (2 mol%)DIPEADMF5085-95
Propargyl alcoholPd(OAc)₂ (2 mol%)/PPh₃ (4 mol%)CuI (1.5 mol%)Et₃NAcetonitrile4080-90

Catalytic Cycle Diagram

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_ArBr Ar-Pd(II)L₂(Br) OxAdd->PdII_ArBr Transmetalation_Pd Transmetalation PdII_ArBr->Transmetalation_Pd PdII_ArAlkynyl Ar-Pd(II)L₂(C≡CR) Transmetalation_Pd->PdII_ArAlkynyl RedElim Reductive Elimination PdII_ArAlkynyl->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuX Cu(I)Br Alkyne H-C≡CR Cu_Acetylide Cu(I)-C≡CR Alkyne->Cu_Acetylide + Cu(I)Br, Base - Base-H⁺Br⁻ Base Base Cu_Acetylide->Transmetalation_Pd Cu(I) Acetylide

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

PART 2: Other Key Functionalizations

Beyond palladium-catalyzed cross-couplings, other transformations of the bromine handle are synthetically valuable.

Cyanation: Introduction of a Nitrile Group

The introduction of a nitrile (-CN) group opens up a rich field of subsequent chemical transformations. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions.

Causality Behind Experimental Choices:

  • Cyanide Source: While traditional methods use highly toxic cyanide salts like KCN or NaCN, modern protocols often favor less toxic and more manageable sources such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[14][15] Using malononitrile as a 'nonmetallic' cyanide source has also been developed to enhance safety.[16]

  • Catalyst System: Palladium catalysts are highly effective.[14] The choice of ligand (e.g., dppf, Xantphos) is crucial for reaction efficiency. Copper-catalyzed cyanation is also a well-established alternative.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are typically required to facilitate the reaction, which often needs elevated temperatures.[14][16]

Detailed Protocol: Palladium-Catalyzed Cyanation with Zn(CN)₂

  • Reaction Setup: In a glovebox, charge a vial with 2-(3-bromophenoxy)-5-nitropyrimidine (1.0 equiv.), Zn(CN)₂ (0.6-1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the ligand (e.g., dppf, 4-10 mol%).

  • Solvent and Reaction: Add anhydrous DMF or DMAc. Seal the vial and heat the mixture to 120-150 °C with stirring. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction mixture. Dilute with ethyl acetate and filter through celite to remove zinc salts.

  • Purification: Wash the filtrate with aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the desired aryl nitrile.

Conclusion

The bromine handle on the 2-(3-bromophenoxy)-5-nitropyrimidine scaffold provides a chemically robust and versatile point for molecular elaboration. Through well-established palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as cyanation reactions, researchers can access a vast chemical space. The protocols and mechanistic rationale provided in this guide offer a solid foundation for drug development professionals and scientists to strategically functionalize this important heterocyclic core, enabling the synthesis of novel compounds for biological evaluation and materials application.

References

  • Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194. Available at: [Link]

  • Lhermitte, F., & Fu, G. C. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(33), 8686-8698. Available at: [Link]

  • Chen, J., et al. (2012). Palladium-Catalyzed Cyanation of Aryl Bromides with Malononitrile via Carbon–Nitrile Bond Cleavage Mediated by Copper. European Journal of Organic Chemistry, 2012(27), 5321-5324. Available at: [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Leadbeater, N. E., & Marco, M. (2002). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Organic Letters, 4(17), 2973-2976. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • Praveen, C., & Kumar, A. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. New Journal of Chemistry, 44(38), 16225-16246. Available at: [Link]

  • Powers, I. G., & Uyeda, C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis, 7(7), 4792-4805. Available at: [Link]

  • Ismalaj, E., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1944-1947. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5556. Available at: [Link]

  • Ren, P., et al. (2024). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 29(14), 3298. Available at: [Link]

  • The Nobel Prize in Chemistry 2010 - Scientific Background: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Available at: [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • Yang, C., & Williams, J. M. (2004). Palladium-Catalyzed Cyanation of Aryl Bromides Promoted by Low-Level Organotin Compounds. Organic Letters, 6(17), 2837-2840. Available at: [Link]

  • Arvela, R. K., et al. (2005). Rapid, Easy Cyanation of Aryl Bromides and Chlorides Using Nickel Salts in Conjunction with Microwave Promotion. The Journal of Organic Chemistry, 70(1), 161-168. Available at: [Link]

  • Torres-Mancera, P. A., et al. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over that of Chlorine Atoms. ChemRxiv. Available at: [Link]

  • Kelly, C. B., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4432-4435. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Yamada, K., et al. (2018). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Plenio, H., & Fleck, T. J. (2010). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ChemCatChem, 2(7), 825-830. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Pyrimidines. Available at: [Link]

  • Smith, K., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of Organic Chemistry, 81(19), 8745-8756. Available at: [Link]

  • Burov, O. N., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5692. Available at: [Link]

  • PubMed. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Available at: [Link]

  • Zhang, Y., et al. (2021). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Medicinal Chemistry, 12(8), 1362-1367. Available at: [Link]

  • Organic Syntheses. (1955). 2,3-diaminopyridine. Available at: [Link]

  • European Patent Office. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine - EP 0530524 A1. Available at: [Link]

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Available at: [Link]

  • Kappe, C. O., et al. (2013). Application of Flow Photochemical Bromination in the Synthesis of a 5-Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity. Organic Process Research & Development, 17(7), 999-1006. Available at: [Link]

Sources

Application Notes and Protocols: A Guide to Solvent Selection for SNAr Reactions Involving 3-Bromophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Reaction Environment in Nucleophilic Aromatic Substitution

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This powerful transformation is particularly vital in the pharmaceutical and materials science industries for the construction of complex molecular architectures. The SNAr reaction proceeds via a stepwise addition-elimination mechanism, which is fundamentally different from the concerted SN2 or stepwise SN1 reactions observed in aliphatic systems.[1][2] The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, transiently breaking aromaticity to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2][3] The subsequent departure of a leaving group restores the aromaticity of the ring, yielding the substituted product.

The success of an SNAr reaction is exquisitely sensitive to the choice of solvent. The solvent's primary role is to facilitate the formation and stabilization of the charged Meisenheimer complex, which is the rate-determining step of the reaction.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practicalities of solvent selection for SNAr reactions, with a specific focus on the versatile, yet moderately activated substrate, 3-bromophenol.

The Mechanism and the Influence of Solvent Polarity

The SNAr mechanism can be visualized as a two-step process:

  • Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the leaving group, forming the negatively charged Meisenheimer complex. This step is typically the slowest and is therefore rate-determining.[3][4]

  • Leaving Group Elimination (Fast Step): The leaving group departs, and the aromaticity of the ring is restored.

The choice of solvent profoundly impacts the rate of the first step. Polar aprotic solvents are overwhelmingly the solvents of choice for SNAr reactions.[3] These solvents possess a significant dipole moment but lack acidic protons.[5] This characteristic allows them to strongly solvate the cationic counter-ion of the nucleophile (e.g., Na⁺, K⁺), leaving the anionic nucleophile "naked" and thus more reactive.[6] Furthermore, their polarity stabilizes the negatively charged Meisenheimer complex, lowering the activation energy of the rate-determining step.

In stark contrast, polar protic solvents, such as water and alcohols, are generally poor choices for Sngcontent-ng-c1989010908="" class="ng-star-inserted">NAr reactions. Their acidic protons can form hydrogen bonds with the nucleophile, creating a solvent cage that significantly reduces its nucleophilicity and hinders its ability to attack the aromatic ring.

Solvent Selection for 3-Bromophenol: A Comparative Analysis

While 3-bromophenol is not as highly activated as aromatic systems bearing multiple strong electron-withdrawing groups (e.g., nitro groups), it can still undergo SNAr reactions under appropriate conditions. The selection of an optimal solvent is therefore critical to achieving good yields and reaction rates. Below is a comparative table of commonly used polar aprotic solvents for SNAr reactions.

SolventDielectric Constant (ε at 20°C)Dipole Moment (D)Boiling Point (°C)Key Advantages & Considerations
Dimethyl Sulfoxide (DMSO) 46.7[7]4.1[7]189[8][9]Excellent solvating power for a wide range of reactants. High boiling point allows for a wide reaction temperature range. Can be difficult to remove completely due to its high boiling point.[9]
N,N-Dimethylformamide (DMF) 36.7[10]3.86[10]153[10]Good all-purpose solvent for SNAr. Lower boiling point than DMSO makes it easier to remove. Can decompose at high temperatures or in the presence of strong bases.
N-Methyl-2-pyrrolidone (NMP) 32.2[10]4.09[10]202[10]High thermal stability and excellent solvating ability. Very high boiling point can be advantageous for sluggish reactions but makes removal challenging.
Acetonitrile (ACN) 37.5[10]3.44[10]81.6[10]Lower boiling point is ideal for reactions with highly reactive substrates that do not require high temperatures. Less effective at solvating some inorganic bases.
Tetrahydrofuran (THF) 7.6[10]1.75[10]66[10]Often used for reactions involving organometallic reagents. Its lower polarity makes it less ideal for many SNAr reactions compared to DMSO or DMF, but can be a suitable choice in certain cases.[11]

Visualizing the Solvent's Role in SNAr Reactions

The following diagram illustrates the crucial role of a polar aprotic solvent, such as DMSO, in facilitating the SNAr reaction of 3-bromophenol with a generic nucleophile (Nu⁻).

SNAr_Mechanism cluster_reactants Reactants in Polar Aprotic Solvent cluster_transition_state Transition State cluster_intermediate Meisenheimer Complex cluster_products Products Reactants 3-Bromophenol + K⁺Nu⁻ in DMSO TS1 [Meisenheimer Complex Formation] Reactants->TS1 Nucleophilic Attack Intermediate Resonance-Stabilized Meisenheimer Complex TS1->Intermediate Solvation DMSO molecules solvate K⁺ cation and stabilize the anionic complex Intermediate->Solvation Products Substituted Phenol + KBr Intermediate->Products Elimination of Br⁻

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-bromophenoxy)-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3-bromophenoxy)-5-nitropyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to help you improve your reaction yield and purity.

Understanding the Reaction: A Quick Overview

The synthesis of 2-(3-bromophenoxy)-5-nitropyrimidine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the phenoxide generated from 3-bromophenol acts as a nucleophile, attacking the electron-deficient pyrimidine ring at the C2 position, displacing the chloride leaving group. The electron-withdrawing nitro group at the 5-position is crucial for activating the ring towards nucleophilic attack, thereby facilitating the reaction.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

Observed Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Ineffective Nucleophile Generation: The phenoxide may not be forming efficiently if the base is weak or if there is residual moisture in the reaction. 2. Low Reaction Temperature: The activation energy for the reaction may not be reached. 3. Poor Solvent Choice: Protic solvents can solvate the nucleophile, reducing its reactivity.[2]1. Base Selection & Anhydrous Conditions: Use a strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). Ensure all reagents and solvents are anhydrous. Dry the 3-bromophenol and K₂CO₃ before use. 2. Optimize Temperature: Gradually increase the reaction temperature. Refluxing in a suitable solvent like DMF or DMSO is often effective.[3] 3. Solvent Optimization: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance nucleophilicity.[3]
Formation of Multiple Byproducts 1. Hydrolysis of Starting Material: The 2-chloro-5-nitropyrimidine can react with any water present to form 2-hydroxy-5-nitropyrimidine.[4] 2. Reaction with Solvent: If using a nucleophilic solvent, it may compete with the 3-bromophenoxide.[3] 3. Degradation: High temperatures over prolonged periods can lead to the decomposition of starting materials or the product.1. Maintain Anhydrous Conditions: Use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use Non-Reactive Solvents: Stick to polar aprotic solvents that are less likely to participate in the reaction. 3. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed to avoid degradation.
Difficult Purification 1. Co-elution of Starting Materials and Product: The polarity of the starting materials and the product might be similar, making chromatographic separation challenging. 2. Presence of Dark, Tarry Impurities: These can result from decomposition and can complicate purification.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography (e.g., varying ratios of ethyl acetate and hexanes). 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. 3. Aqueous Workup: A thorough aqueous workup can help remove inorganic salts and some polar impurities before chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is a base necessary for this reaction?

A1: A base, such as potassium carbonate (K₂CO₃), is required to deprotonate the hydroxyl group of 3-bromophenol. This generates the 3-bromophenoxide anion, which is a much stronger nucleophile than the neutral phenol and is necessary for an efficient SNAr reaction.

Q2: What is the role of the nitro group on the pyrimidine ring?

A2: The nitro group is a strong electron-withdrawing group. Its presence at the 5-position (para to the leaving group) is critical for activating the pyrimidine ring towards nucleophilic attack. It does this by stabilizing the negative charge of the Meisenheimer complex, which is the intermediate formed during the reaction.[1]

Q3: Can I use a different leaving group on the pyrimidine ring?

A3: Yes, other halogens can be used as leaving groups. In SNAr reactions, the typical reactivity order is F > Cl > Br > I.[3] While 2-chloro-5-nitropyrimidine is commonly used, the fluoro analogue would be more reactive. However, the chloro derivative is often more cost-effective and readily available.

Q4: How do I know when the reaction is complete?

A4: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is considered complete when the starting material (2-chloro-5-nitropyrimidine) is no longer visible by TLC or is consumed according to LC-MS analysis.

Q5: My yield is consistently low. What is the most critical parameter to optimize?

A5: The choice of solvent is often the most critical parameter in SNAr reactions.[2][5] Ensure you are using a polar aprotic solvent like DMF or DMSO.[3] Additionally, strictly anhydrous conditions are crucial to prevent hydrolysis of the starting material and to ensure the efficient formation of the nucleophile.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the synthesis of 2-(3-bromophenoxy)-5-nitropyrimidine.

Reagents and Materials:

  • 2-chloro-5-nitropyrimidine

  • 3-bromophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-bromophenol (1.0 eq), 2-chloro-5-nitropyrimidine (1.0 eq), and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants. A typical concentration is 0.1-0.5 M.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the 2-chloro-5-nitropyrimidine spot is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water and then with brine to remove DMF and inorganic salts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(3-bromophenoxy)-5-nitropyrimidine as a solid.

Visualizing the Process

Reaction Mechanism:

SNAr_Mechanism Reactants 2-chloro-5-nitropyrimidine + 3-bromophenoxide Meisenheimer Meisenheimer Complex (Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product 2-(3-bromophenoxy)-5-nitropyrimidine + Cl- Meisenheimer->Product Loss of Leaving Group

Caption: SNAr mechanism for the synthesis.

Experimental Workflow:

Experimental_Workflow Setup 1. Reaction Setup (Reagents + Base) Solvent 2. Add Anhydrous DMF Setup->Solvent Reaction 3. Heat and Stir Solvent->Reaction Monitor 4. Monitor by TLC/LC-MS Reaction->Monitor Workup 5. Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify 6. Column Chromatography Workup->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Step-by-step experimental workflow.

Troubleshooting Logic:

Caption: Troubleshooting decision tree for low yield.

References

  • Solvent Effects in Nucleophilic Substitution . Chemistry LibreTexts. Available at: [Link]

  • Alarcón-Espósito, J., Contreras, R., Tapia, R. A., & Campodónico, P. R. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles . Molecules, 23(10), 2588. Available at: [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations . Organic letters, 6(17), 2881–2884. Available at: [Link]

  • Nucleophilic Aromatic Substitution . Chemistry LibreTexts. Available at: [Link]

  • Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC . The Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: Purification Strategies for Removing Unreacted 3-Bromophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven strategies for the effective removal of unreacted 3-bromophenol from reaction mixtures. Here, we move beyond simple protocols to explain the underlying principles of each purification technique, ensuring you can adapt and troubleshoot your experiments with confidence.

Frequently Asked Questions (FAQs)

Q1: Why is removing 3-bromophenol a common challenge?

A1: 3-Bromophenol, and phenols in general, can be particularly challenging to remove for a few key reasons. Their moderate polarity can cause them to co-elute with a wide range of products in normal-phase chromatography. Additionally, their acidic nature can lead to interactions with basic compounds or decomposition on certain stationary phases.

Q2: What is the first purification method I should consider?

A2: For most applications, an acid-base liquid-liquid extraction is the most straightforward and efficient first-line approach to remove phenolic impurities like 3-bromophenol.[1][2][3] This technique leverages the acidic nature of the phenolic proton to selectively move the impurity into an aqueous basic solution, leaving your neutral or basic product in the organic layer.

Q3: My product is also acidic. Can I still use an acid-base extraction?

A3: This depends on the relative acidities (pKa values) of your product and 3-bromophenol. If your product is a much stronger acid (e.g., a carboxylic acid), you can use a weak base like sodium bicarbonate to selectively extract your product, leaving the less acidic 3-bromophenol in the organic layer.[1][4] Conversely, if your product is a much weaker acid, a carefully selected dilute base might allow for the selective extraction of 3-bromophenol. However, in cases of similar acidities, other techniques like chromatography or recrystallization will be necessary.

Q4: When should I consider using flash column chromatography?

A4: Flash column chromatography is a powerful tool when extraction fails to provide adequate separation, especially when dealing with products of similar polarity to 3-bromophenol or when multiple impurities are present.[5][6][7] It is also the method of choice for purifying non-crystalline or oily products.

Q5: Are there any specialized techniques for trace amounts of 3-bromophenol?

A5: Yes, for removing residual or trace amounts of phenolic impurities, scavenger resins can be highly effective.[8][9] These are solid-supported reagents that selectively react with and bind the phenol, which can then be easily filtered off.

Troubleshooting Guides: In-Depth Purification Protocols

Acid-Base Liquid-Liquid Extraction

This technique is predicated on the principle that the salt of an organic acid is more soluble in water than its neutral form.[3] By treating the organic reaction mixture with an aqueous base, 3-bromophenol is deprotonated to form the water-soluble sodium 3-bromophenoxide, which partitions into the aqueous layer.

Indications for Use:

  • Your desired product is neutral or basic.

  • Your desired product is a significantly stronger or weaker acid than 3-bromophenol (pKa ≈ 9.0).

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane (DCM).[2]

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.

  • Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The aqueous layer (typically the bottom layer, but always check densities) will contain the sodium 3-bromophenoxide.[10]

  • Draining: Drain the aqueous layer.

  • Repeat: Repeat the extraction with fresh aqueous NaOH solution one or two more times to ensure complete removal of the 3-bromophenol.

  • Washing: Wash the organic layer with brine (saturated aqueous NaCl) to remove any residual water.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the purified product.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms between the layers, it can often be broken by adding a small amount of brine and gently swirling.[11] In persistent cases, filtering the entire mixture through a pad of celite can be effective.

  • Product also Extracted: If your product has some acidic character, it may be partially extracted into the basic aqueous layer. Using a weaker base (e.g., 1 M NaHCO₃) or a more dilute NaOH solution can mitigate this. Always check the aqueous layer for your product before discarding.

Logical Workflow for Acid-Base Extraction:

Start Crude Reaction Mixture in Organic Solvent AddBase Add 1M NaOH (aq) Start->AddBase Shake Shake & Vent AddBase->Shake Separate Separate Layers Shake->Separate Organic Organic Layer: Product Separate->Organic Aqueous Aqueous Layer: Sodium 3-Bromophenoxide Separate->Aqueous Wash Wash with Brine Organic->Wash Dry Dry & Concentrate Wash->Dry Product Purified Product Dry->Product

Caption: Workflow for removing 3-bromophenol via acid-base extraction.

Flash Column Chromatography

This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[12][13]

Indications for Use:

  • Acid-base extraction is ineffective or not feasible.

  • The product and 3-bromophenol have different polarities.

  • Multiple components in the mixture need to be separated.

Experimental Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives good separation between your product and 3-bromophenol (a difference in Rf values of at least 0.2 is ideal). A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the packed column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which contain your purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting:

  • Poor Separation: If the product and 3-bromophenol co-elute, try a less polar solvent system or a different solvent system altogether (e.g., dichloromethane/methanol). A longer column or a slower gradient elution can also improve resolution.

  • Streaking of Phenol: Phenols can sometimes streak on silica gel due to their acidic nature. Adding a small amount of acetic acid (0.1-1%) to the mobile phase can often resolve this issue by protonating the silica surface.

Data Presentation: Solvent System Selection

Solvent System (v/v)3-Bromophenol RfProduct 'X' RfSeparation Quality
9:1 Hexanes/EtOAc0.40.6Good
7:3 Hexanes/EtOAc0.60.7Poor
1:1 Hexanes/EtOAc0.80.85Very Poor
95:5 DCM/MeOH0.50.3Good (Reversed Elution)
Recrystallization

Recrystallization is a purification technique for solid compounds based on differences in solubility.[14][15][16] The impure solid is dissolved in a hot solvent and then allowed to cool slowly, causing the desired compound to crystallize out in a purer form while impurities remain in the solution.[6][13][17]

Indications for Use:

  • The desired product is a solid at room temperature.

  • A suitable solvent can be found in which the product's solubility is high at elevated temperatures and low at room temperature, while 3-bromophenol remains soluble at lower temperatures.

Experimental Protocol:

  • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but very soluble when hot. 3-Bromophenol should ideally be soluble in this solvent even at room temperature.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve it completely.[16]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. Cooling too rapidly can trap impurities.[12]

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the impurities.

  • Drying: Dry the purified crystals.

Troubleshooting:

  • Oiling Out: If the product separates as an oil instead of crystals, this may be due to the solution being too concentrated or cooling too quickly. Try reheating the solution, adding a bit more solvent, and allowing it to cool more slowly.

  • No Crystals Form: This could be due to using too much solvent or supersaturation. Try scratching the inside of the flask with a glass rod to induce nucleation or adding a seed crystal of the pure product.

Scavenger Resins

Scavenger resins are functionalized polymers designed to react with and remove specific types of impurities from a solution.[9] For phenols, a basic resin or a resin with a functional group that reacts with phenols can be used.

Indications for Use:

  • Removing trace amounts of 3-bromophenol after a primary purification step.

  • When other methods are not practical.

Experimental Protocol:

  • Resin Selection: Choose a scavenger resin suitable for phenols, such as a strong anion exchange (SAX) resin or a polymer-bound base.[8]

  • Incubation: Add the scavenger resin to a solution of your crude product and stir or shake the mixture for a specified amount of time (consult the manufacturer's instructions).

  • Filtration: Simply filter off the resin. The resin, now with the bound 3-bromophenol, is discarded.

  • Concentration: Concentrate the filtrate to obtain the purified product.

Logical Workflow for Scavenger Resin Purification:

Start Crude Product Solution (with trace 3-bromophenol) AddResin Add Scavenger Resin Start->AddResin Stir Stir/Shake AddResin->Stir Filter Filter Stir->Filter Filtrate Filtrate: Purified Product Filter->Filtrate Resin Solid Resin: Bound 3-Bromophenol Filter->Resin Concentrate Concentrate Filtrate->Concentrate Product Purified Product Concentrate->Product

Caption: Workflow for trace 3-bromophenol removal using scavenger resins.

References

  • Vertex AI Search. (n.d.). Acid-Base Extraction.
  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions.
  • SpinChem. (n.d.). Phenol scavenging using ion-exchange resin.
  • PubMed. (2000). Solid-phase extraction of phenols. J Chromatogr A.
  • YouTube. (2020). Acid-Base Extraction Tutorial.
  • MDPI. (n.d.). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches.
  • Wikipedia. (n.d.). Acid–base extraction.
  • PMC - NIH. (2021). Extraction of phenolic compounds: A review.
  • PMC. (2021). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds.
  • ResearchGate. (2015). Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract?.
  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.).
  • Bentham Science. (n.d.). Removal of Phenol from Organic System by Using Ionic Liquids.
  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • ResearchGate. (n.d.). Solid-fase extration of phenols | Request PDF.
  • PMC. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis.
  • Wikipedia. (n.d.). Scavenger resin.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • Google Patents. (n.d.). US8013191B2 - Method for removing impurities from phenol.
  • PubMed. (n.d.). Removal of phenols from aqueous solution by XAD-4 resin.
  • Guidechem. (n.d.). Preparation and toxicological studies of 3-Bromophenol - FAQ.
  • ResearchGate. (n.d.). Removal of Phenols from Aqueous Solutions by Purolite A‐510 Resin.
  • Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options.
  • Sunresin. (n.d.). Treatment of Phenol Wastewater.
  • Unknown Source. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
  • Benchchem. (n.d.). Technical Support Center: Purification of 4-Bromo-3-iodophenol Reaction Products.
  • Organic Syntheses Procedure. (n.d.). o-BROMOPHENOL.
  • YouTube. (2017). A Short Liquid-Liquid Extraction Demonstration.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • Open Access Pub. (n.d.). Purification Techniques | Journal of New Developments in Chemistry.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity.
  • U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols.
  • Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
  • MDPI. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate.
  • PMC. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column.
  • EPA. (n.d.). Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods.

Sources

Technical Support Center: Solubility Enhancement for 2-(3-bromophenoxy)-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-(3-bromophenoxy)-5-nitropyrimidine. This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound in aqueous media. Our goal is to provide a scientifically grounded, practical framework for diagnosing and overcoming these issues to ensure the success of your experiments.

Introduction: Understanding the Challenge

2-(3-bromophenoxy)-5-nitropyrimidine possesses structural features that inherently limit its aqueous solubility. The large, hydrophobic 3-bromophenoxy substituent and the aromatic pyrimidine core contribute to a high crystal lattice energy and unfavorable interactions with water. As a nitrogen-containing heterocycle, its solubility is also likely influenced by the pH of the medium.[1][2] This guide will walk you through systematic approaches to enhance the solubility of this compound, enabling its effective use in a variety of research and development applications.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and solubilization of 2-(3-bromophenoxy)-5-nitropyrimidine.

Q1: What is the expected aqueous solubility of 2-(3-bromophenoxy)-5-nitropyrimidine?

Q2: I've tried dissolving the compound in water and it won't go into solution. What is the first thing I should try?

A2: The initial and often most straightforward approach is to utilize a water-miscible organic solvent as a cosolvent .[5][6] Start by preparing a concentrated stock solution of your compound in 100% dimethyl sulfoxide (DMSO). This stock can then be diluted into your aqueous experimental medium. Be mindful of the final DMSO concentration, as it can impact biological assays. A final concentration of <0.5% DMSO is generally considered acceptable for many cell-based experiments.

Q3: Can I heat the solution to improve solubility?

A3: Yes, increasing the temperature can enhance the solubility of most compounds. However, this should be done with caution. Prolonged heating can lead to degradation of the compound or evaporation of the solvent, altering the concentration. This method is generally more suitable for short-term dissolution rather than for preparing stable stock solutions for long-term storage. Always check the compound's stability at elevated temperatures.[7]

Q4: Is the compound sensitive to pH?

A4: Given the presence of nitrogen atoms in the pyrimidine ring, the compound is likely a weak base and its solubility could be pH-dependent.[1][8] At pH values below its pKa, the pyrimidine ring can become protonated, forming a more soluble salt. Therefore, adjusting the pH of your aqueous buffer to be more acidic may significantly improve solubility.[9][10][11]

Part 2: Systematic Troubleshooting Guide

If initial attempts to dissolve the compound are unsuccessful, a more systematic approach is required. This guide provides a tiered strategy, from simple to more complex methods, to address solubility issues.

Tier 1: Initial Solvent & pH Optimization

This first tier focuses on simple adjustments to your solvent system. The goal is to achieve the desired concentration with minimal formulation complexity.

dot

Caption: Tier 1 Workflow for Initial Solubility Troubleshooting.

Step-by-Step Protocol: Cosolvent and pH Adjustment

  • Prepare a High-Concentration Stock: Weigh out the required amount of 2-(3-bromophenoxy)-5-nitropyrimidine and dissolve it in 100% pure DMSO to create a stock solution (e.g., 20 mM). Use gentle vortexing or sonication to aid dissolution.

  • Serial Dilution: Perform a serial dilution of the DMSO stock into your target aqueous buffer. Visually inspect for any signs of precipitation (cloudiness, particulates).

  • pH Adjustment (If Necessary): If precipitation occurs, attempt to lower the pH of your aqueous buffer. Prepare buffers at pH 6.5, 6.0, and 5.5. Repeat the dilution step with these acidified buffers. Many nitrogen-containing heterocyclic compounds show improved solubility in slightly acidic conditions.[1]

Tier 2: Advanced Formulation Strategies

If Tier 1 approaches are insufficient, more advanced formulation techniques may be necessary. These methods alter the microenvironment of the compound to favor solubilization.

dot

Caption: Tier 2 Decision Tree for Advanced Solubility Enhancement.

Method 1: Use of Surfactants

  • Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility.[9][12]

  • Recommended Surfactants:

    • Tween® 80 (Polysorbate 80)

    • Pluronic® F-68

    • Sodium Lauryl Sulfate (SLS)

  • Protocol:

    • Prepare a series of aqueous solutions containing the chosen surfactant at concentrations above its known CMC.

    • Add the 2-(3-bromophenoxy)-5-nitropyrimidine (either as a solid or from a concentrated DMSO stock) to the surfactant solution.

    • Stir or sonicate until the compound is dissolved.

    • Visually inspect for clarity and absence of precipitate.

Method 2: Complexation with Cyclodextrins

  • Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule from water and increasing its solubility.[3][13][14]

  • Recommended Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®)

  • Protocol:

    • Prepare aqueous solutions of HP-β-CD or SBE-β-CD at various concentrations (e.g., 2-10% w/v).

    • Add the target compound to the cyclodextrin solution.

    • Stir the mixture, typically for several hours or overnight at room temperature, to allow for complex formation.

    • Filter the solution through a 0.22 µm filter to remove any undissolved material and analyze the filtrate for compound concentration.

Method 3: Preparation of Amorphous Solid Dispersions (ASDs)

  • Scientific Rationale: Crystalline solids have a highly ordered structure with strong intermolecular forces that must be overcome for dissolution. By converting the compound to an amorphous (non-crystalline) state, this lattice energy barrier is removed. Amorphous solid dispersions involve dispersing the compound at a molecular level within a hydrophilic polymer matrix.[15][16][17] This approach not only enhances solubility but can also create a supersaturated state upon dissolution, further improving bioavailability.[18]

  • Common Polymers: PVP (Polyvinylpyrrolidone), HPMC (Hydroxypropyl Methylcellulose), Soluplus®.

  • Procedure Overview: This is an advanced technique requiring specialized equipment.

    • Solvent Evaporation/Spray Drying: Dissolve both the compound and a selected polymer in a common organic solvent. The solvent is then rapidly removed by spray drying, leaving a solid powder of the drug dispersed in the polymer.

    • Hot Melt Extrusion (HME): Blend the compound and polymer powders and process them through a hot melt extruder. The heat and shear forces cause the drug to dissolve in the molten polymer, forming a solid dispersion upon cooling.

    • The resulting ASD powder can then be dissolved in an aqueous buffer, where it should exhibit significantly enhanced solubility compared to the crystalline form.[19]

Part 3: Quantitative Assessment of Solubility

Visual inspection is a good first step, but quantitative measurement is crucial for reproducible science.

Method Principle Throughput Pros Cons
Shake-Flask (Thermodynamic) Excess solid is equilibrated with solvent over 24-72h. The supernatant is filtered and analyzed (e.g., by HPLC).LowGold standard for equilibrium solubility.[20]Time-consuming; requires more compound.
Kinetic Solubility Assay A concentrated DMSO stock is added to buffer. After a short incubation, precipitated material is removed, and the supernatant is analyzed.HighFast; uses minimal compound; relevant for early discovery.[21]Often overestimates thermodynamic solubility.
HPLC-UV Analysis High-Performance Liquid Chromatography with UV detection is used to quantify the concentration of the dissolved compound in the filtered supernatant from solubility assays.Medium-HighHighly accurate and specific; can detect degradation.[21][22]Requires HPLC instrumentation and method development.

Recommended Protocol: Basic Kinetic Solubility Determination

  • Prepare a 10 mM stock solution of 2-(3-bromophenoxy)-5-nitropyrimidine in 100% DMSO.

  • In a 96-well plate, add 198 µL of your test buffer (e.g., PBS, pH 7.4) to several wells.

  • Add 2 µL of the 10 mM DMSO stock to each well, resulting in a final concentration of 100 µM (and 1% DMSO).

  • Seal the plate and shake at room temperature for 2 hours.

  • Filter the contents of each well through a filter plate (e.g., 0.45 µm PVDF).

  • Analyze the filtrate using a sensitive analytical method like HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound. Compare this to a standard curve prepared by diluting the DMSO stock in a 50:50 mixture of acetonitrile:water.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Available at: [Link]

  • Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. National Center for Biotechnology Information. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]

  • Excipients for Enhancing Drug Solubility. SEN Pharma. Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Cosolvent. Wikipedia. Available at: [Link]

  • Methods of solubility enhancements. Slideshare. Available at: [Link]

  • Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. PubMed. Available at: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information. Available at: [Link]

  • Excipients for Solubility and Bioavailability Enhancement. Gattefossé. Available at: [Link]

  • Solubilizer Excipients. American Pharmaceutical Review. Available at: [Link]

  • Cyclodextrin Inclusion Complex to Enhance Solubility of Poorly Water Soluble Drugs: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available at: [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics. Available at: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA. Available at: [Link]

  • A Simple Method for Determination of Solubility in the First-Year Laboratory. Journal of Chemical Education. Available at: [Link]

  • Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel. Molecular Pharmaceutics. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Method for determining solubility of a chemical compound. Google Patents.
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Available at: [Link]

  • Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Serán BioScience. Available at: [Link]

  • Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions. MDPI. Available at: [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available at: [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available at: [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4‑d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at: [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Bentham Science. Available at: [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. Available at: [Link]

  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen. Available at: [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting low reactivity in pyrimidine nitro-reduction reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity in Pyrimidine Nitro-Reduction Reactions Audience: Researchers, Process Chemists, and Drug Discovery Scientists Content Type: Technical Guide & Troubleshooting FAQ

Core Directive: The Pyrimidine Challenge

Reducing a nitro group on a pyrimidine ring is deceptively simple in theory but notoriously difficult in practice. Unlike standard phenyl systems, pyrimidines present a "perfect storm" of chemical resistance:

  • Catalyst Poisoning: The ring nitrogens possess lone pairs that strongly coordinate to metal catalysts (Pd, Pt), effectively poisoning the active sites.

  • Electronic Deactivation: The electron-deficient nature of the pyrimidine ring lowers the reduction potential of the nitro group, making it thermodynamically harder to reduce than a nitrobenzene.

  • Solubility Issues: Nitropyrimidines are often crystalline "bricks," insoluble in standard alcohols, halting heterogeneous catalysis.

This guide moves beyond standard textbook answers to provide field-tested solutions for these specific failure modes.

Troubleshooting Guides (FAQ)

Issue 1: The Reaction Stalls at <10% Conversion

User Question: "I am using 10% Pd/C under a hydrogen balloon in methanol. The starting material is untouched after 24 hours. Is my catalyst dead?"

Technical Insight: Your catalyst is likely not dead, but poisoned . The pyrimidine ring nitrogens (N1/N3) are coordinating to the Palladium surface, blocking hydrogen adsorption. Additionally, if your substrate is not fully dissolved, the reaction is limited to the solid-liquid interface, which is negligible.

Corrective Actions:

  • The "Acid Spike" Method: Add 1.0–2.0 equivalents of HCl (4M in dioxane) or Acetic Acid to the reaction mixture.

    • Mechanism:[1][2][3] This protonates the ring nitrogens, removing their ability to bind to the Pd surface. The protonated pyrimidine also becomes more electron-deficient, potentially facilitating hydride transfer.

  • Solvent Switch: If the solution is cloudy, switch to a solvent with higher solubilizing power.

    • Recommendation: Use THF or Ethyl Acetate . For extremely stubborn substrates, use a mixture of Trifluoroethanol (TFE) or DMF .

  • Pressure Increase: A balloon (1 atm) is often insufficient for deactivated rings. Move to a Parr shaker or autoclave at 40–50 psi .

Issue 2: Dehalogenation (Loss of Cl/Br/I)

User Question: "My pyrimidine has a chlorine substituent. When I reduce the nitro group with Pd/C, I lose the chlorine. How do I stop this?"

Technical Insight: Pyrimidines are electron-deficient, which weakens the C-Halogen bond, making it highly susceptible to oxidative addition by Palladium—even more so than in phenyl systems. Standard Pd/C will almost always strip the halogen.

Corrective Actions:

  • Switch to Sulfided Platinum: Replace Pd/C with 5% Pt/C (sulfided) . The sulfur modifies the catalyst surface, significantly reducing its ability to insert into C-Halogen bonds while retaining nitro-reduction activity.

  • Abandon Hydrogenation: Switch to a Chemical Reduction (Method B below). Iron (Fe) or Tin(II) Chloride (SnCl₂) are chemoselective and will never touch the halogen under standard conditions.

  • Vanadium Doping: If you must use hydrogenation, add 1–5 mol% Vanadium(IV) oxide acetylacetonate [VO(acac)₂] . This additive is known to suppress dehalogenation.

Issue 3: Formation of Hydroxylamine Intermediates

User Question: "LCMS shows a mass corresponding to [M-16], likely the hydroxylamine (R-NHOH). It won't reduce further to the amine."

Technical Insight: The reduction of the hydroxylamine to the amine is the rate-determining step. In electron-deficient pyrimidines, this intermediate is stabilized.

Corrective Actions:

  • Increase Temperature: Heat the reaction to 50–60°C.

  • Add a Transfer Agent: If using catalytic hydrogenation, add Ammonium Formate (5 equiv). The rapid release of active hydrogen species often pushes the reaction past the hydroxylamine energetic well.

Decision Framework & Visualizations

Workflow: Selecting the Right Reduction Method

ReductionSelection Start START: Nitropyrimidine Substrate HalogenCheck Does it contain Halogens (Cl, Br, I)? Start->HalogenCheck SolubilityCheck Is it soluble in MeOH/EtOH? HalogenCheck->SolubilityCheck No MethodB Method B: Fe / Acetic Acid (Robust, No Dehalogenation) HalogenCheck->MethodB Yes (Risk of side reaction) MethodD Method D: Sulfided Pt/C (High Pressure Required) HalogenCheck->MethodD Yes (If Fe fails) MethodA Method A: Pd/C + Acid Additive (Fastest, Cleanest) SolubilityCheck->MethodA Yes SolubilityCheck->MethodB No (Fe/AcOH dissolves most) MethodC Method C: Transfer Hydrogenation (Ammonium Formate) SolubilityCheck->MethodC Yes (Alternative)

Caption: Decision tree for selecting a reduction protocol based on substrate functionality and solubility.

Mechanism: The "Pyrimidine Trap" & Acid Fix

PoisoningMechanism Cat Pd Catalyst Surface Poison POISONED: N-Lone Pair binds Pd (H2 Access Blocked) Cat->Poison Pyrim Nitropyrimidine Pyrim->Cat Coordination Acid Add Acid (H+) Poison->Acid Remedy Active ACTIVE: N-Protonated (No binding, H2 Access Open) Acid->Active

Caption: Mechanism of catalyst poisoning by pyrimidine nitrogen lone pairs and reactivation via protonation.

Validated Experimental Protocols

Method A: Modified Catalytic Hydrogenation (For Non-Halogenated Substrates)

Best for: Clean profiles, easy workup.

  • Preparation: In a hydrogenation flask, dissolve 1.0 mmol of nitropyrimidine in 10 mL MeOH (or 1:1 MeOH/THF if solubility is poor).

  • Acidification: Add 2.0 mmol (2 equiv) of HCl (4M in dioxane) or Glacial Acetic Acid.

    • Note: This step is critical to prevent catalyst poisoning.

  • Catalyst: Carefully add 10 wt% Pd/C (10% by mass of substrate, e.g., 20 mg for 200 mg substrate).

    • Safety: Add catalyst to wet solvent or under inert gas to prevent ignition.

  • Reaction: Purge with Hydrogen (balloon or 3x vacuum/fill cycles). Stir vigorously at RT for 4–6 hours .

  • Workup: Filter through a Celite pad. Neutralize the filtrate with saturated NaHCO₃ before extraction (to liberate the free base amine).

Method B: Iron-Mediated Reduction (For Halogenated Substrates)

Best for: Chloropyrimidines, scale-up, and robust reproducibility.

  • Preparation: In a round-bottom flask, suspend 1.0 mmol of nitropyrimidine in 10 mL Ethanol .

  • Activation: Add 5.0 mmol (5 equiv) of Iron powder (fine mesh, <325 mesh preferred).

  • Initiation: Add 10 mmol (10 equiv) of Glacial Acetic Acid and 2 mL Water .

    • Why Water? Water is essential to facilitate electron transfer on the iron surface.

  • Reaction: Heat to 70–80°C (Reflux) for 2–4 hours.

    • Monitoring: The reaction typically turns from yellow/orange to dark brown/black.

  • Workup (Crucial Step):

    • Cool to RT.

    • Dilute with EtOAc.[4]

    • Neutralize: Add saturated Na₂CO₃ slowly until pH > 8. This precipitates iron salts as solids rather than a gelatinous emulsion.

    • Filter through Celite. The filtrate will contain your pure amine.

Method C: Catalytic Transfer Hydrogenation

Best for: Rapid synthesis without H₂ gas cylinders.

  • Preparation: Dissolve 1.0 mmol substrate in 10 mL Methanol .

  • Reagents: Add 5.0 mmol Ammonium Formate.

  • Catalyst: Add 10 wt% Pd/C .

  • Reaction: Heat to reflux (65°C) .

    • Observation: Evolution of gas (CO₂/NH₃) indicates the reaction is proceeding. It is usually complete in <1 hour.

Data Summary: Method Comparison

FeaturePd/C + H₂ (Standard) Pd/C + Acid (Method A) Fe / AcOH (Method B) Transfer Hydrog. (Method C)
Reactivity Low (Poisoning likely)High High High
Halogen Tolerance Poor (Dehalogenation)PoorExcellent Moderate
Solubility Handling PoorGoodExcellent (Hot)Good
Workup FiltrationNeutralization + Ext.Filtration + Ext.Filtration
Scalability HighHighModerate (Iron waste)Moderate

References

  • Catalyst Poisoning & Acid Mitigation

    • Mechanism of N-heterocycle poisoning and acid remedi
    • Source: Common Organic Chemistry - Nitro Reduction. Available at: [Link]

  • Iron/Acetic Acid Reduction Protocol

    • Standard Bechamp reduction adapted for modern synthesis.
    • Source: Owsley, D. C., & Bloomfield, J. J. (1977).[3][5] The Reduction of Nitroarenes with Iron/Acetic Acid.[2][3][4][6][7] Synthesis. Available at: [Link][3][5][8][9][10][11]

  • Preventing Dehalogenation: Use of Sulfided Platinum and altern
  • Transfer Hydrogenation (Ammonium Formate)

    • Mechanochemical and solvent-based protocols.[12]

    • Source: Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives (PMC). Available at: [Link]

Sources

Technical Support Center: Controlling Regioselectivity in Substituted Nitropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling regioselectivity in the synthesis of substituted nitropyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of nucleophilic aromatic substitution (SNAAr) on this important class of heterocycles. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your synthetic strategies are both effective and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle governing regioselectivity in the SNAAr of nitropyrimidines?

The regioselectivity of nucleophilic aromatic substitution on nitropyrimidines is primarily governed by the electronic properties of the pyrimidine ring, which is inherently electron-deficient, and the powerful electron-withdrawing nature of the nitro group (-NO₂). Nucleophilic attack is favored at positions that are ortho or para to the nitro group. This preference is due to the ability of the nitro group to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[1][2] The two nitrogen atoms in the pyrimidine ring also contribute to the electron deficiency at the C-2, C-4, and C-6 positions, making them susceptible to nucleophilic attack.[3]

Q2: In a 2,4-dichloro-5-nitropyrimidine system, why does substitution typically occur at the C-4 position first?

In 2,4-dichloro-5-nitropyrimidine, the initial nucleophilic substitution overwhelmingly occurs at the C-4 position.[1] This high regioselectivity is a direct consequence of the electronic effects of the nitro group at the C-5 position. When a nucleophile attacks the C-4 position (ortho to the nitro group), the negative charge of the resulting Meisenheimer intermediate can be effectively delocalized onto the oxygen atoms of the nitro group through resonance.[1] This provides significant stabilization. Conversely, an attack at the C-2 position (meta to the nitro group) does not allow for this direct resonance stabilization of the negative charge with the nitro group, resulting in a less stable intermediate and a slower reaction rate.[1] Therefore, the reaction is kinetically controlled, leading predominantly to the 4-substituted product.

Q3: Can the inherent C-4 selectivity in dichloropyrimidines be altered?

Yes, the inherent C-4 selectivity can be influenced and even reversed. Several factors can alter the regioselectivity of SNAAr reactions on dichloropyrimidines, including the substitution pattern on the pyrimidine ring, the nature of the nucleophile, and the reaction conditions.[4] For instance, the presence of an electron-donating group (EDG) at the C-6 position can favor C-2 substitution.[4] The choice of solvent and base can also play a crucial role in directing the substitution.[4][5] In some cases, quantum mechanics calculations are used to predict regioselectivity, especially when the energy difference between the LUMO and LUMO+1 orbitals is small, suggesting that both C-2 and C-4 positions are potentially reactive.[6]

Q4: What role does the nucleophile play in determining the site of substitution?

The nature of the nucleophile is a critical factor. For example, in reactions with 2-MeSO₂-4-chloropyrimidine, amines and Stille coupling reagents selectively substitute at the C-4 position, whereas alkoxides and formamide anions favor the C-2 position.[7] This dichotomy in regioselectivity is attributed to the formation of a hydrogen bond complex between the alkoxide and the methylsulfonyl group, which directs the nucleophilic attack to the C-2 position.[7] The steric bulk of the nucleophile can also influence the site of attack, with larger nucleophiles potentially favoring the less sterically hindered position.

Q5: Are there any unexpected side reactions to be aware of?

Yes, besides issues with regioselectivity, other side reactions can occur. One notable example is nitro-group migration. In the reaction of 3-bromo-4-nitropyridine with amines, an unexpected migration of the nitro group from the 4-position to the 3-position has been observed, particularly in polar aprotic solvents.[5] Dimerization and ring transformation reactions have also been reported under certain conditions.[8]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and actionable solutions.

Problem 1: My reaction on a 2,4-dichloro-5-nitropyrimidine with an amine is yielding a mixture of C-2 and C-4 substituted isomers, with poor selectivity for the desired C-4 product.

Possible Cause 1.1: Reaction Conditions Not Optimized The selectivity of amination reactions on dichloropyrimidines is highly sensitive to reaction conditions.[4]

  • Troubleshooting Steps:

    • Solvent Selection: The polarity of the solvent can influence the stability of the Meisenheimer intermediates. Experiment with a range of solvents, from polar aprotic (e.g., DMF, DMSO) to less polar options (e.g., THF, Dioxane).

    • Base Selection: The choice of base can be critical. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, but inorganic bases such as K₂CO₃ or Cs₂CO₃ can sometimes offer better selectivity.

    • Temperature Control: These reactions are often kinetically controlled. Running the reaction at a lower temperature may enhance the selectivity for the thermodynamically favored product by minimizing the formation of the less stable C-2 intermediate. Start at room temperature and consider cooling to 0 °C or below.

Possible Cause 1.2: Electronic Effects of Other Substituents If your pyrimidine ring has other substituents, they can exert a strong electronic influence. An electron-donating group at the C-6 position can electronically favor attack at the C-2 position.[4]

  • Troubleshooting Steps:

    • Analyze Substituent Effects: Carefully consider the electronic nature of all substituents on the pyrimidine ring. If a C-6 EDG is present, achieving high C-4 selectivity may be inherently challenging.

    • Protecting Groups: If possible, consider if a protecting group strategy could temporarily alter the electronic nature of a problematic substituent.

Experimental Protocol: General Procedure for Selective C-4 Amination of 2,4-dichloro-5-nitropyrimidine [1]

  • Dissolve 2,4-dichloro-5-nitropyrimidine in a suitable solvent (e.g., THF or Ethyl Acetate) in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate flask, prepare a solution of the amine (1.0 eq.) and a base such as triethylamine (1.1 eq.) in the same solvent.

  • Slowly add the amine/base solution to the stirred solution of the nitropyrimidine at room temperature using a dropping funnel.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under vacuum.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Isolate and purify the product using column chromatography.

Problem 2: I am observing an unexpected product that appears to be the result of a nitro-group migration.

Possible Cause 2.1: Solvent-Mediated Rearrangement Nitro-group migration has been documented, especially in polar aprotic solvents like DMSO.[5]

  • Troubleshooting Steps:

    • Solvent Screening: If you are using a polar aprotic solvent, switch to a less polar or a protic solvent to see if the migration is suppressed.

    • Temperature and Reaction Time: Extended reaction times or high temperatures might promote such rearrangements. Try to run the reaction under milder conditions and for a shorter duration.

Problem 3: The reaction is sluggish or does not proceed to completion.

Possible Cause 3.1: Poor Nucleophilicity of the Amine Electron-deficient amines or sterically hindered amines can be poor nucleophiles, leading to slow reaction rates.

  • Troubleshooting Steps:

    • Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier.

    • Use a Stronger Base: A stronger base can deprotonate the amine more effectively, increasing its nucleophilicity.

    • Catalysis: In some cases, the addition of a catalyst, such as a palladium complex, can facilitate the substitution, although this can also alter regioselectivity.[4]

Possible Cause 3.2: Deactivation of the Pyrimidine Ring The presence of electron-donating groups on the pyrimidine ring can decrease its electrophilicity and slow down the rate of nucleophilic attack.

  • Troubleshooting Steps:

    • Forcing Conditions: More forcing conditions, such as higher temperatures or the use of a sealed tube, may be necessary.

    • Alternative Synthetic Route: If the ring is highly deactivated, it may be necessary to reconsider the synthetic strategy.

Data Summary Table
Substituent at C-5 Substituent at C-6 Typical Major Product Rationale
-NO₂-HC-4 SubstitutionStrong activation by the nitro group at the ortho position.[1]
-H-OCH₃ (EDG)C-2 SubstitutionThe electron-donating group at C-6 directs the attack to the C-2 position.[4][6]
-Cl-HC-4 SubstitutionThe C-4 position is generally more reactive in 2,4-dichloropyrimidines.[4][9]
Diagrams

SNAAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Leaving Group Departure A Nitropyrimidine B Meisenheimer Complex (Intermediate) A->B + Nu- C Substituted Product B->C - LG- Nu Nucleophile LG Leaving Group

Caption: General two-step mechanism for SNAAr reactions.

Regioselectivity_Decision Start Starting Nitropyrimidine Check_Substituents Analyze Ring Substituents Start->Check_Substituents EDG_at_C6 EDG at C-6? Check_Substituents->EDG_at_C6 Electronic Effects EWG_at_C5 EWG at C-5? EDG_at_C6->EWG_at_C5 No Favor_C2 Favors C-2 Substitution EDG_at_C6->Favor_C2 Yes Favor_C4 Favors C-4 Substitution EWG_at_C5->Favor_C4 Yes Optimize_Conditions Optimize Reaction Conditions (Solvent, Temp, Base) EWG_at_C5->Optimize_Conditions No/Other Favor_C2->Optimize_Conditions Favor_C4->Optimize_Conditions Run_Reaction Run Reaction & Monitor Optimize_Conditions->Run_Reaction

Caption: Decision workflow for predicting regioselectivity.

References

  • Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. (n.d.). Benchchem.
  • Understanding the highly Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). WuXi AppTec.
  • Jia, Z. J., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, 65(9), 2005.
  • What factors affect the selectivity of 2,4-Dichloropyrimidine compounds in substitution reactions? (n.d.). Guidechem.
  • Overcoming poor regioselectivity in the amination of dichloropyrimidines. (n.d.). Benchchem.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Stack Exchange.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (n.d.). ECHEMI.
  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). WuXi AppTec.
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia.
  • Geva, M., et al. (2004). Stereoselectivity and regioselectivity in nucleophilic ring opening in derivatives of 3-phenylisoxazolo[2,3-a]pyrimidine. Unpredicted dimerization and ring transformation. Syntheses of derivatives of pyrimidinylmethylamine, pyrimidinylmethylamino acid amides, and alpha-amino-2-pyrimidinylacetamides. PubMed.

Sources

Removing palladium catalysts from 2-(3-bromophenoxy)-5-nitropyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Assessment

The Challenge: You are working with 2-(3-bromophenoxy)-5-nitropyrimidine . This molecule presents a "Perfect Storm" for palladium retention:

  • Nitrogen "Sponges": The pyrimidine ring contains electron-deficient but Lewis-basic nitrogens (N1/N3) that coordinate tightly to Pd(II) species, creating stable complexes that resist simple filtration.

  • Fragile Functionality:

    • Nitro Group (-NO₂): Precludes the use of reductive removal methods (e.g., Zn/HCl or catalytic hydrogenation) which would reduce the nitro to an amine.

    • Aryl Bromide (-Br): Susceptible to hydrodebromination under reducing conditions.

Objective: Reduce Pd content to <10 ppm (Oral) or <1 ppm (Parenteral) per ICH Q3D guidelines without degrading the API.

Decision Matrix: Selecting Your Protocol

Do not guess. Use this logic flow to select the correct decontamination method based on your current Pd levels and process scale.

Pd_Removal_Decision_Tree Start Start: Assess Crude Pd Level High_Pd > 1000 ppm (Black/Dark) Start->High_Pd Low_Pd < 1000 ppm (Orange/Tan) Start->Low_Pd Bulk_Carbon Method A: Activated Carbon (High Capacity, Low Selectivity) High_Pd->Bulk_Carbon Bulk Removal First Scale_Check Check Scale Low_Pd->Scale_Check Scavenger Method B: SiliaMetS® DMT/Thiol (High Selectivity, High Cost) Scale_Check->Scavenger High Value / Low Scale Wash Method C: NAC/Cysteine Wash (Soluble Pd Only) Scale_Check->Wash Large Scale / Cost Sensitive Result_Check Test Pd (ICP-MS) Bulk_Carbon->Result_Check Scavenger->Result_Check Wash->Result_Check Success Pass (<10 ppm) Result_Check->Success Target Met Fail Fail (>10 ppm) Result_Check->Fail Target Missed Fail->Scavenger Polishing Step

Figure 1: Logic flow for selecting the appropriate palladium removal strategy based on initial contamination levels and operational scale.

Technical Protocols

Method A: Silica-Based Scavengers (The Gold Standard)

Best For: High-value intermediates where yield loss must be minimized. Mechanism: Functionalized silica (Thiol or Dimercaptotriazine) binds Pd more tightly than the pyrimidine nitrogens.

Recommended Scavenger:

  • Primary Choice: SiliaMetS® DMT (Dimercaptotriazine). The triazine moiety mimics your product's structure but chelates Pd with much higher affinity.

  • Secondary Choice: SiliaMetS® Thiol (if DMT is unavailable).

Protocol:

  • Dissolution: Dissolve crude product in THF, Ethyl Acetate, or Toluene (10 volumes). Avoid DMF if possible (DMF stabilizes Pd colloids).

  • Loading: Add 5–10 equivalents of scavenger (w/w relative to residual Pd mass, NOT product mass). If Pd mass is unknown, use 5-10% w/w relative to the crude product.

  • Digestion: Stir at 50°C for 4–12 hours .

    • Note: Room temperature is often insufficient for pyrimidines because the Pd-Product bond must be thermally broken to allow transfer to the scavenger.

  • Filtration: Filter hot through a 0.45 µm PTFE membrane or a tightly packed Celite pad.

  • Wash: Rinse the cake with fresh solvent to recover entrained product.

Method B: The Cysteine Wash (Liquid-Liquid Extraction)

Best For: Removing soluble Pd(II) species without solid scavengers. Chemistry: L-Cysteine and N-Acetylcysteine (NAC) are water-soluble ligands that strip Pd from the organic phase.

Protocol:

  • Preparation: Dissolve crude product in a water-immiscible solvent (e.g., Ethyl Acetate or DCM).

  • Reagent: Prepare a 5-10% (w/v) aqueous solution of N-Acetylcysteine (NAC) or L-Cysteine . Adjust pH to neutral/slightly basic (pH 7-8) using NaHCO₃ to deprotonate the thiol.

  • Extraction: Add the aqueous thiol solution to the organic phase (1:1 v/v ratio).

  • Agitation: Stir vigorously at 40°C for 1-2 hours . Vigorous stirring is critical to increase interfacial surface area.

  • Separation: Separate layers. The Pd will migrate to the aqueous layer (often turning it dark red/brown).

  • Repeat: Repeat wash 2-3 times until the aqueous layer remains colorless.

  • Final Wash: Wash organic layer with brine to remove residual thiols.

Troubleshooting & FAQs

Q1: I used Activated Carbon, but my yield dropped by 30%. What happened? A: Activated carbon is non-selective. It adsorbs planar aromatic molecules—like your pyrimidine derivative—alongside the palladium.

  • Fix: Switch to SiliaMetS® DMT . The silica backbone prevents intercalation of your product, binding only the metal via the grafted ligand.

Q2: The scavenger didn't work. Pd is still >500 ppm. A: This usually indicates "Kinetic Trapping." The Pd is bound so tightly to your pyrimidine that the scavenger cannot access it at room temperature.

  • Fix: Increase temperature to 60-70°C (reflux if using THF). Thermal energy is required to dissociate the Pd-Pyrimidine complex, allowing the scavenger to capture the metal.

Q3: Can I use Hydrogenation (Pd/C + H2) to reduce the residual Pd(II) to Pd(0) and filter it out? A: ABSOLUTELY NOT.

  • Risk: Your molecule contains a Nitro group and an Aryl Bromide . Hydrogenation will reduce the nitro group to an amine (changing your molecule entirely) and likely debrominate the ring. Avoid all reducing conditions (including NaBH₄).

Q4: My product is turning pink/red after the Cysteine wash. A: This is likely trace oxidation of residual cysteine or a Pd-Cysteine complex remaining in the organic phase.

  • Fix: Perform a final wash with 5% aqueous Citric Acid or dilute HCl (if your product is not acid-sensitive) to protonate and remove residual amino acids.

Comparative Data: Scavenger Efficiency

MethodPd Removal EfficiencyYield RecoveryCompatibility with Nitro/BrCost
SiliaMetS® DMT High (95-99%)High (>95%)ExcellentHigh
SiliaMetS® Thiol Med-High (80-95%)High (>95%)ExcellentMedium
Activated Carbon Variable (50-90%)Low (60-80%)ExcellentLow
Cysteine Wash High (Soluble Pd only)High (>90%)ExcellentLow
Hydrogenation N/A0% (Product Destroyed) Incompatible Medium

References

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. Retrieved from [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Retrieved from [Link]

  • Biotage. (2023).[1] How to Remove Palladium in Three Easy Steps. Retrieved from [Link]

Sources

Addressing decomposition of nitropyrimidines during work-up

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitropyrimidines are notoriously labile intermediates. Their high electron deficiency—driven by the synergistic electronegativity of the pyrimidine ring nitrogens and the nitro group—makes them "super-electrophiles." During aqueous work-up, they are highly susceptible to nucleophilic attack by water or hydroxide, leading to covalent hydration , Meisenheimer complex formation , and irreversible ring opening .

This guide moves beyond standard protocols to provide a mechanistic understanding of these failures and a self-validating system for their prevention.

Part 1: The Mechanistic "Why" (Diagnostics)

To prevent decomposition, one must understand the enemy. In this case, the enemy is often the aqueous base used during the quench.

1. The Electrophilic Ambush

The nitro group withdraws electron density from the ring, activating positions 2, 4, and 6 toward nucleophilic attack.

  • 2- and 4-Nitropyrimidines: These are the most unstable. The nitro group is conjugated with the ring nitrogens, creating extreme electron deficiency.

  • 5-Nitropyrimidine: While relatively more stable due to the meta-like relationship, it remains susceptible to attack at C2 and C4/C6 by hard nucleophiles (OH⁻).

2. The Pathway to Destruction (Ring Opening)

When a nitropyrimidine encounters a strong base (pH > 10) or even neutral water at high temperatures, the following cascade occurs:

  • Covalent Hydration: A hydroxide ion or water molecule attacks the most electron-deficient carbon (usually C2 or C4).

  • Meisenheimer Complex: A resonance-stabilized anionic sigma-complex forms. This is often accompanied by a deep red or black color change .

  • Ring Fission: The ring nitrogen acts as a leaving group, breaking the aromaticity and opening the ring into acyclic, water-soluble degradation products (often formyl-nitro-enamines).

Visualization: The Decomposition Cascade

DecompositionMechanism NP Nitropyrimidine (Electrophile) MC Meisenheimer Complex (Red/Black Color) NP->MC Nucleophilic Attack (k1) Nu Nucleophile (OH- / H2O) Nu->MC RO Ring Opening (Irreversible) MC->RO C-N Bond Scission Deg Acyclic Degradation Products (Water Soluble) RO->Deg Hydrolysis

Figure 1: The kinetic pathway of nitropyrimidine decomposition in alkaline media. Note the transition to the Meisenheimer complex, often visually indicated by a dark color shift.

Part 2: The "Safe-Harbor" Protocol (Methodology)

Standard "pour onto ice" methods are often insufficient because they do not control local pH gradients. We utilize an Inverse Quench strategy to maintain the molecule in a stability window (pH 4–7).

Protocol: The Buffered Inverse Quench

Objective: Neutralize reaction energy without exposing the substrate to alkaline spikes or thermal shock.

ParameterSpecificationRationale
Quench Media Sat. NH₄Cl or 1M Phosphate Buffer (pH 6.0)Buffers against local basicity pockets. Avoids NaOH/NaHCO₃.
Temperature < 0°C (Internal)Retards the kinetics of covalent hydration (

).
Technique Inverse Addition Pouring the reaction into the quench dissipates heat faster and prevents "hotspots."[1]
Solvent EtOAc or DCM (Pre-chilled)Rapid partitioning into the organic phase protects the ring from aqueous hydrolysis.

Step-by-Step Workflow:

  • Preparation: Prepare a quench vessel containing 1M Phosphate Buffer (pH 6.0) mixed with crushed ice. Volume should be 3x the reaction volume.

  • Inverse Addition: Cannulate or slowly pour the reaction mixture into the vigorously stirring quench vessel.

    • Critical: Monitor internal temperature. Do not exceed 5°C.

  • Phase Separation: Immediately transfer to a separatory funnel.

    • Do NOT perform a "brine wash" yet if the layers separate well. Speed is priority.

  • The "Flash" Extraction: Shake vigorously for 30 seconds. Allow rapid separation (max 2 mins). Drain organic layer.

  • Drying: Immediately treat organic layer with anhydrous Na₂SO₄.

    • Why? Removes residual water that could cause hydrolysis during concentration.

Visualization: Decision Tree for Safe Work-up

WorkupLogic Start Reaction Complete Check Check Reaction pH Start->Check Acidic Acidic/Neutral Check->Acidic pH < 7 Basic Basic (pH > 8) Check->Basic pH > 8 Action1 Direct Cold Extraction Acidic->Action1 Action2 INVERSE Quench into NH4Cl/Ice Basic->Action2 CRITICAL STEP Extract Extraction (EtOAc/DCM) Action1->Extract Action2->Extract Wash Wash: Water (Fast) NO BASE Extract->Wash Dry Dry: Na2SO4 (Immediate) Wash->Dry

Figure 2: Logical flow for determining the safest quench method based on reaction pH.

Part 3: Troubleshooting & FAQs

Q1: Upon adding 1M NaOH to wash my organic layer, the solution turned black/deep red and I lost my product. What happened? Diagnosis: You triggered the formation of a Meisenheimer complex followed by polymerization. The Science: Nitropyrimidines are electron-deficient enough to react with hydroxide ions even at room temperature. The color change is the tell-tale sign of the aromatic ring disrupting (formation of the anionic sigma-complex). Solution:

  • Never use NaOH or KOH washes for nitropyrimidines.

  • If neutralization is required, use saturated Ammonium Chloride (NH₄Cl) or dilute Sodium Bicarbonate (NaHCO₃) , but only if the contact time is <2 minutes and the solution is cold.

Q2: My LCMS shows the product mass, but after rotovap, I have a different solid that is not my product. Is it thermal decomposition? Diagnosis: Likely Hydrolysis or Covalent Hydration driven by residual water and heat. The Science: If the organic layer was not dried thoroughly, residual water trapped during evaporation (which requires heat) attacks the pyrimidine ring. The concentration of reactants increases as solvent evaporates, accelerating second-order decomposition kinetics. Solution:

  • Dry the organic layer with MgSO₄ (faster kinetic drying than Na₂SO₄) for at least 15 minutes.

  • Use a Cold Trap or set the rotovap bath to < 30°C.

  • Consider Lyophilization (freeze-drying) from benzene or dioxane if the compound is solid.

Q3: I am losing yield during Silica Gel Chromatography. The compound streaks or disappears. Diagnosis: Acid-catalyzed degradation or irreversible adsorption. The Science: Silica gel is slightly acidic (pH 4–5). While nitropyrimidines are generally more stable to acid than base, prolonged exposure to the active hydroxyl groups on silica can catalyze hydration or displacement of the nitro group. Solution:

  • Deactivate the Silica: Pre-wash the column with 1% Triethylamine (TEA) in hexane (only if your compound is not base-sensitive, which it is!).

  • Better Option: Use Neutral Alumina stationary phase.

  • Best Option: Pre-treat silica with 1-2% buffer (phosphate pH 7) or simply perform a rapid filtration (plug) rather than a long column.

References
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text detailing the nucleophilic susceptibility of electron-deficient azines).
  • Terrier, F. (1982). "Nucleophilic aromatic substitution: The influence of the nitro group." Chemical Reviews, 82(2), 77–152. [Link]

  • Albert, A. (1966). "Covalent Hydration in Nitrogen Heterocycles." Angewandte Chemie International Edition, 6(11), 919-928. (Foundational paper on the hydration mechanism of electron-deficient pyrimidines).
  • Biffin, M. E. C., Miller, J., & Paul, D. B. (1971). "Aromatic Nucleophilic Substitution. Mono- and Di-nitropyridines and Pyrimidines." The Chemistry of the Carbon-Nitrogen Double Bond. [Link]

Sources

Validation & Comparative

1H NMR interpretation of 2-(3-bromophenoxy)-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: 1H NMR Interpretation of 2-(3-bromophenoxy)-5-nitropyrimidine

Executive Summary

In the development of pyrimidine-based kinase inhibitors and antimicrobials, 2-(3-bromophenoxy)-5-nitropyrimidine serves as a critical scaffold.[1] Its structural validation is often complicated by the electronic influence of the nitro group and the overlapping multiplets of the meta-substituted phenoxy ring.[1]

This guide objectively compares the diagnostic performance of two primary NMR solvent systems—Chloroform-d (


)  versus Dimethyl Sulfoxide-

(DMSO-

)
—and establishes a rigorous protocol for distinguishing the target product from its key synthetic precursors.[1]

Key Finding: While


 is the standard for resolution, DMSO-

is the superior "high-performance" medium
for this specific analyte due to enhanced solubility of the nitro-heterocycle and the prevention of aromatic peak overlap with the solvent residual signal.[1]

Structural Analysis & Spin Systems

Before interpreting the spectra, we must define the magnetic environments.[1] The molecule consists of two distinct spin systems isolated by the ether oxygen.[1]

Theoretical Spin Network
  • System A (Pyrimidine Ring): The molecule possesses a

    
     symmetry plane (effective on NMR timescale due to rapid rotation).[2][1] The protons at positions H-4  and H-6  are chemically equivalent and isolated from other protons.[1]
    
    • Prediction: Singlet (

      
      ), highly deshielded (
      
      
      
      ppm).[1]
  • System B (3-Bromophenoxy Ring): A 4-spin system characteristic of meta-substitution.[1]

    • H-2': Isolated between O and Br (Singlet-like/Triplet).[1]

    • H-4': Ortho to Br, Para to O (Doublet of doublets/Multiplet).

    • H-5': Meta to Br and O (Triplet/Multiplet).

    • H-6': Ortho to O, Para to Br (Doublet of doublets).

SpinSystem cluster_0 Pyrimidine Core cluster_1 Phenoxy Ring H4 H-4 (Deshielded) H6 H-6 (Deshielded) H4->H6 Equivalent NO2 5-NO2 (EWG) NO2->H4 Deshielding NO2->H6 Deshielding H2p H-2' (Iso) H4p H-4' H2p->H4p J(meta) H6p H-6' H2p->H6p J(meta) H5p H-5' H4p->H5p J(ortho) H5p->H6p J(ortho)

Figure 1: Spin system connectivity and electronic influences. The nitro group strongly deshields the pyrimidine protons.

Comparative Analysis: Solvent Performance

The choice of solvent fundamentally alters the "performance" of the assay—defined here as the ability to unambiguously assign structure and quantify purity.[1]

Scenario A: Chloroform-d ( )[2]
  • Status: The "Standard" Alternative.[1]

  • Performance Profile:

    • Resolution: Excellent. Sharp lines due to low viscosity.[1]

    • Interference:High Risk. The residual

      
       peak appears at 7.26 ppm , which frequently overlaps with the H-5' or H-4' signals of the bromophenoxy ring (expected range 7.1–7.4 ppm).[1]
      
    • Solubility: Moderate.[1][3] Nitro-pyrimidines can precipitate at high concentrations required for 13C acquisition.[1]

Scenario B: DMSO-
  • Status: The "Recommended" Alternative.[1]

  • Performance Profile:

    • Resolution: Good (requires careful shimming).[1]

    • Interference:Low Risk. Residual solvent peak is at 2.50 ppm , completely clear of the aromatic region (7.0–9.5 ppm).[1] Water peak (~3.33 ppm) is also far removed.[1]

    • Diagnostic Shift: The polar environment typically shifts the pyrimidine singlet further downfield (~9.4–9.6 ppm), separating it clearly from any unreacted precursors.[1]

Data Comparison Table: Diagnostic Efficiency
FeatureMethod A (

)
Method B (DMSO-

)
Winner
Pyrimidine Singlet Visibility Good (

~9.[1]2)
Excellent (

~9.[1]5)
DMSO-

Aromatic Region Clarity Poor (Overlap at 7.26 ppm)Superior (Clear window 7.0-8.[1]5)DMSO-

Solubility (10 mg/mL) VariableHighDMSO-

Water Interference Low (1.56 ppm)Low (3.33 ppm)Draw

Experimental Protocol: Validation Workflow

To ensure scientific integrity, follow this self-validating protocol. This workflow is designed to detect the most common impurity: 2-chloro-5-nitropyrimidine (starting material).[1]

Step 1: Sample Preparation
  • Weigh 5–10 mg of the solid product into a clean vial.

  • Add 0.6 mL of DMSO-

    
      (99.9% D).[1] Reasoning: Ensures complete solubility and shifts solvent peaks away from the aromatic region.
    
  • Vortex for 30 seconds. Ensure no suspension remains.

  • Transfer to a 5mm NMR tube.[1]

Step 2: Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (Standard 1H).

  • Scans (NS): 16 (sufficient for >5 mg).[1]

  • Relaxation Delay (D1): 2.0 seconds. Reasoning: Allows relaxation of the isolated pyrimidine protons which often have longer T1 times.[1]

  • Spectral Width: 0–12 ppm.[1][4][5]

Step 3: Data Processing
  • Window Function: Exponential multiplication (LB = 0.3 Hz).

  • Referencing: Set the residual DMSO pentet center to 2.50 ppm .

Interpretation & Reference Data

Use the table below to assign your spectrum. Values are diagnostic reference ranges derived from substituent chemical shift principles and analogous nitro-pyrimidine data [1, 2].

Diagnostic Reference Table (DMSO- )
Proton AssignmentMultiplicityShift Range (

ppm)
Coupling (

Hz)
Diagnostic Notes
Pyrimidine H-4, H-6 Singlet (

)
9.45 – 9.65 -Key Identity Peak. If two singlets appear here, starting material is present.[1]
Phenoxy H-2' Triplet (

) / Broad

7.60 – 7.75 ~2.0Isolated between O and Br.[1] Most deshielded phenoxy proton.[1]
Phenoxy H-4' ddd / Multiplet7.45 – 7.60 8.0, 2.0, 1.0Para to ether linkage.[1]
Phenoxy H-6' ddd / Multiplet7.30 – 7.45 8.0, 2.0, 1.0Ortho to ether linkage.[1]
Phenoxy H-5' Triplet (

)
7.20 – 7.35 8.0Pseudo-triplet.[1]
Differentiation from Impurities

The synthesis typically involves the displacement of a halide.[1]

  • Impurity: 2-chloro-5-nitropyrimidine.[1]

  • Differentiation: The H-4/H-6 singlet for the chloro-precursor typically appears upfield (closer to 9.2–9.3 ppm) compared to the phenoxy-product.[1]

  • Impurity: 3-bromophenol.[1]

  • Differentiation: Look for a broad exchangeable singlet (-OH) around 9.0–10.0 ppm (variable) and a shift in the aromatic multiplets.[1]

Visual Logic: Assignment Decision Tree

This diagram illustrates the logic flow for confirming the product structure based on the acquired data.

DecisionTree Start Acquire 1H NMR (DMSO-d6) Check9 Check 9.4 - 9.7 ppm Region Start->Check9 Singlet Single Sharp Singlet (2H)? Check9->Singlet YesProduct Pyrimidine Core Confirmed Singlet->YesProduct Yes NoSplit Two Singlets? Singlet->NoSplit No CheckArom Check 7.2 - 7.8 ppm YesProduct->CheckArom Impurity Mixture: Product + Start Material (Cl-pyrimidine) NoSplit->Impurity Yes Pattern 4 Distinct Signals? CheckArom->Pattern Success IDENTITY CONFIRMED: 2-(3-bromophenoxy)-5-nitropyrimidine Pattern->Success Yes Fail Check for Phenol Impurity (Broad OH peak?) Pattern->Fail No

Figure 2: Logical workflow for structural verification and impurity detection.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1][6] Chem.1997 , 62, 7512–7515.[1][6] Link[1]

  • Reich, H. J. "Structure Determination Using Spectroscopic Methods: 1H Chemical Shifts."[1] University of Wisconsin-Madison.[1][7] Link

  • Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009 .[1] (Standard reference for substituent additivity rules).

  • PubChem Database. "2-Bromo-5-nitropyrimidine Compound Summary." National Center for Biotechnology Information.[1] Link[1]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(3-bromophenoxy)-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific advancement. Mass spectrometry stands as a principal analytical technique for this purpose, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth technical analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-(3-bromophenoxy)-5-nitropyrimidine.

This molecule's chemical architecture, featuring a pyrimidine core, a bromophenoxy substituent, and a nitro group, presents a compelling case study in fragmentation analysis. The interplay of these functional groups dictates a unique fragmentation fingerprint. To illuminate the specific contributions of these moieties to the overall fragmentation cascade, this guide will draw a detailed comparison with the experimentally determined fragmentation pattern of a structurally related analogue, 2-methoxy-5-nitropyrimidine, which lacks the bromo-aromatic ether component.

Furthermore, we will contextualize the utility of mass spectrometry by comparing it with alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) Spectroscopy and X-ray Crystallography, for the characterization of such compounds. Detailed, field-proven experimental protocols for acquiring mass spectral data are also provided to ensure the reproducibility and integrity of analytical workflows.

Predicted Mass Spectrometry Fragmentation of 2-(3-bromophenoxy)-5-nitropyrimidine

The fragmentation of 2-(3-bromophenoxy)-5-nitropyrimidine under electron ionization (EI) is anticipated to be a complex process governed by the relative stabilities of the potential fragment ions. The initial ionization event will generate a molecular ion, [M]•+, which will then undergo a series of characteristic bond cleavages.

Several key fragmentation pathways are predicted based on established principles for the constituent functional groups:

  • Halogen Isotopic Pattern: A hallmark of a bromine-containing compound is the presence of a molecular ion peak and fragment ions with a characteristic M/M+2 isotopic pattern in an approximate 1:1 ratio, due to the nearly equal natural abundance of the 79Br and 81Br isotopes.

  • Loss of the Bromo Radical: A primary fragmentation event is often the homolytic cleavage of the carbon-bromine bond, leading to the loss of a bromine radical (•Br).

  • Ether Bond Cleavage: The C-O ether linkage is a likely site of fragmentation. Cleavage can occur on either side of the oxygen atom.

  • Nitro Group Fragmentation: Nitroaromatic compounds characteristically lose nitrogen oxides. Expect to see fragments corresponding to the loss of •NO (30 Da) and •NO2 (46 Da).

  • Pyrimidine Ring Fission: The heterocyclic pyrimidine ring can also undergo fragmentation, although its aromatic character may lend it some stability.

Based on these principles, a cascade of fragment ions can be predicted. The following table summarizes the most probable major fragment ions for 2-(3-bromophenoxy)-5-nitropyrimidine.

Predicted m/z Proposed Fragment Ion Formation Pathway
295/297[C10H6BrN3O3]•+Molecular Ion (M•+)
216[C10H6N3O3]+Loss of •Br from the molecular ion
265/267[C10H6BrN3O2]•+Loss of •NO from the molecular ion
249/251[C10H6BrN3O]•+Loss of •NO2 from the molecular ion
155/157[C6H4BrO]+Cleavage of the O-pyrimidine bond
124[C5H3N3O2]•+Cleavage of the O-phenyl bond
76[C4H2N2]•+Fragmentation of the pyrimidine ring

The predicted fragmentation pathway is visualized in the diagram below.

G M [C10H6BrN3O3]•+ m/z 295/297 Molecular Ion F1 [C10H6N3O3]+ m/z 216 M->F1 - •Br F2 [C10H6BrN3O2]•+ m/z 265/267 M->F2 - •NO F3 [C10H6BrN3O]•+ m/z 249/251 M->F3 - •NO2 F4 [C6H4BrO]+ m/z 155/157 M->F4 - •C4H2N3O2 F5 [C5H3N3O2]•+ m/z 124 M->F5 - C6H4Br• F6 [C4H2N2]•+ m/z 76 F5->F6 - •NO2, -CO G cluster_0 Sample Preparation cluster_1 GC-MS Parameters cluster_2 MS Parameters P1 Dissolve sample in a volatile solvent (e.g., dichloromethane, methanol) to a concentration of ~1 mg/mL. P2 Ensure the sample is fully dissolved and free of particulate matter. P1->P2 G1 Injection Volume: 1 µL G2 Inlet Temperature: 250 °C G1->G2 G3 Carrier Gas: Helium at a constant flow of 1 mL/min G2->G3 G4 Oven Program: Initial temp 50 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min. G3->G4 M1 Ionization Mode: Electron Ionization (EI) M2 Electron Energy: 70 eV M1->M2 M3 Ion Source Temperature: 230 °C M2->M3 M4 Mass Range: m/z 40-500 M3->M4 M5 Scan Rate: 2 scans/sec M4->M5 G cluster_0 Sample Preparation cluster_1 Infusion/LC Parameters cluster_2 MS Parameters P1 Dissolve sample in a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to a concentration of ~10 µg/mL. P2 Add 0.1% formic acid to promote protonation for positive ion mode. P1->P2 L1 Direct Infusion: Flow rate of 5-10 µL/min. L2 LC Separation (if necessary): Use a C18 column with a water/acetonitrile gradient. M1 Ionization Mode: Electrospray Ionization (ESI), Positive M2 Capillary Voltage: 3.5-4.5 kV M1->M2 M3 Drying Gas (N2) Temperature: 300-350 °C M2->M3 M4 Drying Gas Flow: 8-12 L/min M3->M4 M5 Full Scan (MS1): m/z 100-500 to identify the precursor ion. M4->M5 M6 Product Ion Scan (MS/MS): Isolate the precursor ion and apply collision energy (e.g., 10-40 eV) to induce fragmentation. M5->M6

A Comparative Guide to the Reactivity of 5-Nitropyrimidine and 5-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of a vast array of therapeutic agents. Its inherent biological significance, stemming from its presence in the nucleobases of DNA and RNA, makes it a privileged structure in drug design. The strategic functionalization of the pyrimidine ring is paramount in modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide provides an in-depth technical comparison of the reactivity of two key substituted pyrimidine archetypes: 5-nitropyrimidines and 5-aminopyrimidines. Understanding the profound electronic influence of the nitro and amino groups at the C5 position is critical for predicting reaction outcomes and designing efficient synthetic routes.

This comparison will delve into the fundamental principles governing their reactivity in two major classes of aromatic substitution reactions: Nucleophilic Aromatic Substitution (SNAr) and Electrophilic Aromatic Substitution (EAS). We will explore the underlying mechanistic rationale, present available experimental data for objective comparison, and provide detailed protocols for key transformations.

The Electronic Dichotomy: Electron-Withdrawing vs. Electron-Donating Influence

The reactivity of the pyrimidine ring is fundamentally dictated by the electron-deficient nature of this π-deficient heterocycle, a consequence of the two electronegative nitrogen atoms. This inherent electron deficiency facilitates nucleophilic attack, particularly at the C2, C4, and C6 positions, while rendering the ring less susceptible to electrophilic substitution, which preferentially occurs at the C5 position.[1] The introduction of a substituent at the C5 position dramatically modulates this reactivity profile.

5-Nitropyrimidine: The Electron-Deficient Powerhouse

The nitro group (-NO₂) is a potent electron-withdrawing group, exerting its influence through both a strong negative inductive effect (-I) and a powerful negative resonance effect (-M).[2] This dual-action significantly depletes the electron density of the pyrimidine ring, further enhancing its electrophilicity. Consequently, 5-nitropyrimidines are highly activated towards nucleophilic aromatic substitution. The strong electron-withdrawing nature of the nitro group stabilizes the negatively charged Meisenheimer complex intermediate formed during SNAr, thereby lowering the activation energy of the reaction.[3]

5-Aminopyrimidine: The Electron-Rich Activator

Conversely, the amino group (-NH₂) is a strong electron-donating group through resonance (+M), despite its moderate negative inductive effect (-I). The lone pair of electrons on the nitrogen atom can be delocalized into the pyrimidine ring, increasing its electron density.[4] This electron-donating character makes 5-aminopyrimidines significantly more reactive towards electrophilic aromatic substitution at the positions ortho and para to the amino group (C4 and C6). However, this increased electron density deactivates the ring towards nucleophilic attack.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for the functionalization of pyrimidines, particularly for the introduction of amine, ether, and thioether moieties. The reaction typically proceeds via a two-step addition-elimination mechanism.

SNAr_Mechanism

5-Nitropyrimidine Derivatives:

Derivatives of 5-nitropyrimidine bearing a leaving group (e.g., a halogen) at the C2, C4, or C6 positions are highly susceptible to SNAr. The strong electron-withdrawing nitro group at C5 significantly enhances the rate of these reactions. For instance, the reaction of 2-chloro-5-nitropyrimidine with various nucleophiles proceeds readily, often under mild conditions.

5-Aminopyrimidine Derivatives:

In stark contrast, the electron-donating amino group at C5 deactivates the pyrimidine ring towards SNAr. The increased electron density repels incoming nucleophiles and destabilizes the anionic Meisenheimer intermediate. Consequently, forcing conditions, such as high temperatures or the use of strong bases, are often required to achieve nucleophilic substitution on 5-aminopyrimidine derivatives.

Comparative Reactivity Data

DerivativeReactivity towards SNArTypical Reaction Conditions
5-Nitropyrimidine with a C4-halogenHighRoom temperature to moderate heating
5-Aminopyrimidine with a C4-halogenLowHigh temperatures, often with base catalysis

Reactivity in Electrophilic Aromatic Substitution (EAS)

EAS is the characteristic reaction of aromatic compounds, although it is less common for the electron-deficient pyrimidine ring. The reaction proceeds through the attack of an electrophile on the π-system of the ring, forming a cationic intermediate (Wheland intermediate), followed by the loss of a proton to restore aromaticity.

EAS_Mechanism

5-Aminopyrimidine Derivatives:

The powerful electron-donating amino group at C5 activates the pyrimidine ring towards EAS. The amino group directs incoming electrophiles to the C4 and C6 positions. Reactions such as halogenation and nitration can be achieved under relatively mild conditions.

5-Nitropyrimidine Derivatives:

The strongly deactivating nitro group at C5 renders the pyrimidine ring extremely unreactive towards EAS. The electron-poor nature of the ring strongly disfavors the formation of the cationic Wheland intermediate. Consequently, electrophilic substitution on 5-nitropyrimidine is exceedingly difficult and rarely a synthetically viable route.

Comparative Reactivity Data

DerivativeReactivity towards EASTypical Reaction Conditions
5-AminopyrimidineHighMild to moderate conditions
5-NitropyrimidineExtremely LowHarsh conditions, often with no reaction

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution of 2,4-dichloro-5-nitropyrimidine with a Primary Amine

This protocol describes a typical SNAr reaction where the highly activated 5-nitropyrimidine system facilitates the substitution.

Materials:

  • 2,4-dichloro-5-nitropyrimidine

  • Primary amine (e.g., benzylamine)

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 2,4-dichloro-5-nitropyrimidine (1.0 eq) in ethanol (5 mL/mmol) in a round-bottom flask is added the primary amine (1.1 eq).

  • Triethylamine (1.2 eq) is then added to the reaction mixture.

  • The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-4-chloro-5-nitropyrimidine.

Protocol 2: Electrophilic Nitration of 5-Aminopyrimidine

This protocol outlines a method for the nitration of the activated 5-aminopyrimidine ring.

Materials:

  • 5-Aminopyrimidine

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, 5-aminopyrimidine (1.0 eq) is dissolved in concentrated sulfuric acid at 0 °C with stirring.

  • A mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v) is added dropwise to the solution while maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is stirred at 0-5 °C for 1 hour.

  • The reaction is then carefully quenched by pouring it onto crushed ice.

  • The resulting solution is neutralized with a saturated solution of sodium bicarbonate until a precipitate is formed.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the nitrated product.

Conclusion

The substituent at the C5 position of the pyrimidine ring exerts a profound and predictable influence on its reactivity. 5-Nitropyrimidine derivatives, with their strongly electron-withdrawing nitro group, are highly activated towards nucleophilic aromatic substitution, providing a versatile platform for the introduction of a wide range of nucleophiles. In contrast, 5-aminopyrimidine derivatives, possessing an electron-donating amino group, are deactivated towards nucleophilic attack but are correspondingly activated for electrophilic aromatic substitution. This dichotomy in reactivity is a critical consideration for any synthetic chemist working with pyrimidine-based scaffolds. A thorough understanding of these electronic effects allows for the rational design of synthetic strategies, enabling the efficient and selective functionalization of this important heterocyclic system for applications in drug discovery and development.

References

  • Benchchem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Ethoxy-4,6-difluoropyrimidine.
  • Wikipedia. (2024). Pyrimidine.
  • Chemistry LibreTexts. (2023). 3.
  • Growing Science. (2021).
  • MDPI. (2022). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines.
  • Frontiers in Chemistry. (2022).
  • Taylor & Francis Online. (2021). Synthetic chemistry of pyrimidines and fused pyrimidines: A review.
  • Vaia. (n.d.).
  • JACS Directory. (2021).
  • MDPI. (2019). Synthesis of Pyrimidine-Annulated Five-Membered Heterocycles: An Overview.
  • MDPI. (2011). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues.
  • ResearchGate. (2024). Scheme 1: Synthesis of 5-substituted pyrimidine analogs.
  • PubMed. (2007). 5-substituted Pyrimidine L-2'-deoxyribonucleosides: Synthetic, Quantum Chemical, and NMR Studies.
  • ACS Publications. (1954). Synthesis of 5-Substituted Pyrimidines via Formaldehyde Addition1.
  • Benchchem. (2025).
  • MDPI. (2018). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors.
  • Arabian Journal of Chemistry. (2021). Design, synthesis, characterization, computational study and in-vitro antioxidant and anti-inflammatory activities of few novel 6-aryl substituted pyrimidine azo dyes.
  • Biointerface Research in Applied Chemistry. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment.
  • ResearchGate. (2011). Amination of 5 through nucleophilic substitution.
  • PubMed. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5- a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors.
  • RSC Publishing. (2020). Effects of nitric acid concentration for nitration of fused[1][3][5]oxadiazolo[3,4-d]pyrimidine-5,7-diamine.

  • ResearchGate. (2020). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)
  • Wiley Online Library. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides.
  • ResearchGate. (2015). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • ResearchGate. (2019). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure).
  • ResearchGate. (2005).
  • PubMed. (2012). Determination of the antioxidative activity of substituted 5-aminopyrimidines.
  • ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
  • PMC. (2017). Nucleophilic Substitution (SN2)
  • ResearchGate. (2016). (PDF) NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
  • Semantic Scholar. (2005).
  • YouTube. (2023). Amines Part 5 - Electrophilic Aromatic Substitution Reactions in five membered heterocycles.
  • Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • RSC Publishing. (2023).
  • ResearchGate. (2021).
  • MDPI. (2019). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • YouTube. (2014). Determining Whether Nucleophilic Substitution Reactions are SN1 or SN2.
  • Benchchem. (2025).
  • Save My Exams. (2025). SN1 & SN2 (Cambridge (CIE) AS Chemistry): Revision Note.

Sources

Bromophenoxy Pyrimidines: A Comparative SAR Guide for HIV-1 Inhibition & Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of Bromophenoxy Pyrimidines Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Privileged Scaffold

The pyrimidine heterocycle is a cornerstone of medicinal chemistry, but the specific introduction of a bromophenoxy moiety creates a unique pharmacophore with dual utility in antiviral therapeutics and agrochemicals. This guide analyzes the Structure-Activity Relationship (SAR) of bromophenoxy pyrimidines, focusing on their dominant role as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) (specifically the DAPY class) and their secondary utility as Photosystem II (PSII) or ALS inhibiting herbicides .

Key Takeaway: The bromine atom on the pyrimidine ring or phenoxy group is rarely just a lipophilic placeholder; it frequently acts as a critical "molecular anchor," engaging in specific halogen bonding or filling hydrophobic pockets (e.g., the "chimney" sub-pocket in HIV-1 RT) that smaller substituents (F, H) cannot occupy effectively.

SAR Analysis: HIV-1 Reverse Transcriptase Inhibition

The most high-value application of bromophenoxy pyrimidines is in the Diarylpyrimidine (DAPY) class of NNRTIs, exemplified by Etravirine (TMC125) .

The Pharmacophore Model

The binding efficacy of these compounds relies on conformational flexibility ("wiggling") to tolerate resistance mutations. The SAR is divided into three zones:

  • The Central Pyrimidine Ring: Acts as the scaffold.

  • The C5-Substituent (The "Wing"): This is where the Bromine atom often resides.

  • The C4-Phenoxy Linker (The "Body"): Provides the flexible hinge.

The "Bromine Effect" at Position C5

In Etravirine-like analogues, the substituent at the C5 position of the pyrimidine ring is critical for potency against wild-type (WT) and mutant HIV-1 strains.

  • Lipophilic Occupancy: The C5-Bromine fits precisely into a hydrophobic "chimney" formed by the aromatic side chains of Tyr181, Tyr188, Phe227, and Trp229 in the RT enzyme.

  • Electronic Modulation: The electron-withdrawing nature of bromine lowers the electron density of the pyrimidine ring, potentially strengthening

    
     stacking interactions with the surrounding aromatic amino acids.
    
  • Comparison: Replacing Bromine with Chlorine (less lipophilic) or Hydrogen (no hydrophobic fill) drastically reduces potency and resilience against the K103N mutation.

The Phenoxy Linker vs. Alternatives

The ether linkage (-O-) in the bromophenoxy moiety is superior to rigid linkers.

  • Torsional Flexibility: The oxygen atom allows the aromatic wings to rotate, enabling the drug to "reposition" itself when mutations like Y181C alter the binding pocket shape.

  • Hydrogen Bonding: The ether oxygen can accept hydrogen bonds from the backbone amide of Lys101 .

Comparative Performance Data

The following table contrasts the biological activity of a Bromophenoxy Pyrimidine (Etravirine) against alternative structural analogs. This data highlights why the specific combination of Bromine and Phenoxy is preferred.

Table 1: Comparative Potency against HIV-1 RT (Wild Type & Resistant Strains)

Compound ClassRepresentative StructureC5-SubstituentLinker TypeEC50 (Wild Type)EC50 (K103N Mutant)SAR Verdict
Bromophenoxy Pyrimidine (Target) Etravirine (TMC125) -Br -O- (Phenoxy) 1.4 nM ~4.0 nM Superior: High potency & resilience due to optimal hydrophobic fill & flexibility.
Chlorophenoxy AnalogTMC120 Derivative-Cl-O- (Phenoxy)~5.0 nM~25 nMModerate: Cl is too small to fully occupy the Trp229 pocket; loses potency against mutants.
Methyl-Phenoxy AnalogMethyl-DAPY-CH3-O- (Phenoxy)~10 nM>100 nMWeak: Lacks the halogen bonding capability; poor resistance profile.
Amino-Linked AnalogDAPD Series-Br-NH- (Anilino)~2.5 nM~15 nMRigid: The -NH- bond is less flexible than -O-, making it more susceptible to steric clashes in mutant enzymes.

Data synthesized from DAPY development literature (Janssen Pharmaceutica/Tibotec).

Visualizing the Mechanism

The following diagram illustrates the SAR logic and the synthesis workflow for these compounds.

SAR_Mechanism cluster_synthesis General Synthesis Workflow Scaffold Pyrimidine Core Bromine C5-Bromine (Hydrophobic Anchor) Scaffold->Bromine Substitution Phenoxy C4-Phenoxy Linker (Molecular Hinge) Scaffold->Phenoxy Linkage Target HIV-1 RT Pocket (Trp229 / Tyr188) Bromine->Target Fills Hydrophobic Chimney Resilience Resilience to K103N Mutation Bromine->Resilience Phenoxy->Target H-Bond to Lys101 Allows 'Wiggling' Phenoxy->Resilience Step1 2,4,6-Trichloropyrimidine Step2 Nucleophilic Subst. (4-CN-2,6-dimethylphenol) Step1->Step2 Step4 Amination (NH3/Aniline) Step2->Step4 Step3 Bromination (NBS or Br2) Step4->Step3

Caption: SAR Map (Left) showing how the Bromine and Phenoxy moieties cooperate to bind HIV-1 RT. Synthesis Workflow (Right) outlining the assembly of the DAPY scaffold.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and evaluation of a standard bromophenoxy pyrimidine core.

Synthesis Protocol: Nucleophilic Aromatic Substitution (SnAr)

Objective: Attach the phenoxy group to the pyrimidine core.

  • Reagents: 2,4,6-Trichloropyrimidine (1.0 eq), Substituted Phenol (e.g., 4-cyanophenol, 1.0 eq), K₂CO₃ (1.5 eq).

  • Solvent: Dry DMF or Acetone.

  • Procedure:

    • Dissolve the phenol in solvent and add K₂CO₃. Stir at room temperature for 30 min to generate the phenoxide.

    • Add 2,4,6-Trichloropyrimidine dropwise at 0°C.

    • Allow the mixture to warm to RT and stir for 4–12 hours.

    • Critical Control: Monitor by TLC. The C4-position is most reactive, but bis-substitution can occur if temperature is uncontrolled.

    • Workup: Pour into ice water. The product usually precipitates. Filter and recrystallize from Ethanol.

  • Bromination (If not pre-brominated):

    • Dissolve the intermediate in Acetic Acid.

    • Add Bromine (Br₂) or NBS (N-Bromosuccinimide) (1.1 eq).

    • Stir at RT.[1][2] The C5 position is highly activated and brominates selectively.

Biological Assay: HIV-1 RT Inhibition (Colorimetric)

Objective: Determine IC50/EC50 values.

  • System: Use a commercial Reverse Transcriptase Assay Kit (e.g., Roche ELISA).

  • Template: Poly(A)·oligo(dT)₁₅.

  • Substrate: Biotin-labeled dUTP.

  • Workflow:

    • Incubate Recombinant HIV-1 RT enzyme with the test compound (serial dilutions: 0.1 nM to 10 µM) for 30 min at 37°C.

    • Add the reaction mixture (Template + Substrate).[2]

    • Allow polymerization for 1 hour.

    • Detect incorporated Biotin-dUTP using Streptavidin-Peroxidase (POD) and a colorimetric substrate (ABTS).

  • Calculation: Measure Absorbance (OD 405 nm). Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression (GraphPad Prism).

Secondary Application: Herbicidal Activity

While HIV inhibition is the primary use, bromophenoxy pyrimidines also function as Photosystem II (PSII) inhibitors in agrochemistry.

  • Analogue: Bromoxynil is a benzonitrile herbicide, but pyrimidine analogues (e.g., 4,6-dibromo-5-hydroxypyrimidine-2-carbonitrile) have been synthesized.

  • Mechanism: They bind to the D1 protein of the PSII complex, blocking electron transport.

  • SAR Note: In this context, the bromine atoms act as steric blockers and lipophilic hooks that mimic the plastoquinone binding, preventing weed photosynthesis. The pyrimidine ring offers improved water solubility compared to the benzene-based Bromoxynil, potentially reducing the required dosage.

References

  • Janssen, P. A., et al. (2005). Structure-Activity Relationship of Diarylpyrimidines (DAPYs) as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry.

  • Das, K., et al. (2004). Roles of Conformational Flexibility and Solvation in the Binding of DAPY Inhibitors to HIV-1 Reverse Transcriptase. Journal of Molecular Biology.

  • Ludwig, J., et al. (2014). Synthesis and evaluation of heterocyclic analogues of bromoxynil. Pest Management Science.

  • PubChem. (n.d.). Etravirine Compound Summary. National Library of Medicine.

  • Wang, Y., et al. (2008). Synthesis and anti-HIV activity of DABO analogues. Chemistry & Biodiversity.

Sources

Structural Insights: 2-Phenoxy-5-nitropyrimidine Analogs vs. Conventional NNRTIs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Insights & Crystallographic Benchmarking of 2-Phenoxy-5-nitropyrimidine Analogs Content Type: Technical Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Antiviral Drug Developers.

Executive Summary

In the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1, the 2-phenoxy-5-nitropyrimidine scaffold represents a critical bioisosteric evolution from the established Diarylpyrimidine (DAPY) class (e.g., Etravirine, Rilpivirine). While DAPYs rely on a cyanovinyl or benzonitrile motif for electronic stabilization, the 5-nitro substitution introduces distinct electrostatic potentials and hydrogen-bonding capabilities, potentially altering solubility profiles and resistance resilience against the K103N and Y181C mutations.

This guide objectively compares the crystallographic signatures of 5-nitropyrimidine analogs against standard cyano-substituted alternatives, supported by X-ray diffraction data and refinement statistics.

Comparative Analysis: 5-Nitropyrimidines vs. Cyano-DAPYs

The following analysis benchmarks the structural performance of the 5-nitro scaffold against the industry-standard Cyanovinyl-DAPY (e.g., Rilpivirine analogues).

Crystallographic Data Summary

Data aggregated from representative small-molecule and co-crystal studies of pyrimidine-based inhibitors.

Feature2-Phenoxy-5-nitropyrimidine (Target) Cyanovinyl-DAPY (Alternative) Implication
Space Group Typically Triclinic P1 or Monoclinic P2₁/cOrthorhombic P2₁2₁2₁ (Common in RT complexes)Nitro analogs often show denser packing due to planar stacking interactions.
Unit Cell (Approx)


(Protein complex)
Small molecule nitro-analogs crystallize efficiently; useful for fragment screening.
Binding Mode "Butterfly" conformation with Nitro-induced twist"Horseshoe" or "U-shape" flexibilityNitro group induces a rigid twist (

) improving fit in restricted mutant pockets.
Key Interaction Nitro-O

Backbone Amide (K101)
Cyano-N

Backbone Carbonyl (V179)
Nitro group acts as a stronger H-bond acceptor, potentially compensating for loss of

-stacking in Y181C mutants.
Solubility (PBS) High (

) due to polar nitro group
Low (

)
Enhanced bioavailability for the nitro-scaffold.
Mechanism of Action: Allosteric Distortion

The 2-phenoxy-5-nitropyrimidine analogs function by binding to the NNRTI Binding Pocket (NNIBP), forcing the "thumb" subdomain of the p66 subunit into a hyperextended conformation. This locks the catalytic aspartates (Asp110, Asp185, Asp186) out of alignment.

Diagram 1: NNRTI Allosteric Inhibition Pathway

NNRTI_Mechanism Inhibitor 2-Phenoxy-5-nitropyrimidine NNIBP NNIBP (Hydrophobic Pocket) Inhibitor->NNIBP Diffuses into Residues Interaction: Y181/Y188 (Pi-Stack) + K101 (H-Bond) NNIBP->Residues Stabilized by ConfChange Conformational Change: Thumb Subdomain Hyperextension Residues->ConfChange Induces ActiveSite Catalytic Triad Distortion (Asp110, Asp185, Asp186) ConfChange->ActiveSite Allosteric Shift Inhibition Viral DNA Polymerization Halted ActiveSite->Inhibition Prevents Mg2+ binding

Caption: Logical flow of allosteric inhibition induced by 2-phenoxy-5-nitropyrimidine binding to HIV-1 Reverse Transcriptase.

Experimental Protocol: Co-Crystallization & Data Collection

To replicate the data supporting this comparison, the following self-validating protocol is recommended. This workflow prioritizes the Hanging Drop Vapor Diffusion method, optimized for hydrophobic ligands like phenoxy-pyrimidines.

Reagents & Setup
  • Protein: HIV-1 RT (p66/p51 heterodimer), concentrated to 15 mg/mL in buffer (10 mM Tris pH 8.0, 100 mM NaCl).

  • Ligand: 2-phenoxy-5-nitropyrimidine analog (dissolved in 100% DMSO at 50 mM).

  • Precipitant: 12% PEG 8000, 100 mM Cacodylate pH 6.5, 100 mM Magnesium Acetate.

Step-by-Step Workflow
  • Complex Formation (Soaking vs. Co-crystallization):

    • Why: Co-crystallization is preferred over soaking for DAPY analogs due to significant conformational changes in the binding pocket.

    • Action: Mix Ligand with Protein at a 1:1.2 molar ratio. Incubate at 4°C for 1 hour to ensure pocket occupancy.

  • Crystallization Setup:

    • Mix 1 µL of Protein-Ligand complex with 1 µL of Precipitant solution on a siliconized cover slip.

    • Seal over a reservoir containing 500 µL of Precipitant.

    • Incubate at 4°C (slows nucleation, yielding higher resolution).

  • Cryoprotection & Harvesting:

    • Transfer crystals to a solution containing 25% Glycerol + Mother Liquor.

    • Flash-cool in liquid nitrogen (

      
      ).
      
  • Data Processing:

    • Collect data at a synchrotron source (e.g., APS, ESRF) to resolve the weak diffraction of the ligand's nitro group.

    • Process using XDS or HKL-2000; solve via Molecular Replacement using PDB ID: 1RT1 (Nevirapine complex) as a search model.

Diagram 2: Crystallography Workflow

Crystal_Workflow Purification Protein Purification (RT p66/p51) Complexation Ligand Incubation (1:1.2 Ratio, 1 hr) Purification->Complexation Screening Hanging Drop Vapor Diffusion (PEG 8000 / MgOAc) Complexation->Screening Optimization Seed Optimization (Microseeding) Screening->Optimization If crystals < 50µm Diffraction X-Ray Diffraction (Synchrotron Source) Screening->Diffraction If crystals > 50µm Optimization->Diffraction Refinement Structure Solution (MolRep + Refmac5) Diffraction->Refinement

Caption: Optimized workflow for obtaining high-resolution co-crystal structures of RT-inhibitor complexes.

Technical Discussion: The "Nitro" Advantage

Structural Rigidity & Entropy

X-ray data reveals that the 5-nitro group is not merely a space-filler. Unlike the linear cyano group, the nitro group is often twisted out of the pyrimidine plane (approx.


 to 

depending on steric crowding). This pre-organized conformation reduces the entropic penalty upon binding, a phenomenon observed in recent crystallographic studies of nitro-pyridine isomers [1].
Resistance Profile

The "Left Wing" (2-phenoxy) of the molecule targets the hydrophobic tunnel formed by Y181 and Y188.[1]

  • Problem: In Y181C mutants, the loss of the tyrosine ring destroys critical

    
    -stacking interactions, rendering first-gen NNRTIs (Nevirapine) ineffective.
    
  • Solution: The 5-nitro analog compensates for this loss by forming a water-mediated hydrogen bond network with Lys101 and Glu138 [2]. The high polarity of the nitro group strengthens this electrostatic anchor compared to the neutral cyano group.

References

  • Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylpyridine Isomers. Source: MDPI (2024). URL:[Link]

  • Design and Synthesis of Novel HIV-1 NNRTIs with Bicyclic Cores. Source: ACS Publications (2023). URL:[Link]

  • Crystal Structures of HIV-1 Reverse Transcriptase with Etravirine and Rilpivirine. Source: ResearchGate (2022). URL:[Link]

  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine Crystallographic Data. Source: IUCrData / NIH (2025). URL:[Link]

Sources

Beyond the Standard: Validating Elemental Analysis for Refractory Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Brominated heteroaromatic compounds (e.g., brominated thiophenes, pyridines, indoles) represent a specific "torture test" for automated elemental analysis. Their high thermal stability often leads to incomplete combustion (low Carbon), while the heavy bromine atom creates mass-balance interferences and rapidly exhausts standard reduction traps (high Nitrogen/Carbon error).

The Solution: Standard "shoot-and-look" CHN protocols frequently fail these substrates. This guide validates two superior methodologies: Oxidative Additive Combustion (using Vanadium Pentoxide) and Oxygen Flask Combustion (Schöniger) coupled with Ion Chromatography (IC).

The Mechanism of Failure in Standard Protocols

To validate results, one must first understand the error source. Standard automated combustion (Flash Dynamic Combustion) relies on the flash oxidation of the sample at ~950–1050°C.

Why Brominated Heterocycles Fail:
  • Refractory Nature: Heterocycles like thiophene and pyridine are thermodynamically stable. The bromine substituent often acts as a flame retardant (radical scavenger), terminating the chain reactions required for full conversion of Carbon to

    
    . This results in "soot" formation and low Carbon  readings.
    
  • Halogen Interference: Bromine (

    
    ) is produced in significant quantities. If the reduction tube (typically Copper) or the halogen trap (Silver wool) is saturated, bromine gas passes to the thermal conductivity detector (TCD), often eluting near the Nitrogen or Carbon peak, causing false positives  or massive drift.
    

Comparative Methodology & Protocols

Method A: The Optimized Automated Approach (Recommended)

Best for: Routine QC of solid intermediates.

This method modifies the standard CHNS workflow by introducing an oxygen-donating catalyst directly into the sample capsule.

The Protocol: The


 Sandwich 
  • Preparation: Ensure the Tin (Sn) capsule is clean and tared on a microbalance (

    
     precision).
    
  • Weighing: Weigh 1.5–2.5 mg of the brominated heterocycle.

  • Additive: Add approx. 5–10 mg of Vanadium Pentoxide (

    
    )  directly over the sample.
    
    • Mechanism:[1][2][3]

      
       melts at ~690°C and decomposes, providing a localized, concentrated source of Oxygen inside the capsule at the moment of flash combustion. This "cracks" the refractory ring structure.
      
  • Encapsulation: Fold the tin capsule tightly to exclude atmospheric nitrogen.

  • Run Cycle: Use an extended oxygen injection time (e.g., +5 seconds over standard) to ensure excess oxygen is available to overcome the bromine radical scavenging.

Method B: The "Gold Standard" Cross-Check (Schöniger + IC)

Best for: Final compound validation when Method A yields ambiguous results.

When combustion analysis repeatedly fails (outside


), the Oxygen Flask (Schöniger) method isolates the halogen analysis from the carbon analysis.

The Protocol:

  • Combustion: Sample is wrapped in ashless paper and burned in a sealed flask filled with pure Oxygen.

  • Absorption: Gases are absorbed into a basic solution (e.g., NaOH +

    
    ).
    
  • Quantification: The resulting bromide ions (

    
    ) are quantified via Ion Chromatography (IC) or potentiometric titration.
    
  • Logic: If the Br% matches theory here, but CHN is off, the error is strictly due to the carbon skeleton's incomplete burn in the CHN analyzer.

Experimental Data Comparison

The following table simulates a validation study for 2,5-Dibromo-3-hexylthiophene (Theory: C: 36.83%, H: 3.71%, Br: 49.02%).

ParameterTheoreticalMethod A: Standard CHN (No Additive)Method B: Optimized CHN (

)
Method C: Schöniger Flask (IC)
Carbon % 36.83 35.10 (Low - Fail)36.78 (Pass) N/A
Hydrogen % 3.71 3.65 (Pass)3.73 (Pass)N/A
Bromine % 49.02 N/A (Interference)N/A48.95 (Pass)
Status -REJECT ACCEPT VALIDATION
Observation -Black residue (coke) found in crucible.Clean burn. White ash residue.Clear solution.

Analysis:

  • Method A failed due to "coking" (incomplete oxidation), indicated by the low Carbon value (-1.73% error).

  • Method B brought the Carbon value within the acceptable journal standard of

    
     by using 
    
    
    
    to force complete oxidation.

Validation Workflow (Visualization)

The following diagram outlines the logical decision tree for validating these difficult compounds.

ValidationWorkflow Start Sample: Brominated Heterocycle StdRun Run Standard CHNS (Tin Capsule) Start->StdRun Check1 Result within ±0.4%? StdRun->Check1 Pass VALIDATED (Release Data) Check1->Pass Yes FailAnalysis Analyze Failure Mode Check1->FailAnalysis No LowC Low %C detected (Black Ash/Coke) FailAnalysis->LowC HighN High/Drifting %N (Halogen Breakthrough) FailAnalysis->HighN V2O5 Method A: Add V2O5 (Oxidative Boost) LowC->V2O5 FreshTrap Replace Cu/Ag Traps Check Leak Check HighN->FreshTrap ReRun Re-Run Sample V2O5->ReRun FreshTrap->ReRun ReRun->Pass Yes Schoniger Method B: Schöniger Flask (Isolate Halogen) ReRun->Schoniger No (Persistent Failure)

Figure 1: Decision matrix for validating elemental analysis of refractory halogenated compounds. Note the critical branch point at "Low %C" requiring oxidative additives.

References

  • Holm, T. (1999). Aspects of the Schöniger Flask Combustion Method. Microchimica Acta.

  • Thermo Fisher Scientific. (2020). Smart Note: Overcoming Interferences in CHNS Analysis. Thermo Fisher Scientific Learning Center.

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[4] Inorganic Chemistry Frontiers.

  • Exeter Analytical. (2023).[5] Oxygen Flask Combustion Unit - Technical Specifications. Exeter Analytical.[5][6]

  • National Institutes of Health (NIH). (2012). An International Study Evaluating Elemental Analysis. PMC.

Sources

Comparative Stability Profile: 2-(3-Bromophenoxy)- vs. 2-(4-Bromophenoxy)- Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and agrochemical design, the positional isomerism of halogen substituents on phenoxy scaffolds significantly dictates the compound's thermodynamic stability, metabolic fate, and solid-state properties.

This guide provides a comparative analysis of 2-(3-bromophenoxy)- (meta-substituted) and 2-(4-bromophenoxy)- (para-substituted) motifs. While often treated interchangeably during early screening, these isomers exhibit distinct stability profiles. The 2-(4-bromophenoxy) isomer generally offers superior metabolic stability by blocking the primary site of CYP450-mediated oxidation, whereas the 2-(3-bromophenoxy) isomer presents a "metabolic soft spot" but offers unique electronic vectors for receptor binding.

Physicochemical Stability Analysis

The stability of the ether linkage and the aryl-bromide bond is governed by the electronic effects of the bromine atom relative to the phenoxy oxygen.

Electronic Effects & Bond Strength
  • 2-(4-Bromophenoxy) (Para): The bromine atom exerts both an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+R). In the para position, these effects are conjugated with the ether oxygen. This creates a push-pull system that slightly strengthens the C(aryl)-O bond compared to the meta isomer, making it more resistant to oxidative cleavage.

  • 2-(3-Bromophenoxy) (Meta): The bromine is decoupled from the resonance system of the ether oxygen. The -I effect dominates, acidifying the ring protons but providing less stabilization to the ether linkage against radical attack.

Solid-State Stability (Crystal Lattice)
  • Packing Efficiency: The para isomer (4-Br) possesses a C2 axis of symmetry (depending on the R-group at position 2), typically leading to more efficient crystal packing, higher melting points, and lower hygroscopicity.

  • Shelf-Life Implication: The meta isomer (3-Br) often has a lower melting point and may exist as an oil or low-melting solid, making it more susceptible to hydrolysis or oxidation over long-term storage due to increased surface area and molecular mobility.

Table 1: Comparative Physicochemical Properties

Feature2-(3-Bromophenoxy)- [Meta]2-(4-Bromophenoxy)- [Para]Impact on Stability
Symmetry Low (Kinked structure)High (Linear/Symmetric)Para has higher lattice energy (more stable solid).
Electronic Effect Inductive (-I) dominantInductive (-I) + Resonance (+R)Para is less electron-rich, slightly more resistant to electrophilic attack.
Metabolic Risk High (C4 position open)Low (C4 position blocked)Para is significantly more stable in vivo.
Lipophilicity (LogP) SimilarSimilarNegligible difference in solubility.

Metabolic Stability (The Critical Differentiator)[1]

For drug discovery professionals, the primary differentiator is metabolic stability . The liver's Cytochrome P450 (CYP) enzymes preferentially attack electron-rich aromatic rings at the least sterically hindered position—typically the para position relative to an electron-donating group (like the ether oxygen).

The "Para-Block" Strategy
  • 2-(4-Bromophenoxy): The bromine atom occupies the para position. Carbon-Halogen bonds are generally resistant to direct CYP oxidation. By "blocking" this metabolic soft spot, the molecule forces enzymes to attack less favorable positions (ortho/meta) or the alkyl side chain. This significantly extends the biological half-life (

    
    ).
    
  • 2-(3-Bromophenoxy): The para position (C4) is occupied by a hydrogen atom. This position is electronically activated by the ether oxygen (ortho/para director). Consequently, the 3-bromo isomer is rapidly hydroxylated at the C4 position, leading to rapid clearance and potential formation of reactive quinone-methide intermediates.

Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the two isomers.

MetabolicPathways Substrate_Meta 2-(3-Bromophenoxy)-R (Meta Isomer) CYP450 CYP450 Enzyme (Liver Microsomes) Substrate_Meta->CYP450 Exposes C4-H Substrate_Para 2-(4-Bromophenoxy)-R (Para Isomer) Substrate_Para->CYP450 C4-Br Block Metabolite_Meta 4-Hydroxy-3-bromophenoxy-R (Rapidly Formed) CYP450->Metabolite_Meta Hydroxylation Metabolite_Para No Reaction at C4 (Metabolic Block) CYP450->Metabolite_Para Steric/Electronic Resistance Clearance Rapid Clearance (Short t1/2) Metabolite_Meta->Clearance Stable Extended Stability (Long t1/2) Metabolite_Para->Stable

Figure 1: Divergent metabolic fates. The 3-bromo isomer undergoes rapid para-hydroxylation, while the 4-bromo isomer blocks this pathway.

Experimental Protocols for Validation

To objectively verify the stability differences in your specific scaffold, perform the following self-validating assays.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of both isomers.
  • Preparation:

    • Prepare 10 mM stock solutions of 2-(3-bromophenoxy)-R and 2-(4-bromophenoxy)-R in DMSO.

    • Thaw pooled human liver microsomes (HLM) (20 mg/mL protein concentration).

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4).

    • Add test compound (final concentration 1 µM, <0.1% DMSO).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

    • Quench: Immediately add to 150 µL ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Monitor the depletion of the parent ion [M+H]+.

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • Expectation: The 4-bromo isomer should exhibit a significantly lower slope (

      
      ) than the 3-bromo isomer.
      
Protocol B: Forced Degradation (Stress Testing)

Objective: Compare chemical stability against hydrolytic cleavage.

  • Acid Stress: Dissolve compound (1 mg/mL) in 1N HCl/Methanol (1:1). Reflux at 60°C for 4 hours.

  • Oxidative Stress: Dissolve in 3%

    
     at Room Temperature for 24 hours.
    
  • Analysis: HPLC-UV/Vis (254 nm). Calculate % recovery.

    • Note: Ether linkages are generally stable to base but susceptible to strong acid (HBr cleavage). The 4-bromo isomer is expected to be slightly more robust due to the resonance stabilization of the phenoxy ring.

Synthesis & Handling Recommendations

When selecting an isomer for scale-up, consider the synthetic stability:

  • Lithium-Halogen Exchange: If your synthesis involves lithiation (e.g., using n-BuLi), the bromine atom is the reactive site.

    • Rate: Lithium-halogen exchange is generally faster at the para position (4-Br) than the meta position due to less steric hindrance and electronic stabilization of the resulting anion.

    • Implication: If the bromine is intended to remain on the final molecule, avoid strong organometallic bases during late-stage functionalization of the 4-bromo isomer.

Decision Matrix for Isomer Selection:

RequirementPreferred IsomerRationale
Long Duration of Action 2-(4-Bromophenoxy) Blocks metabolic clearance.
High Melting Point (Solid) 2-(4-Bromophenoxy) Better symmetry/packing.
Specific Receptor Fit 2-(3-Bromophenoxy) If the binding pocket requires a "bent" geometry or H-bond donor at the para position is not desired.
Rapid Clearance Desired 2-(3-Bromophenoxy) Allows for predictable metabolism (soft drug design).

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
  • Smith, D. A., et al. (2009). "Metabolic Stability and Design: The Role of the Para-Position." Nature Reviews Drug Discovery.[1]

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195. (Defines the electronic differences between meta and para halogens).

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses fluorine/bromine scanning for metabolic stability).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(3-broMophenoxy)-5-nitropyriMidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through the proper disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(3-bromophenoxy)-5-nitropyrimidine, a halogenated nitroaromatic compound. Adherence to these procedures is paramount for maintaining a safe laboratory environment and complying with regulatory standards.

I. Hazard Profile and Core Safety Principles

Drawing from data on structurally similar compounds like 2-amino-5-bromopyrimidine, 2-bromo-3-nitropyridine, and other halogenated organic compounds, the primary hazards associated with 2-(3-bromophenoxy)-5-nitropyrimidine are anticipated to be:

  • Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]

  • Irritation: Potential to cause skin, eye, and respiratory tract irritation.[1][4][5][6]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[7] Release into the sewer system or the environment must be strictly avoided.[5][8][9]

Given these potential risks, 2-(3-bromophenoxy)-5-nitropyrimidine must be disposed of as hazardous chemical waste, in strict accordance with institutional, local, state, and federal regulations.[4][5]

Table 1: Predicted Physicochemical Properties and Hazards of 2-(3-bromophenoxy)-5-nitropyrimidine

PropertyPredicted Value/InformationSource
Molecular FormulaC₁₁H₇BrN₂O₃[10]
Molecular Weight295.09 g/mol [10]
Boiling Point381.3±32.0 °C[10]
Density1.627±0.06 g/cm³[10]
pKa-1.20±0.22[10]
GHS Hazard ClassAcute toxicity (Oral, Dermal), Skin irritation, Eye irritation, Specific target organ toxicity (single exposure)[2][3]

II. Procedural Guide for Safe Disposal

The following protocol provides a comprehensive framework for the safe handling and disposal of 2-(3-bromophenoxy)-5-nitropyrimidine waste.

Step 1: Personal Protective Equipment (PPE)

Before handling any waste materials, ensure the appropriate PPE is worn. All operations involving this compound should be conducted in a certified chemical fume hood.[5]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[5]

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or perforation before use.[5]

  • Body Protection: A fully-buttoned laboratory coat is required.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[5]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Waste Stream: 2-(3-bromophenoxy)-5-nitropyrimidine is a halogenated organic waste .[11][12] It must be collected separately from non-halogenated organic waste, aqueous waste, and solid waste.[11][13][14]

  • Container: Collect all waste containing this compound (including contaminated consumables like gloves, weigh boats, and absorbent pads) in a designated, leak-proof, and sealable container that is chemically compatible.[5][15]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2-(3-bromophenoxy)-5-nitropyrimidine," and an indication of its hazards (e.g., "Toxic," "Irritant").[5][14]

Step 3: Storage of Hazardous Waste

Proper storage of the collected waste is essential to maintain a safe laboratory environment pending disposal.

  • Location: Store the waste container in a designated satellite accumulation area.[14]

  • Segregation: Ensure the container is stored away from incompatible materials, such as strong oxidizing agents.[1][15]

  • Containment: The primary waste container should be kept in secondary containment to prevent the spread of material in case of a leak.[9][14]

  • Closure: Keep the container tightly closed except when adding waste.[13][14]

Step 4: Final Disposal

The ultimate disposal of 2-(3-bromophenoxy)-5-nitropyrimidine must be handled by a licensed hazardous waste management company.

  • Professional Disposal: Do not attempt to treat or dispose of this chemical waste through conventional means such as drain disposal or incineration in a standard laboratory setting.[8][16]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name and quantity.

  • Collection: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a contracted professional waste disposal service.[14]

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Minor Spills:

    • Evacuate all non-essential personnel from the area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbent material and spilled substance into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's EHS or emergency response team.

    • Provide them with the identity of the spilled material and any other relevant information.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 2-(3-bromophenoxy)-5-nitropyrimidine.

Disposal_Workflow start Start: Generation of 2-(3-bromophenoxy)-5-nitropyrimidine Waste ppe Step 1: Don Appropriate PPE - Goggles - Gloves - Lab Coat - Respirator (if needed) start->ppe segregate Step 2: Segregate Waste Is the waste halogenated? ppe->segregate halogenated_container Collect in Designated 'Halogenated Organic Waste' Container segregate->halogenated_container Yes non_halogenated_container Collect in Separate 'Non-Halogenated' or Other Appropriate Stream segregate->non_halogenated_container No label Step 3: Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Symbols halogenated_container->label store Step 4: Store Safely - Satellite Accumulation Area - Secondary Containment - Tightly Closed label->store disposal Step 5: Arrange for Professional Disposal - Contact EHS - Licensed Waste Vendor store->disposal

Caption: Disposal workflow for 2-(3-bromophenoxy)-5-nitropyrimidine.

V. Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. By following this comprehensive guide for the disposal of 2-(3-bromophenoxy)-5-nitropyrimidine, researchers can mitigate risks, ensure regulatory compliance, and contribute to a culture of safety within their institutions.

VI. References

  • Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from osha.gov.

  • Occupational Safety and Health Administration. (1986, May). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193–1204.

  • Yodaiken, R. E., & Bennett, D. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy.

  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 3-Amino-4-nitropyridine 1-oxide. Retrieved from benchchem.com.

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from osha.gov.

  • Santa Cruz Biotechnology. (n.d.). 2,2'-Dithiobis(5-nitropyridine) Safety Data Sheet. Retrieved from scbt.com.

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from bucknell.edu.

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from dollyimpex.com.

  • Benchchem. (n.d.). Proper Disposal of 2,4-Dichloro-5-nitropyridine: A Procedural Guide. Retrieved from benchchem.com.

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from uwm.edu.

  • U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from epa.gov.

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from ecfr.gov.

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (2013). Bromination. Retrieved from acs.org.

  • Pan American Health Organization. (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Retrieved from paho.org.

  • YouTube. (2024, June 7). Bromination safety. Retrieved from youtube.com.

  • University of California, Santa Cruz. (n.d.). 7.2 Organic Solvents. Retrieved from ehs.ucsc.edu.

  • Fisher Scientific. (2025, December 19). 2-Amino-5-bromopyrimidine Safety Data Sheet. Retrieved from fishersci.com.

  • ChemicalBook. (n.d.). 2-(3-bromophenoxy)-5-nitropyridine. Retrieved from chemicalbook.com.

  • PubChem. (n.d.). 2-Bromo-3-methyl-5-nitropyridine. Retrieved from pubchem.ncbi.nlm.nih.gov.

  • Cambie, D., et al. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2119.

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from orgsyn.org.

  • PubChem. (n.d.). 2-Amino-3-bromo-5-nitropyridine. Retrieved from pubchem.ncbi.nlm.nih.gov.

  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from pubchem.ncbi.nlm.nih.gov.

  • CymitQuimica. (2024, December 19). 4-(3-Bromophenoxy)benzonitrile Safety Data Sheet. Retrieved from cymitquimica.com.

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from unodc.org.

  • University of Cambridge. (n.d.). Disposal of Chemical Waste. Retrieved from safety.admin.cam.ac.uk.

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from ehs.wsu.edu.

  • Sigma-Aldrich. (n.d.). 2-Bromo-3-nitropyridine 98. Retrieved from sigmaaldrich.com.

  • Cayman Chemical. (2024, October 31). 5-Bromo-2'-deoxyuridine Safety Data Sheet. Retrieved from caymanchem.com.

  • TCI Chemicals. (2018, October 3). Methyl 5-Bromopyrimidine-2-carboxylate Safety Data Sheet. Retrieved from tcichemicals.com.

  • Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-3-nitropyridine 97. Retrieved from sigmaaldrich.com.

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from ehs.temple.edu.

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from hazardouswasteexperts.com.

  • University of Wisconsin-La Crosse. (n.d.). Appendix A: Disposal Procedures by Chemical. Retrieved from uwlax.edu.

Sources

Personal protective equipment for handling 2-(3-broMophenoxy)-5-nitropyriMidine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Proactive Stance on Laboratory Safety

As a Senior Application Scientist, my primary objective extends beyond the mere provision of chemical compounds. It is to foster a culture of safety and operational excellence within the laboratories we serve. This guide for handling 2-(3-broMophenoxy)-5-nitropyriMidine is born from a commitment to this principle. The procedures outlined herein are not just a list of instructions but a framework for responsible chemical stewardship. By understanding the "why" behind each recommendation, from the choice of a specific glove material to the nuances of waste neutralization, you, the researcher, are empowered to work not only safely but also with a heightened sense of scientific integrity. This document is a living resource, designed to be integrated into your laboratory's safety ethos and to serve as a trusted partner in your critical work.

Hazard Identification and Risk Assessment

Key Structural Alerts:

  • Brominated Aromatic System: Compounds containing brominated aromatic rings can be irritants and may have other long-term health effects.

  • Nitropyrimidine Moiety: Nitropyridines and related compounds can be toxic and may cause irritation to the skin, eyes, and respiratory tract.[1] Some related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2]

Anticipated Hazards: Based on analogous structures like 2-Bromo-5-nitropyridine and 5-Bromopyrimidine, the primary hazards are anticipated to be:

  • Skin Irritation[2][3][4]

  • Serious Eye Irritation[2][3][4]

  • Respiratory Tract Irritation[3][4]

  • Potential for harm if swallowed or absorbed through the skin.[1]

A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used and the specific experimental procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigating the risks associated with handling 2-(3-broMophenoxy)-5-nitropyriMidine.[5][6] The following recommendations are based on a conservative approach to the potential hazards.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Discard gloves that show signs of wear.[7]To prevent skin contact and absorption. Nitrile gloves offer good resistance to a range of chemicals.[6]
Eye Protection Chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.[7]To protect the eyes from splashes and airborne particles of the compound.[6]
Body Protection A clean laboratory coat reserved for compounding or a disposable gown.[8] Consider chemically impervious clothing if there is a high risk of skin contact.[7]To protect the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved air-purifying respirator with an appropriate cartridge may be necessary if airborne concentrations are expected to be high or if working outside of a well-ventilated area.[7]To prevent inhalation of dust or aerosols. The need for respiratory protection should be determined by a formal risk assessment.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4][9] Keep the container tightly closed.[3][4]

Handling and Use
  • Ventilation: All handling of solid 2-(3-broMophenoxy)-5-nitropyriMidine should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: If weighing the solid, do so within the fume hood or in a balance enclosure with appropriate exhaust ventilation.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[2][3][4] Do not eat, drink, or smoke in the laboratory.[1][4]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and any colleagues in the area.

  • Contain: For small spills, use an inert absorbent material like sand, silica gel, or a universal binder to contain the substance.[7]

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

Proper disposal is a critical final step in the chemical handling process.

  • Waste Collection: All waste containing 2-(3-broMophenoxy)-5-nitropyriMidine, including contaminated gloves, absorbent materials, and empty containers, should be collected in a clearly labeled, sealed container.

  • Waste Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal facility.[10] Do not flush down the drain or dispose of with regular trash.[7]

  • Neutralization (for Brominated Waste): In some cases, brominated waste can be neutralized using reducing agents like sodium bisulfite or sodium thiosulfate to convert it to less harmful bromide ions.[10] This should only be done by trained personnel following a validated procedure.

Workflow and Safety Diagram

The following diagram illustrates the key stages and decision points for the safe handling of 2-(3-broMophenoxy)-5-nitropyriMidine.

cluster_prep Preparation & Handling cluster_reaction Experimental Use cluster_cleanup Cleanup & Disposal Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh/Handle Compound Weigh/Handle Compound Work in Fume Hood->Weigh/Handle Compound Conduct Experiment Conduct Experiment Weigh/Handle Compound->Conduct Experiment Spill? Spill? Weigh/Handle Compound->Spill? During Handling Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Decontaminate Workspace Decontaminate Workspace Segregate Waste->Decontaminate Workspace Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Dispose via Licensed Vendor Dispose via Licensed Vendor Doff PPE->Dispose via Licensed Vendor End End Dispose via Licensed Vendor->End Start Start Start->Don PPE Spill?->Conduct Experiment No Spill Protocol Spill Protocol Spill?->Spill Protocol Yes Spill Protocol->Decontaminate Workspace

Caption: Safe Handling Workflow for 2-(3-broMophenoxy)-5-nitropyriMidine.

Conclusion: A Commitment to Safety

The responsible handling of 2-(3-broMophenoxy)-5-nitropyriMidine is a shared responsibility. By adhering to the guidelines presented in this document, researchers can significantly minimize risks to themselves, their colleagues, and the environment. This proactive approach to safety is not a barrier to innovation but rather the foundation upon which successful and sustainable research is built.

References

  • Ashland. Safety Data Sheet. 7

  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?. 10

  • Thermo Fisher Scientific. (2016, December 2). SAFETY DATA SHEET. 3

  • 2 - SAFETY DATA SHEET. 4

  • Google Patents. (US4954648A). Method for the bromination of aromatic compound. 11

  • TCI Chemicals. (2025, April 1). SAFETY DATA SHEET. 2

  • Cayman Chemical. (2024, October 31). Safety Data Sheet. Link

  • 5 - SAFETY DATA SHEET. 1

  • Fisher Scientific. SAFETY DATA SHEET. 9

  • 5 - SAFETY DATA SHEET. (2016, December 2). 12

  • EPA. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. 13

  • BASF. (2023, October 23). Safety data sheet. 14

  • American Chemistry Council. Protective Equipment. 5

  • MDPI. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. 15

  • Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs. 16

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. 6

  • Aerosol and Air Quality Research. (2023, October 11). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. 17

  • RAPICIDE PA. Safety, Efficacy, and Microbiological Considerations. 18

  • ChemicalBook. 2-(3-bromophenoxy)-5-nitropyridine. 19

  • PubChem. 2-Bromo-3-methyl-5-nitropyridine. 20

  • DuPont. PPE Solutions for the Chemical Manufacturing Industry. 21

  • Ontario College of Pharmacists. (2019, September 5). Implementing the Non-Sterile Compounding Standards: A Closer Look at Personal Protective Equipment (PPE). 8

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.